molecular formula C29H44O8 B194527 Digoxigenin monodigitoxoside CAS No. 5352-63-6

Digoxigenin monodigitoxoside

Cat. No.: B194527
CAS No.: 5352-63-6
M. Wt: 520.7 g/mol
InChI Key: JFSXBMIFXZFKHD-ZDDLGXCGSA-N
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Description

Digoxigenin monodigitoxoside is a steroid saponin that consists of digoxigenin having a digitoxosyl residue attached at position 3. It has a role as a metabolite. It is a cardenolide glycoside, a digitoxoside, a monosaccharide derivative and a steroid saponin. It is functionally related to a digoxigenin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O8/c1-15-26(33)22(30)13-25(36-15)37-18-6-8-27(2)17(11-18)4-5-20-21(27)12-23(31)28(3)19(7-9-29(20,28)34)16-10-24(32)35-14-16/h10,15,17-23,25-26,30-31,33-34H,4-9,11-14H2,1-3H3/t15-,17-,18+,19-,20-,21+,22+,23-,25+,26-,27+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSXBMIFXZFKHD-ZDDLGXCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309084
Record name Digoxigenin monodigitoxoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5352-63-6
Record name Digoxigenin monodigitoxoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5352-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Digoxigenin-mono(digitoxoside)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Digoxigenin monodigitoxoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Genesis of Digoxigenin Monodigitoxoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxigenin monodigitoxoside, a cardenolide of significant interest in biomedical research and drug development, originates from both natural and semi-synthetic pathways. Primarily found in the foxglove plants, Digitalis purpurea and Digitalis lanata, it also arises as a key metabolite of the cardiac drug Digoxin (B3395198).[1] This guide provides an in-depth exploration of the origins of this compound, detailing its biosynthesis in Digitalis species and its formation from Digoxin through metabolic and chemical processes. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Natural Origin: Biosynthesis in Digitalis Species

The biosynthesis of this compound in Digitalis plants is a complex process rooted in the steroid biosynthesis pathway. The pathway commences with cholesterol and proceeds through a series of enzymatic modifications to yield the aglycone, Digoxigenin, which is then glycosylated.

Biosynthetic Pathway of Digoxigenin and its Glycosides

The formation of cardiac glycosides in Digitalis is a multi-step process involving numerous enzymes. The pathway can be broadly divided into the formation of the steroid nucleus and its subsequent modifications.

cluster_0 Steroid Biosynthesis cluster_1 Cardenolide Formation cluster_2 Glycosylation Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (P450scc) Progesterone Progesterone Pregnenolone->Progesterone 3-beta-HSD 5-beta-Pregnane-3,20-dione 5-beta-Pregnane-3,20-dione Progesterone->5-beta-Pregnane-3,20-dione Progesterone 5-beta-reductase Digitoxigenin Digitoxigenin 5-beta-Pregnane-3,20-dione->Digitoxigenin Series of hydroxylations, lactonization Digoxigenin Digoxigenin Digitoxigenin->Digoxigenin 12-beta-hydroxylation Digoxigenin_monodigitoxoside This compound Digoxigenin->Digoxigenin_monodigitoxoside Glycosyltransferase + UDP-digitoxose Digoxin Digoxin Digoxigenin_monodigitoxoside->Digoxin Stepwise glycosylation

Biosynthesis of this compound in Digitalis.

Semi-Synthetic Origin: Metabolism and Hydrolysis of Digoxin

This compound is a primary metabolite of Digoxin, a widely used cardiac glycoside. This conversion can occur both in vivo through enzymatic action and in vitro via acid hydrolysis.

Metabolic Pathway from Digoxin

In the body, Digoxin is metabolized in the liver, where it undergoes sequential cleavage of its digitoxose (B191001) sugar residues. This process is primarily mediated by cytochrome P450 enzymes.

Digoxin Digoxin Digoxigenin_bisdigitoxoside Digoxigenin bisdigitoxoside Digoxin->Digoxigenin_bisdigitoxoside CYP-mediated hydrolysis Digoxigenin_monodigitoxoside Digoxigenin monodigitoxoside Digoxigenin_bisdigitoxoside->Digoxigenin_monodigitoxoside CYP-mediated hydrolysis Digoxigenin Digoxigenin Digoxigenin_monodigitoxoside->Digoxigenin Hydrolysis

Metabolic conversion of Digoxin.

Quantitative Data

The following tables summarize key quantitative data related to the origin of this compound.

Table 1: Typical Content of Major Cardiac Glycosides in Digitalis Species

GlycosidePlant SpeciesConcentration (% of dry weight)Reference
Lanatoside CDigitalis lanata0.1 - 0.4[2]
DigoxinDigitalis lanata0.05 - 0.1[2]
DigitoxinDigitalis purpurea0.2 - 0.4[3]
This compoundDigitalis purpureaVariable, typically lower than primary glycosides[3]

Table 2: Kinetic Parameters for the Metabolism of Digoxin in Rat Liver Microsomes

SubstrateProductKm (µM)Vmax (pmol/min/mg protein)
DigoxinDigoxigenin bisdigitoxoside125 ± 22362 ± 37
Digoxigenin bisdigitoxosideThis compound61 ± 57 ± 1

Table 3: Acid Hydrolysis of Digoxin to this compound

pHTime (min)Temperature (°C)% Digoxin HydrolyzedReference
1.0 - 2.03037>70[4]
1.0 - 2.09037>96[4]
0.9303787[4]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Digitalis purpurea Leaves

1. Extraction:

  • Air-dry the leaves of Digitalis purpurea at room temperature and grind them into a fine powder.

  • Macerate 100 g of the powdered leaves in 1 L of 70% ethanol (B145695) for 48 hours at room temperature with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure at 40°C to obtain a crude extract.

2. Preliminary Purification:

  • Resuspend the crude extract in 200 mL of distilled water and partition it three times with 200 mL of chloroform (B151607).

  • Combine the chloroform fractions and evaporate to dryness.

3. Column Chromatography:

  • Dissolve the dried chloroform extract in a minimal amount of chloroform.

  • Prepare a silica (B1680970) gel (60-120 mesh) column (5 cm diameter, 50 cm length) packed in chloroform.

  • Load the sample onto the column.

  • Elute the column with a gradient of chloroform and methanol (B129727), starting with 100% chloroform and gradually increasing the methanol concentration to 10%.

  • Collect fractions of 20 mL and monitor them by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).

  • Combine the fractions containing this compound.

4. Preparative High-Performance Liquid Chromatography (HPLC):

  • Further purify the combined fractions using a preparative HPLC system.

  • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 10 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. Start with 30% acetonitrile and increase to 70% over 40 minutes.

  • Flow Rate: 15 mL/min.

  • Detection: UV at 220 nm.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

Protocol 2: Acid Hydrolysis of Digoxin to Produce this compound

1. Reaction Setup:

  • Dissolve 100 mg of Digoxin in 10 mL of ethanol in a round-bottom flask.

  • Add 40 mL of 0.1 N hydrochloric acid to the flask.

2. Hydrolysis:

  • Reflux the mixture at 80°C for 2 hours with constant stirring.

  • Monitor the reaction progress by TLC, observing the disappearance of the Digoxin spot and the appearance of spots corresponding to its hydrolysis products.

3. Neutralization and Extraction:

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous solution three times with 50 mL of chloroform.

4. Purification:

  • Combine the chloroform extracts and wash them with distilled water.

  • Dry the chloroform layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

  • Purify the resulting residue containing a mixture of Digoxigenin and its digitoxosides using preparative HPLC as described in Protocol 1.

Conclusion

The origin of this compound is twofold: it is a naturally occurring secondary metabolite in Digitalis species and a product of the metabolic or chemical breakdown of Digoxin. Understanding these origins is crucial for its isolation, synthesis, and application in research and drug development. The provided data and protocols offer a foundational resource for scientists working with this important cardenolide. Further research into the specific enzymatic steps of its biosynthesis and the optimization of its production will continue to be of high value to the scientific community.

References

Digoxigenin Monodigitoxoside as a Na+/K+ ATPase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Digoxigenin (B1670575) monodigitoxoside, a cardiac glycoside and a metabolite of digoxin (B3395198), exerts its physiological and therapeutic effects primarily through the inhibition of the Na+/K+ ATPase pump. This enzyme, integral to maintaining the electrochemical gradients across the cell membrane, is a critical target in various physiological processes and disease states. This technical guide provides an in-depth exploration of the mechanism of action of digoxigenin monodigitoxoside, detailing its interaction with the Na+/K+ ATPase, the resultant cellular sequelae, and the experimental methodologies used to characterize this interaction. Quantitative data for related compounds are provided to offer a comparative context for its inhibitory potential.

The Na+/K+ ATPase: A Pivotal Cellular Machine

The Na+/K+ ATPase, or sodium-potassium pump, is a transmembrane protein found in all animal cells. It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process coupled with the hydrolysis of one molecule of ATP. This pumping action is fundamental for various cellular functions, including maintaining cell volume, establishing the resting membrane potential, and driving secondary active transport of other solutes.

The enzyme is a heterodimer consisting of a catalytic α-subunit and a smaller β-subunit, which is essential for the maturation and trafficking of the α-subunit to the plasma membrane. The α-subunit contains the binding sites for Na+, K+, ATP, and cardiac glycosides.

Mechanism of Inhibition by this compound

This compound, like other cardiac glycosides, binds to a specific site on the extracellular face of the α-subunit of the Na+/K+ ATPase.[1] This binding is highly specific and occurs when the enzyme is in its phosphorylated, outward-facing conformation (E2-P state). The binding of the glycoside stabilizes this conformation, thereby inhibiting the dephosphorylation and the subsequent conformational changes necessary for ion transport.[2] This leads to a cessation of the pump's activity.

The key molecular interactions involve hydrogen bonds between the hydroxyl groups of the steroid core and the sugar moiety of the glycoside with amino acid residues in the binding pocket of the α-subunit.[3] Specifically, the C-12 and C-14 hydroxyl groups and the C-17 unsaturated lactone ring of the steroid core are crucial for this interaction.[3]

Cellular Consequences of Na+/K+ ATPase Inhibition

The inhibition of the Na+/K+ ATPase by this compound sets off a cascade of events within the cell:

  • Increased Intracellular Sodium: With the primary Na+ extrusion mechanism blocked, the intracellular concentration of Na+ rises.

  • Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell.

  • Increased Intracellular Calcium: The reduced Ca2+ efflux via the NCX leads to an accumulation of Ca2+ in the cytoplasm. In cardiac myocytes, this results in increased sarcoplasmic reticulum Ca2+ stores, leading to a more forceful contraction (positive inotropic effect).

  • Activation of Signaling Pathways: Beyond its role as an ion pump, the Na+/K+ ATPase also functions as a signaling scaffold.[3] Inhibition by cardiac glycosides can trigger various intracellular signaling cascades, often independent of the changes in ion concentrations. These pathways can include the activation of Src kinase, the Ras-Raf-MEK-ERK pathway, and the generation of reactive oxygen species (ROS).

Quantitative Analysis of Na+/K+ ATPase Inhibition

While specific quantitative binding and inhibition constants for this compound are not extensively reported in the literature, data for its parent compounds, digoxin and digoxigenin, provide a valuable reference for its potency. One study has shown that this compound inhibits Na,K-ATPase activity in the nanomolar range.[4]

Table 1: Inhibitory Constants of Related Cardiac Glycosides against Na+/K+ ATPase

CompoundParameterValue (nM)Enzyme SourceReference
DigoxinKi147Porcine Kidney[5]
DigoxigeninKi194Porcine Kidney[5]
DigoxinIC500.17 µM (170 nM)Vero Cells (anti-MERS-CoV activity)[6]

Table 2: Binding Affinities of Digoxin and Digoxigenin for Human Na,K-ATPase Isoforms

CompoundIsoformKD (nM)Reference
Digoxinα1β1~40[7]
α2β1~10[7]
α3β1~10[7]
Digoxigeninα1β1~20[7]
α2β1~20[7]
α3β1~20[7]

Experimental Protocols

Na+/K+ ATPase Activity Assay (Colorimetric)

This protocol measures the activity of Na+/K+ ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The specific activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor, such as ouabain (B1677812) or the test compound.

Materials:

  • Enzyme Source: Purified Na+/K+ ATPase from a suitable tissue (e.g., porcine cerebral cortex, kidney medulla) or cell membrane preparations.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

  • ATP Solution: 10 mM ATP in deionized water.

  • Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: Ouabain solution.

  • Malachite Green Reagent: For phosphate detection.

  • Phosphate Standard Solution: For generating a standard curve.

Procedure:

  • Enzyme Preparation: Dilute the Na+/K+ ATPase enzyme preparation to the desired concentration in cold Tris-HCl buffer.

  • Reaction Setup: In a 96-well microplate, add the following in order:

    • 50 µL of Assay Buffer.

    • 10 µL of various concentrations of this compound or vehicle control. For the positive control, add ouabain.

    • 10 µL of diluted Na+/K+ ATPase enzyme solution.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 30 µL of 10 mM ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Color Development: Stop the reaction by adding 50 µL of the Malachite Green reagent to each well.

  • Measurement: After a short incubation for color development, measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

  • Data Analysis: Calculate the amount of Pi released using a phosphate standard curve. The Na+/K+ ATPase activity is the difference between the total ATPase activity (no inhibitor) and the activity in the presence of a saturating concentration of ouabain. The inhibitory effect of this compound is then calculated as a percentage of this specific activity. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the Na+/K+ ATPase. A competition binding assay is used to determine the affinity (Ki) of an unlabeled compound like this compound.

Materials:

  • Enzyme Source: Membrane preparations rich in Na+/K+ ATPase.

  • Radioligand: [3H]ouabain is commonly used.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

  • Unlabeled Ligand: A range of concentrations of this compound.

  • Wash Buffer: Ice-cold Tris-HCl.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

Procedure:

  • Membrane Preparation: Prepare membrane fractions from a suitable tissue or cell source.

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:

    • Membrane preparation (containing a specific amount of protein).

    • A fixed concentration of [3H]ouabain.

    • Increasing concentrations of unlabeled this compound.

    • For determining non-specific binding, a parallel set of tubes with a high concentration of unlabeled ouabain is included.

    • Assay buffer to the final volume.

  • Incubation: Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the unlabeled ligand. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NaK_ATPase Na+/K+ ATPase Src Src Kinase NaK_ATPase->Src Activation Na_ion Intracellular Na+ NaK_ATPase->Na_ion Transport Blocked NCX Na+/Ca2+ Exchanger Ca_ion Intracellular Ca2+ NCX->Ca_ion Ca2+ Efflux Reduced Ras Ras Src->Ras ROS ROS Src->ROS Generation Na_ion->NCX Gradient Reduced Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression Transcription Factor Activation Digoxigenin Digoxigenin Monodigitoxoside Digoxigenin->NaK_ATPase Inhibition

Caption: Signaling pathway initiated by the inhibition of Na+/K+ ATPase by this compound.

Experimental Workflow: Na+/K+ ATPase Activity Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare Na+/K+ ATPase (Purified Enzyme or Membrane Fraction) Reaction_Setup Set up reactions in 96-well plate: - Assay Buffer - Inhibitor (or Vehicle) - Enzyme Enzyme_Prep->Reaction_Setup Reagent_Prep Prepare Buffers, ATP, and Inhibitor Stock Solutions Reagent_Prep->Reaction_Setup Preincubation Pre-incubate at 37°C (10 min) Reaction_Setup->Preincubation Reaction_Start Initiate reaction with ATP Preincubation->Reaction_Start Incubation Incubate at 37°C (20-30 min) Reaction_Start->Incubation Reaction_Stop Stop reaction and develop color with Malachite Green Incubation->Reaction_Stop Abs_Read Measure Absorbance (620-660 nm) Reaction_Stop->Abs_Read Pi_Calc Calculate Pi released (Standard Curve) Abs_Read->Pi_Calc Activity_Calc Calculate % Inhibition Pi_Calc->Activity_Calc IC50_Calc Determine IC50 value Activity_Calc->IC50_Calc

Caption: Workflow for determining the IC50 of a compound on Na+/K+ ATPase activity.

Logical Relationship: Mechanism of Action

Mechanism_of_Action Inhibitor This compound Binding Binding to Extracellular Domain Inhibitor->Binding Target Na+/K+ ATPase (E2-P Conformation) Target->Binding Stabilization Stabilization of the E2-P Conformation Binding->Stabilization Inhibition Inhibition of Dephosphorylation and Ion Transport Stabilization->Inhibition Consequence1 Increased Intracellular [Na+] Inhibition->Consequence1 Consequence2 Decreased Na+/Ca2+ Exchange Consequence1->Consequence2 Consequence3 Increased Intracellular [Ca2+] Consequence2->Consequence3 Outcome Positive Inotropic Effect (in Cardiac Myocytes) Consequence3->Outcome

Caption: Logical flow of the mechanism of action of this compound.

Conclusion

This compound is a potent inhibitor of the Na+/K+ ATPase, a fundamental enzyme in cellular physiology. Its mechanism of action, centered on the stabilization of the E2-P conformation of the enzyme, leads to significant alterations in intracellular ion concentrations and the activation of various signaling pathways. While quantitative data for this specific compound is limited, the well-established methodologies for studying Na+/K+ ATPase inhibition provide a robust framework for its further characterization. Understanding the intricate details of its interaction with the Na+/K+ ATPase is crucial for the development of novel therapeutics targeting this vital cellular pump.

References

The Biological Role of Digoxigenin Monodigitoxoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Digoxin (B3395198) Metabolite for Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxigenin (B1670575) monodigitoxoside is a primary cardioactive metabolite of digoxin, a cardiac glycoside widely used in the management of heart failure and atrial fibrillation. The metabolic conversion of digoxin to its metabolites, including digoxigenin monodigitoxoside, plays a crucial role in its therapeutic efficacy and potential toxicity. This technical guide provides a comprehensive overview of the biological role of this compound, focusing on its formation, mechanism of action, pharmacokinetics, and analytical determination. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular pharmacology and drug development.

Metabolism and Formation of this compound

Digoxin undergoes metabolism primarily through the stepwise cleavage of its three-sugar (digitoxose) moiety. This process is not dependent on the cytochrome P450 system[1]. The initial hydrolysis of one sugar molecule from digoxin results in the formation of digoxigenin bisdigitoxoside, which is further metabolized to this compound by the removal of a second sugar molecule. The final step in this pathway is the formation of the aglycone, digoxigenin.

This metabolic cascade can occur in the gastrointestinal tract through acid hydrolysis or by the action of intestinal microflora. Additionally, a small percentage of digoxin is metabolized in the liver[2]. This compound can be further metabolized, primarily through glucuronidation, to more polar and readily excretable compounds[1][2].

Mechanism of Action: Na+/K+-ATPase Inhibition

Like its parent compound, this compound exerts its biological effects by inhibiting the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane[3]. Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, alters the activity of the sodium-calcium exchanger, resulting in an influx of calcium ions into the cell[4][5]. The elevated intracellular calcium concentration in cardiac myocytes enhances the force of contraction, which is the basis of the positive inotropic effect of cardiac glycosides.

Quantitative Comparison of Na+/K+-ATPase Inhibition
CompoundNa+/K+-ATPase Inhibition (Ki, nM)Source
Digoxin147[6]
Digoxigenin194[6]
This compound Estimated to be between 147 and 194 nMInferred from[6]

Downstream Signaling Pathways

The inhibition of Na+/K+-ATPase by cardiac glycosides, including this compound, initiates a cascade of downstream signaling events that extend beyond the direct effects on ion transport. These signaling pathways are implicated in both the therapeutic and potentially adverse effects of these compounds.

One of the key downstream signaling pathways involves the interaction of Na+/K+-ATPase with neighboring membrane proteins, including the Src kinase and the Epidermal Growth Factor Receptor (EGFR)[7][8]. Inhibition of the pump can lead to the transactivation of EGFR and subsequent activation of the STAT3 signaling pathway. However, some studies have shown that digoxin can also inhibit the phosphorylation of Src, EGFR, and STAT3, suggesting a complex and context-dependent regulation of these pathways[7][8].

Another important consequence of Na+/K+-ATPase inhibition is the modulation of intracellular calcium levels, which can influence a wide range of cellular processes, including gene expression and apoptosis[9].

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Digoxigenin_Monodigitoxoside Digoxigenin Monodigitoxoside NaK_ATPase Na+/K+-ATPase Digoxigenin_Monodigitoxoside->NaK_ATPase Inhibition Src Src Kinase NaK_ATPase->Src Modulates Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to EGFR EGFR Src->EGFR Transactivates STAT3 STAT3 EGFR->STAT3 Activates NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Increased Intracellular Ca2+ NaCa_Exchanger->Ca_ion Increases Na_ion->NaCa_Exchanger Activates Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Apoptosis) Ca_ion->Downstream_Effects STAT3->Downstream_Effects

Figure 1: Signaling pathway of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound differs from that of digoxin, primarily due to its reduced polarity. While comprehensive, directly comparative pharmacokinetic data in humans is limited, available information on digoxin and its metabolites allows for a general characterization.

ParameterDigoxinDigoxigenin BisdigitoxosideDihydrodigoxin
Mean Residence Time (h) 41 ± 553 ± 1135 ± 9
Renal Clearance (ml/min) 152 ± 24100 ± 2679 ± 13
Source [10][10][10]

Note: Specific pharmacokinetic data for this compound from this comparative study was not provided.

The elimination half-life of digoxin in healthy individuals is approximately 26 to 45 hours, with renal excretion being the primary route of elimination[11]. The metabolites of digoxin, including this compound, are also cleared by the kidneys.

Experimental Protocols

HPLC-UV Method for the Separation and Quantification of Digoxin and its Metabolites

This protocol provides a general framework for the analysis of digoxin and its metabolites in serum samples.

A. Sample Preparation

  • To 1 mL of serum, add an internal standard (e.g., digitoxin).

  • Perform solid-phase extraction (SPE) using a C18 cartridge to extract the analytes and remove interfering substances.

  • Elute the analytes from the SPE cartridge with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

B. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The exact gradient profile should be optimized for the specific column and analytes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm[12].

  • Injection Volume: 20 µL.

C. Quantification

  • Generate a calibration curve using standards of digoxin, digoxigenin bisdigitoxoside, this compound, and digoxigenin of known concentrations.

  • Quantify the concentration of each analyte in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow Serum_Sample Serum Sample (+ Internal Standard) SPE Solid-Phase Extraction (C18) Serum_Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Data_Analysis Data Analysis (Quantification) HPLC_Injection->Data_Analysis

Figure 2: HPLC analysis workflow for digoxin metabolites.

Na+/K+-ATPase Activity Assay (Malachite Green Method)

This colorimetric assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

A. Reagents

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

  • ATP Solution: 10 mM ATP in deionized water (prepare fresh).

  • Na+/K+-ATPase enzyme preparation.

  • This compound (or other cardiac glycoside inhibitor) solution at various concentrations.

  • Ouabain (B1677812) solution (as a positive control for complete inhibition).

  • Malachite Green Reagent: A solution containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent.

B. Assay Procedure

  • In a 96-well plate, add 50 µL of Assay Buffer to each well.

  • Add 10 µL of the test inhibitor (this compound) at various concentrations to the sample wells. Add 10 µL of buffer to the control wells and 10 µL of ouabain to the positive control wells.

  • Add 20 µL of the Na+/K+-ATPase enzyme solution to all wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.

  • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Measure the absorbance at 620-660 nm using a microplate reader.

C. Calculation of Inhibition

  • The Na+/K+-ATPase activity is calculated as the difference between the absorbance of the control wells (total ATPase activity) and the ouabain-containing wells (Mg2+-ATPase activity).

  • The percent inhibition by this compound is calculated for each concentration relative to the Na+/K+-ATPase activity in the absence of the inhibitor.

  • The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

ATPase_Assay_Workflow Prepare_Reactions Prepare Reactions in 96-well Plate (Buffer, Inhibitor/Control, Enzyme) Pre_incubation Pre-incubate at 37°C (10 min) Prepare_Reactions->Pre_incubation Start_Reaction Initiate with ATP Pre_incubation->Start_Reaction Incubate_Reaction Incubate at 37°C (30 min) Start_Reaction->Incubate_Reaction Stop_Reaction Stop with Malachite Green Reagent Incubate_Reaction->Stop_Reaction Color_Development Incubate at RT (15-30 min) Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance (620-660 nm) Color_Development->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Figure 3: Workflow for Na+/K+-ATPase activity assay.

Conclusion

This compound, as a primary metabolite of digoxin, contributes to the overall pharmacological profile of its parent drug. Its activity as a Na+/K+-ATPase inhibitor and its distinct pharmacokinetic properties underscore the importance of understanding its biological role. For researchers in cardiovascular pharmacology and drug development, a thorough characterization of digoxin metabolites is essential for optimizing therapeutic strategies and minimizing adverse effects. The methodologies and data presented in this guide provide a foundational resource for further investigation into the intricate pharmacology of this compound and other cardiac glycosides.

References

Unveiling Digoxigenin Monodigitoxoside: A Technical Guide to Its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digoxigenin monodigitoxoside, a cardiac glycoside found in the foxglove plant (Digitalis lanata), has garnered significant interest within the scientific community for its potent biological activities, primarily as an inhibitor of the Na+/K+ ATPase pump. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and biological importance of this compound. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate further research and drug development endeavors.

Introduction

Cardiac glycosides, a class of naturally occurring steroid-like compounds, have a long history in the treatment of cardiac conditions. Among these, this compound stands out as a key metabolite of the well-known drug Digoxin (B3395198). Its fundamental structure consists of a steroid nucleus (aglycone) linked to a single digitoxose (B191001) sugar molecule. The primary mechanism of action for this compound involves the inhibition of the Na+/K+ ATPase, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[1][2] This inhibition leads to an increase in intracellular calcium concentration, which is the basis for its cardiotonic effects. More recently, research has expanded to investigate its potential as an anti-cancer agent due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.

PropertyValueReference
Molecular Formula C₂₉H₄₄O₈
Molecular Weight 520.66 g/mol
CAS Number 5352-63-6
Appearance White to off-white solid[2]
Storage Temperature -20°C[2]

Synthesis and Isolation

The procurement of this compound for research and development can be achieved through both isolation from its natural source and chemical synthesis.

Isolation from Digitalis lanata

This compound is a naturally occurring secondary metabolite in the leaves of Digitalis lanata. The isolation process typically involves extraction and subsequent purification using chromatographic techniques.

  • Extraction:

    • Dried and powdered leaves of Digitalis lanata are subjected to extraction with a mixture of ethanol (B145695) and water (e.g., 70% ethanol).

    • The extraction is typically carried out at room temperature with constant agitation for a specified period (e.g., 24 hours) to ensure efficient extraction of the glycosides.

    • The resulting crude extract is then filtered to remove solid plant material.

  • Purification:

    • The filtered extract is concentrated under reduced pressure to remove the ethanol.

    • The aqueous residue is then partitioned with a non-polar solvent, such as chloroform (B151607), to separate the glycosides from more polar impurities.

    • The chloroform extract, containing a mixture of cardiac glycosides, is dried and concentrated.

    • Final purification of this compound is achieved using High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18). A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase.

    • Fractions are collected and analyzed (e.g., by mass spectrometry and NMR) to confirm the identity and purity of the isolated this compound.

Chemical Synthesis: Palladium-Catalyzed Glycosylation

A stereoselective synthesis of this compound can be achieved from its aglycone, Digoxigenin, through a palladium-catalyzed glycosylation reaction. This method offers a controlled and efficient way to introduce the digitoxose sugar moiety.[3]

To a solution of Digoxigenin and a suitable digitoxose donor (e.g., a protected glycosyl halide or carbonate) in an anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), is added a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a suitable ligand. The reaction mixture is stirred at a specific temperature for a defined period until the reaction is complete (monitored by Thin Layer Chromatography). Upon completion, the reaction is quenched, and the product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Note: The precise reagents, stoichiometry, and reaction conditions are critical for achieving high yield and stereoselectivity and should be optimized based on the specific digitoxose donor used.

Biological Activity and Mechanism of Action

The primary biological target of this compound is the Na+/K+ ATPase.

Inhibition of Na+/K+ ATPase

This compound binds to the extracellular domain of the α-subunit of the Na+/K+ ATPase, inhibiting its pumping activity. This leads to an accumulation of intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an increase in intracellular calcium levels.

  • Enzyme Preparation: A purified preparation of Na+/K+ ATPase (e.g., from porcine cerebral cortex or commercially available) is used.

  • Assay Buffer: A buffer containing appropriate concentrations of NaCl, KCl, MgCl₂, and ATP is prepared.

  • Inhibition Assay:

    • Varying concentrations of this compound are pre-incubated with the enzyme in the assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The ATPase activity is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis over a specific time period. This can be done using a colorimetric method, such as the malachite green assay.

    • The percentage of inhibition is calculated for each concentration of the compound.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Anti-cancer Effects

Recent studies have highlighted the potential of this compound as an anti-cancer agent. Its cytotoxic effects are attributed to its ability to induce cell cycle arrest, primarily at the G2/M phase, and to trigger apoptosis.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its influence on various intracellular signaling pathways.

Na+/K+ ATPase Inhibition Pathway

na_k_atpase_inhibition DGM Digoxigenin monodigitoxoside NKA Na+/K+ ATPase DGM->NKA Inhibition Na_in Intracellular Na+ NKA->Na_in Decreased Efflux NCX Na+/Ca2+ Exchanger Na_in->NCX Reduced Activity Ca_in Intracellular Ca2+ NCX->Ca_in Decreased Efflux Effect Cardiotonic Effects/ Cytotoxicity Ca_in->Effect

Caption: Inhibition of Na+/K+ ATPase by this compound.

Experimental Workflow for Synthesis and Characterization

synthesis_workflow Start Digoxigenin & Digitoxose Donor Reaction Palladium-Catalyzed Glycosylation Start->Reaction Purification Column Chromatography Reaction->Purification Product Digoxigenin monodigitoxoside Purification->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Caption: Workflow for the chemical synthesis of this compound.

Cell Cycle Arrest Signaling Pathway

cell_cycle_arrest DGM Digoxigenin monodigitoxoside NKA_inhibition Na+/K+ ATPase Inhibition DGM->NKA_inhibition ROS Increased ROS NKA_inhibition->ROS STAT1 STAT1 Activation (Reduced) ROS->STAT1 G2M_Checkpoint G2/M Checkpoint Proteins STAT1->G2M_Checkpoint Altered Expression CellCycleArrest G2/M Phase Cell Cycle Arrest G2M_Checkpoint->CellCycleArrest

Caption: Proposed signaling pathway for G2/M cell cycle arrest.

Conclusion

This compound continues to be a molecule of significant interest due to its well-established role as a Na+/K+ ATPase inhibitor and its emerging potential in cancer therapy. This guide has provided a comprehensive overview of its discovery, methods for its preparation, and its biological mechanisms of action. The detailed protocols and visual aids are intended to empower researchers to further explore the therapeutic applications of this potent cardiac glycoside. Future research will likely focus on elucidating the full spectrum of its cellular targets and signaling pathways, as well as on the development of novel analogs with improved therapeutic indices.

References

Commercial Suppliers of Digoxigenin Monodigitoxoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of commercial sources for Digoxigenin monodigitoxoside, a critical reagent for studies involving Na+/K+-ATPase inhibition and cardiac glycoside research. This document outlines key technical data for commercially available this compound, details relevant experimental protocols, and illustrates associated signaling pathways.

Commercial Availability and Product Specifications

This compound is available from several reputable suppliers catering to the research community. The following table summarizes the key quantitative data for products from various vendors, allowing for a straightforward comparison of purity, formulation, and storage requirements.

SupplierProduct NumberPurityFormulationAvailable SizesStorage Conditions
MedChemExpress HY-145154≥98.0%Solid Powder1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mgPowder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]
Santa Cruz Biotechnology sc-211332≥97%SolidNot specifiedStore at room temperature.
Biosynth FD21899Not specifiedSolid0.5 mg, 1 mg, 2 mg, 5 mg, 10 mgStore at <-15°C, keep dry, under inert gas.[2]
Clearsynth CS-O-13699>98% (by HPLC)SolidNot specifiedStore at 2-8°C.
Cayman Chemical 21699≥97%A solid500 µg, 1 mg-20°C.
LGC Standards TRC-D446505Not specifiedNeat1 mg, 5 mg, 10 mg-20°C.[3]
Sigma-Aldrich D9026 (as Digoxigenin)Analytical StandardSolidNot specified2-8°C.[4]
TargetMol T36060Not specifiedSolid1 mg-20°C.

Experimental Protocols

This compound is primarily utilized for its inhibitory effects on the Na+/K+-ATPase. Below are detailed methodologies for key experiments involving this compound.

In Vitro Na+/K+-ATPase Inhibition Assay

This protocol is adapted from standard colorimetric assays that measure the liberation of inorganic phosphate (B84403) (Pi) from ATP hydrolysis by Na+/K+-ATPase.

Materials:

  • This compound

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂

  • ATP solution (10 mM)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add 20 µL of the diluted this compound or a vehicle control (DMSO in Assay Buffer) to respective wells.

  • Add 20 µL of the purified Na+/K+-ATPase enzyme solution to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 10 µL of 10 mM ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and measure the amount of liberated inorganic phosphate by adding 150 µL of Malachite Green reagent to each well.

  • After a 15-minute incubation at room temperature for color development, measure the absorbance at 620 nm using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound on cultured cells.

Materials:

  • This compound

  • Cell line of interest (e.g., A549 human lung carcinoma cells)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound or a vehicle control.

  • Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of cell viability compared to the vehicle-treated control cells.

Measurement of Inotropic Effects on Isolated Heart Tissue (Langendorff Preparation)

This ex vivo protocol evaluates the effect of this compound on the contractility of an isolated mammalian heart.

Materials:

  • This compound

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM glucose)

  • Langendorff apparatus

  • Pressure transducer and data acquisition system

  • Small animal (e.g., guinea pig or rat)

Procedure:

  • Prepare the Langendorff apparatus by circulating warm (37°C), oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution.

  • Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with the oxygenated Krebs-Henseleit solution.

  • Insert a balloon into the left ventricle, connected to a pressure transducer, to measure isovolumetric pressure.

  • Allow the heart to stabilize for a baseline period (approximately 20-30 minutes).

  • Introduce this compound into the perfusate at various concentrations.

  • Record the changes in left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Analyze the data to determine the dose-dependent inotropic effect of the compound.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are primarily mediated through its interaction with the Na+/K+-ATPase, which acts as a signal transducer. Inhibition of this ion pump leads to a cascade of downstream events.

NaK_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Digoxigenin Digoxigenin monodigitoxoside NaK_ATPase Na+/K+-ATPase Digoxigenin->NaK_ATPase Inhibition Src Src NaK_ATPase->Src Activation NCX Na+/Ca2+ Exchanger NaK_ATPase->NCX Altered Gradient EGFR EGFR Src->EGFR Transactivation ROS ROS Src->ROS Generation Ras Ras EGFR->Ras Ca_increase [Ca2+]i ↑ NCX->Ca_increase Influx MAPK_Pathway MAPK Pathway (ERK1/2) Ras->MAPK_Pathway Inotropy Increased Inotropy MAPK_Pathway->Inotropy Ca_increase->Inotropy

Signaling cascade initiated by this compound.

The following diagram illustrates a typical experimental workflow for assessing the in vitro activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Digoxigenin monodigitoxoside stock and dilutions Treatment Treat cells or enzyme with compound Compound_Prep->Treatment Cell_Culture Culture and seed cells in 96-well plate Cell_Culture->Treatment Enzyme_Prep Prepare purified Na+/K+-ATPase Enzyme_Prep->Treatment Incubation Incubate for specified duration Treatment->Incubation Detection Add detection reagent (e.g., MTT, Malachite Green) Incubation->Detection Measurement Measure signal (Absorbance/Luminescence) Detection->Measurement Data_Processing Subtract background and normalize data Measurement->Data_Processing IC50_Calc Calculate IC50 or EC50 Data_Processing->IC50_Calc Graphing Generate dose-response curves IC50_Calc->Graphing

Workflow for in vitro activity assessment.

References

Digoxigenin (DIG) Hapten: An In-depth Technical Guide to Non-Radioactive Labeling in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology, the detection of specific nucleic acid sequences is a cornerstone of many research and diagnostic applications. For decades, radioactive isotopes were the primary choice for labeling probes due to their high sensitivity. However, concerns regarding safety, disposal, and the inherent instability of radioisotopes have driven the development of non-radioactive labeling methods. Among these, the Digoxigenin (B1670575) (DIG) system has emerged as a robust, versatile, and highly sensitive alternative.[1][2]

This technical guide provides a comprehensive overview of the Digoxigenin hapten system for the non-radioactive labeling of nucleic acids. We will delve into the core principles of DIG labeling, detail various enzymatic labeling strategies, and describe the subsequent detection methodologies. Furthermore, this guide will present quantitative data to compare different approaches, provide detailed experimental protocols for key applications, and utilize diagrams to illustrate critical workflows and pathways.

The Principle of the Digoxigenin System

The DIG system is based on the use of digoxigenin, a steroid hapten found exclusively in the flowers and leaves of Digitalis plants (Digitalis purpurea and Digitalis lanata).[3] This unique origin is a key advantage of the system, as the anti-DIG antibody does not bind to any other biological material, ensuring high specificity and low background in various applications.[4]

The workflow of the DIG system involves three main stages:

  • Probe Labeling: A nucleic acid probe (DNA, RNA, or oligonucleotide) is enzymatically labeled with Digoxigenin. This is typically achieved by incorporating a DIG-labeled nucleotide, such as DIG-11-dUTP or DIG-11-UTP, into the probe.

  • Hybridization: The DIG-labeled probe is then used in a hybridization experiment (e.g., Southern blot, Northern blot, or in situ hybridization) to bind to its complementary target sequence within a complex mixture of nucleic acids.

  • Immunodetection: The hybridized probe is detected using a high-affinity anti-Digoxigenin antibody. This antibody is typically conjugated to an enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP), or a fluorescent dye.[4] The subsequent addition of a suitable substrate allows for visualization of the target nucleic acid through a colorimetric, chemiluminescent, or fluorescent signal.[4]

Core Advantages of the DIG System

  • High Specificity: The anti-DIG antibody exhibits no cross-reactivity with other biological molecules, leading to a high signal-to-noise ratio.[4]

  • High Sensitivity: The DIG system can detect as little as 0.03 to 0.10 pg of target DNA, a sensitivity level comparable to or even exceeding that of radioactive methods.[5]

  • Versatility: DIG-labeled probes can be used in a wide range of applications, including Southern and Northern blotting, dot/slot blots, library screening, and in situ hybridization.[6][7]

  • Safety: The non-radioactive nature of the DIG system eliminates the hazards and regulatory burdens associated with handling radioactive isotopes.[2]

  • Stability: DIG-labeled probes are stable for at least a year, offering a significant advantage over radioactive probes with short half-lives.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of the Digoxigenin labeling system.

ParameterValueApplicationReference
DNA Detection Sensitivity
Random Primed Labeled DNA Probe0.03 - 0.10 pgSouthern Blot
PCR Labeled DNA Probe1 pgDot Blot[8]
Chemiluminescent Detection70 fgSouthern Blot[5]
Chemiluminescent Detection50 - 10 fgDot Blot[9]
Colorimetric Detection Sensitivity32 fgDot Blot[10]
RNA Detection Sensitivity
In Vitro Transcribed RNA ProbeDetects rare transcripts in 100 ng total RNANorthern Blot
Probe Labeling Efficiency
Random Primed Labeling1 DIG molecule per 20-25 nucleotidesDNA Probe
In Vitro Transcription20 µg of DIG-labeled RNA per µg of template DNARNA Probe[11]
Binding Affinity
Digoxigenin-Antibody Interaction (Kd)~12 nMImmunoassay[3]

Nucleic Acid Labeling Methods

Several enzymatic methods are available for labeling nucleic acids with Digoxigenin. The choice of method depends on the type of nucleic acid (DNA, RNA, or oligonucleotide), the amount and purity of the template, and the specific application.

PCR Labeling of DNA Probes

Polymerase Chain Reaction (PCR) is a preferred method for generating highly specific and sensitive DIG-labeled DNA probes, especially when the template is scarce, partially purified, or short. During PCR amplification, a thermostable DNA polymerase incorporates DIG-11-dUTP in place of dTTP into the newly synthesized DNA.

Diagram: PCR Labeling Workflow

PCR_Labeling cluster_PCR_Mix PCR Reaction Mix Template_DNA Template DNA PCR_Cycle PCR Amplification Template_DNA->PCR_Cycle Primers Gene-Specific Primers Primers->PCR_Cycle dNTPs dNTP Mix (dATP, dCTP, dGTP) dNTPs->PCR_Cycle DIG_dUTP DIG-11-dUTP DIG_dUTP->PCR_Cycle Polymerase Taq DNA Polymerase Polymerase->PCR_Cycle Labeled_Probe DIG-Labeled DNA Probe PCR_Cycle->Labeled_Probe

Caption: Workflow for generating DIG-labeled DNA probes using PCR.

Random Primed DNA Labeling

In this method, a DNA template is denatured and then annealed to a mixture of random hexanucleotide primers. The Klenow fragment of DNA polymerase I then synthesizes new DNA strands, incorporating DIG-11-dUTP into the growing chains. This method is suitable for labeling DNA fragments of various sizes and results in homogeneously labeled probes.

Nick Translation Labeling of dsDNA

Nick translation involves treating double-stranded DNA with DNase I to create single-stranded nicks. DNA Polymerase I then adds nucleotides to the 3'-hydroxyl end of the nick while its 5'→3' exonuclease activity removes nucleotides from the 5'-phosphate end. By including DIG-11-dUTP in the reaction, the original nucleotides are replaced with labeled ones. This method is particularly useful for generating probes for in situ hybridization.

In Vitro Transcription of RNA Probes (Riboprobes)

DIG-labeled RNA probes, or riboprobes, are synthesized by in vitro transcription from a linearized DNA template cloned into a vector containing a bacteriophage RNA polymerase promoter (e.g., T7, T3, or SP6). The RNA polymerase incorporates DIG-11-UTP into the newly synthesized RNA transcript. Riboprobes are single-stranded and offer high sensitivity, making them ideal for in situ hybridization and Northern blotting.

Diagram: In Vitro Transcription Workflow

In_Vitro_Transcription Plasmid Plasmid with Insert and Promoter (T7/SP6) Linearization Linearize Plasmid with Restriction Enzyme Plasmid->Linearization Template Linearized DNA Template Linearization->Template Transcription In Vitro Transcription Template->Transcription Transcription_Mix In Vitro Transcription Mix (RNA Polymerase, NTPs, DIG-11-UTP) Transcription_Mix->Transcription Riboprobe DIG-Labeled RNA Probe (Riboprobe) Transcription->Riboprobe

Caption: Workflow for the synthesis of DIG-labeled RNA probes.

Oligonucleotide Labeling

Synthetic oligonucleotides can be labeled with Digoxigenin at either the 5' or 3' end, or by adding a 3' tail.

  • 3' End-Labeling: Terminal deoxynucleotidyl transferase (TdT) can add a single DIG-11-ddUTP to the 3' end of an oligonucleotide.

  • 3' Tailing: TdT can also be used to add a tail of multiple DIG-11-dUTP and dATP residues to the 3' end.

  • 5' End-Labeling: This typically involves chemical synthesis of an oligonucleotide with a 5' amino-linker, which is then coupled to a DIG-NHS-ester.

Detection of DIG-Labeled Probes

The detection of hybridized DIG-labeled probes is a multi-step process involving an anti-DIG antibody conjugated to a reporter molecule.

Diagram: DIG Detection Principle

DIG_Detection cluster_steps Detection Steps Target_NA Target Nucleic Acid (Immobilized on Membrane) DIG_Probe DIG-Labeled Probe Target_NA->DIG_Probe Anti_DIG_AP Anti-DIG Antibody-AP Conjugate DIG_Probe->Anti_DIG_AP Hybridization Hybridization Substrate Substrate Anti_DIG_AP->Substrate Enzymatic Reaction Binding Antibody Binding Signal Detectable Signal (Color, Light, or Fluorescence) Substrate->Signal

References

Methodological & Application

Step-by-Step Guide to Digoxigenin (DIG) DNA Labeling by PCR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the generation of digoxigenin (B1670575) (DIG)-labeled DNA probes using the Polymerase Chain Reaction (PCR). PCR-based labeling is a highly efficient and versatile method for producing sensitive, non-radioactive probes for various molecular biology applications, including in situ hybridization, Southern blotting, and Northern blotting.[1][2] This technique is particularly advantageous when the starting template DNA is limited.[2][3] Here, we present a detailed, step-by-step protocol for DIG DNA labeling by PCR, guidance on optimizing reaction conditions, and methods for evaluating probe yield and labeling efficiency.

Introduction

The digoxigenin (DIG) system offers a safe and effective alternative to radioactive labeling methods.[4] The system relies on the incorporation of a steroid hapten, digoxigenin, isolated from Digitalis plants, into nucleic acid probes.[2] This hapten is not present in other biological materials, ensuring high specificity of detection using anti-DIG antibodies conjugated to enzymes like alkaline phosphatase (AP) or horseradish peroxidase (HRP).[2] Subsequent addition of a chemiluminescent or chromogenic substrate allows for sensitive visualization of the hybridized probe.[2]

PCR labeling of DNA probes involves the incorporation of DIG-11-dUTP, a modified deoxyuridine triphosphate, into the newly synthesized DNA strand by a thermostable DNA polymerase.[2] This method produces highly labeled, specific, and sensitive probes from small amounts of template DNA.[2][3]

Principle of DIG-PCR Labeling and Detection

The workflow for generating and using DIG-labeled probes involves several key stages, from the initial PCR labeling to the final detection in a hybridization assay.

Principle_of_DIG_Labeling_and_Detection cluster_0 DIG-PCR Labeling cluster_1 Hybridization & Detection Template DNA Template PCR_Mix PCR Reaction Mix Template->PCR_Mix Primers Forward & Reverse Primers Primers->PCR_Mix dNTPs dATP, dGTP, dCTP, dTTP dNTPs->PCR_Mix DIG_dUTP DIG-11-dUTP DIG_dUTP->PCR_Mix Polymerase Taq/High-Fidelity DNA Polymerase Polymerase->PCR_Mix PCR_Cycle Thermal Cycling PCR_Mix->PCR_Cycle DIG_Probe DIG-Labeled DNA Probe PCR_Cycle->DIG_Probe Hybridization Hybridization DIG_Probe->Hybridization DIG_Probe->Hybridization Target_NA Target Nucleic Acid (on membrane/in tissue) Target_NA->Hybridization Washing Stringency Washes Hybridization->Washing Blocking Blocking Step Washing->Blocking Anti_DIG_Ab Anti-DIG Antibody (e.g., Anti-DIG-AP) Blocking->Anti_DIG_Ab Detection Chemiluminescent/ Chromogenic Substrate Anti_DIG_Ab->Detection Signal Signal Generation Detection->Signal

Figure 1. Principle of DIG-PCR Labeling and Detection.

Experimental Protocols

Materials
  • DNA Template (10 pg to 1 µg)

  • Forward and Reverse Primers (10 µM each)

  • PCR Grade Water

  • 10x PCR Buffer with MgCl₂ (or separate MgCl₂ solution for optimization)

  • DNA Polymerase (e.g., Taq or a high-fidelity polymerase)

  • PCR DIG Labeling Mix (containing dATP, dCTP, dGTP, dTTP, and DIG-11-dUTP) OR individual dNTPs and DIG-11-dUTP.

  • PCR tubes

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis system

  • DNA purification kit (optional)

Step-by-Step PCR Labeling Protocol

This protocol is a general guideline; optimal conditions may vary depending on the template, primers, and thermal cycler used. It is recommended to first optimize the PCR reaction with unlabeled dNTPs before proceeding with DIG labeling.

Workflow for DIG-PCR Labeling

PCR_Labeling_Workflow Start Start Setup_PCR 1. Assemble PCR Reaction Start->Setup_PCR Run_PCR 2. Perform Thermal Cycling Setup_PCR->Run_PCR Analyze_Product 3. Analyze PCR Product (Agarose Gel Electrophoresis) Run_PCR->Analyze_Product Purify_Probe 4. Purify DIG-Labeled Probe (Optional) Analyze_Product->Purify_Probe Quantify_Probe 5. Quantify Probe Yield (Dot Blot/Direct Detection) Purify_Probe->Quantify_Probe Store_Probe 6. Store Probe at -20°C Quantify_Probe->Store_Probe End End Store_Probe->End

Figure 2. Experimental workflow for DIG-PCR labeling.

  • Reaction Setup: Assemble the PCR reaction on ice in a sterile PCR tube. A typical 50 µL reaction is as follows:

ComponentVolume (µL)Final Concentration
10x PCR Buffer with MgCl₂51x
PCR DIG Labeling Mix*51x (e.g., 200 µM dATP, dCTP, dGTP; 130 µM dTTP; 70 µM DIG-11-dUTP)
Forward Primer (10 µM)1-20.2-0.4 µM
Reverse Primer (10 µM)1-20.2-0.4 µM
DNA Templatevariable10 pg - 1 µg
DNA Polymerase0.51-2.5 units
PCR Grade Waterto 50 µL-

*Note: The ratio of DIG-11-dUTP to dTTP is critical. A common ratio is 1:2 (DIG-dUTP:dTTP), which corresponds to a 35% substitution of dTTP with DIG-11-dUTP.[1] Higher concentrations of DIG-dUTP can increase the label intensity but may reduce the PCR product yield.

  • Thermal Cycling: The following cycling conditions are a starting point. Optimize annealing temperature and extension time for your specific primer-template system.

StepTemperature (°C)TimeCycles
Initial Denaturation94-952-5 min1
Denaturation94-9530-60 sec30-35
Annealing50-6530-60 sec
Extension721 min/kb
Final Extension725-10 min1
Hold4
  • Analysis of Labeled Probe: Run 5-10 µL of the PCR product on a 1-2% agarose gel to verify the size and yield of the product. The DIG-labeled DNA will migrate slightly slower than unlabeled DNA of the same size.

  • Probe Purification (Optional): For most hybridization experiments, purification is not necessary.[1] However, if required for downstream applications, unincorporated nucleotides can be removed using a PCR purification kit or gel filtration.[5][6]

Estimation of Probe Yield

Accurate quantification of the DIG-labeled probe is crucial for reproducible hybridization results.[7][8] A direct detection method using a dot blot is recommended.[7]

  • Prepare serial dilutions of your labeled probe and a DIG-labeled control DNA of known concentration.

  • Spot 1 µL of each dilution onto a positively charged nylon membrane.

  • Fix the DNA to the membrane by UV crosslinking or baking.

  • Perform immunological detection using an anti-DIG-AP conjugate and a chemiluminescent substrate.

  • Compare the signal intensities of your probe dilutions to the control dilutions to estimate the concentration.[7]

Quantitative Data Summary

The efficiency of DIG incorporation and the final probe yield are influenced by the amount of template DNA and the reaction conditions.

Table 1: Expected Yield of DIG-Labeled DNA Probes

Template AmountExpected Yield (ng)Detection Sensitivity
10 pg50-100Can detect as little as 0.03-0.1 pg of target DNA.[3]
100 pg200-400-
1 ng1-2 µg-
10 ng5-10 µg-
100 ng>20 µg-

Yields are approximate and can vary based on PCR efficiency.

Table 2: DIG-PCR Labeling Parameters and Recommendations

ParameterRecommendationRationale
Template DNA 10 pg - 1 µg of plasmid DNA; 100 ng - 1 µg of genomic DNAPCR is ideal for low amounts of template.[2]
DIG-11-dUTP:dTTP Ratio 1:2 (35% DIG-dUTP) is a good starting point.[1]Balances labeling efficiency and PCR yield.[1] Higher ratios may inhibit some polymerases.
Probe Size 100 bp to 5 kbShorter probes are generally labeled more efficiently.
Detection Limit As low as 1 pg of immobilized target DNA.[9][10]High sensitivity is a key feature of the DIG system.
Probe Stability >1 year at -20°C.[9]DIG-labeled probes are very stable, allowing for consistent results over time.[9][11]

Troubleshooting

IssuePossible CauseRecommendation
Low or No PCR Product Suboptimal PCR conditions (annealing temp, Mg²⁺ conc.).Optimize PCR with unlabeled dNTPs first. Use a robust polymerase blend.
High concentration of DIG-11-dUTP inhibiting the polymerase.Decrease the DIG-11-dUTP:dTTP ratio.
Poor template quality.Use purified, high-quality template DNA.
High Background in Hybridization Probe concentration is too high.Quantify the probe and use the recommended concentration (e.g., 25 ng/mL).[7][8]
Incomplete blocking or insufficient washing.Optimize blocking and washing steps in your hybridization protocol.
Weak Hybridization Signal Low probe labeling efficiency or concentration.Check probe yield and labeling by dot blot. Increase the number of PCR cycles.
Insufficient hybridization time or temperature.Optimize hybridization conditions for your specific application.

Conclusion

PCR-based digoxigenin labeling is a powerful technique for generating highly sensitive and specific DNA probes for a wide range of applications in molecular biology. By following the detailed protocols and optimization guidelines presented in these application notes, researchers can reliably produce high-quality DIG-labeled probes, contributing to the success of their downstream experiments. The stability and safety of DIG-labeled probes make them an excellent choice for routine and high-throughput molecular analyses.[9]

References

Application Notes and Protocols for Na+/K+ ATPase Inhibition Assay Using Digoxigenin Monodigitoxoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a Na+/K+ ATPase inhibition assay using Digoxigenin monodigitoxoside, a cardiac glycoside and a metabolite of digoxin (B3395198).[1][2] This document outlines the mechanism of action, a comprehensive experimental protocol, and data presentation guidelines suitable for research and drug development purposes.

Introduction

This compound is a potent inhibitor of the Na+/K+ ATPase, an essential enzyme responsible for maintaining the sodium and potassium ion gradients across the cell membrane of animal cells.[1] The inhibition of this enzyme by cardiac glycosides leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[3] This cascade of events enhances the contractility of cardiac muscle, forming the basis of the therapeutic effects of cardiac glycosides in conditions like congestive heart failure.[3] Beyond cardiotonic effects, the inhibition of Na+/K+ ATPase by cardiac glycosides is also being investigated for its potential in anticancer therapies.[4]

The assay described herein is a colorimetric method that quantifies the inorganic phosphate (B84403) (Pi) released from the enzymatic hydrolysis of adenosine (B11128) triphosphate (ATP) by Na+/K+ ATPase.[3] The amount of liberated Pi is directly proportional to the enzyme's activity. By measuring the enzyme activity in the presence of varying concentrations of this compound, the inhibitory potency (e.g., IC50 value) can be determined.

Mechanism of Action of this compound

This compound, like other cardiac glycosides, binds to the extracellular domain of the α-subunit of the Na+/K+ ATPase.[5][6] This binding event locks the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent ion transport. The resulting increase in intracellular sodium and calcium levels leads to the downstream cellular effects.

Na_K_ATPase_Inhibition cluster_cell Cell Membrane NaK_ATPase Na+/K+ ATPase Increased_Na Increased intracellular [Na+] NaK_ATPase->Increased_Na Inhibits Na+ efflux Digoxigenin_monodigitoxoside Digoxigenin monodigitoxoside Digoxigenin_monodigitoxoside->NaK_ATPase Binds to α-subunit Inhibition Inhibition NCX Na+/Ca2+ Exchanger (Reduced Activity) Increased_Na->NCX Reduces gradient for Increased_Ca Increased intracellular [Ca2+] NCX->Increased_Ca Reduces Ca2+ efflux Cellular_Effects Downstream Cellular Effects (e.g., Increased Cardiac Contractility) Increased_Ca->Cellular_Effects

Mechanism of Na+/K+ ATPase Inhibition

Quantitative Data

CompoundParameterValue (nM)Enzyme SourceReference
DigoxinIC50~164Human MDA-MB-231 cells[7]
DigoxinIC5040Human A549 cells[7]
DigoxigeninKi194Purified Isoform

Experimental Protocol

This protocol is adapted from established methods for measuring Na+/K+ ATPase activity using a colorimetric malachite green-based assay.[3][8]

Materials and Reagents
  • This compound (CAS 5352-63-6)[1]

  • Na+/K+ ATPase enzyme preparation (e.g., porcine cerebral cortex)

  • Ouabain (B1677812) (positive control)

  • ATP (Adenosine 5'-triphosphate disodium (B8443419) salt)

  • Tris-HCl

  • NaCl

  • KCl

  • MgCl2

  • DMSO (Dimethyl sulfoxide)

  • Deionized water

  • Malachite Green Reagent (see preparation below)

  • 96-well microplate

  • Incubator

  • Microplate reader

Reagent Preparation
  • Tris-HCl Buffer (50 mM, pH 7.4): Dissolve the appropriate amount of Tris-HCl in deionized water and adjust the pH to 7.4.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.[3]

  • This compound Stock Solution (e.g., 10 mM in DMSO): Accurately weigh and dissolve this compound in DMSO. Store at -20°C.[1]

  • Ouabain Stock Solution (1 mM in water): Dissolve ouabain in deionized water. Store at -20°C.[3]

  • ATP Solution (10 mM): Dissolve ATP in deionized water. Prepare this solution fresh for each experiment.[3]

  • Malachite Green Reagent: Prepare according to standard protocols, which typically involves mixing solutions of Malachite Green, ammonium (B1175870) molybdate, and a surfactant.[3][8] Commercially available kits are also an option.

Assay Procedure
  • Enzyme Preparation: Dilute the Na+/K+ ATPase enzyme preparation in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate during the incubation period. This may require empirical determination.

  • Reaction Setup: In a 96-well microplate, add the following components in the specified order:

    • 50 µL of Assay Buffer.[3]

    • 10 µL of various concentrations of this compound (prepared by serial dilution of the stock solution) or vehicle control (DMSO).[3]

    • For the positive control, add a concentration of ouabain known to cause complete inhibition.

    • 10 µL of the diluted Na+/K+ ATPase enzyme solution.[3]

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Initiation of Reaction: Start the enzymatic reaction by adding 30 µL of the 10 mM ATP solution to each well.[3]

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.[3] The optimal incubation time should be determined to ensure the reaction remains in the linear range.

  • Termination of Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions or a standard protocol. This reagent will react with the inorganic phosphate produced by ATP hydrolysis to generate a colored product.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically around 620-640 nm) using a microplate reader.[8]

Data Analysis
  • Phosphate Standard Curve: Generate a standard curve using known concentrations of inorganic phosphate to convert absorbance values to the amount of phosphate produced.

  • Calculation of Na+/K+ ATPase Activity: The Na+/K+ ATPase activity is calculated as the difference between the total ATPase activity (in the absence of a specific inhibitor) and the ouabain-insensitive ATPase activity.

  • Determination of IC50: Plot the percentage of Na+/K+ ATPase inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined by fitting the data to a suitable dose-response curve.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Buffers, Inhibitor Dilutions, Enzyme) Start->Reagent_Prep Reaction_Setup Reaction Setup in 96-well Plate (Buffer, Inhibitor/Vehicle, Enzyme) Reagent_Prep->Reaction_Setup Pre_incubation Pre-incubation (37°C, 10 min) Reaction_Setup->Pre_incubation Reaction_Initiation Add ATP to Initiate Reaction Pre_incubation->Reaction_Initiation Incubation Incubation (37°C, 20-30 min) Reaction_Initiation->Incubation Reaction_Termination Stop Reaction & Add Malachite Green Reagent Incubation->Reaction_Termination Absorbance Measure Absorbance (~630 nm) Reaction_Termination->Absorbance Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Absorbance->Data_Analysis End End Data_Analysis->End

Na+/K+ ATPase Inhibition Assay Workflow

References

Application Notes and Protocols for Anti-Digoxigenin Antibody Conjugation in ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The digoxigenin (B1670575) (DIG) system is a powerful and versatile tool for non-radioactive labeling and detection of biomolecules in a variety of applications, most notably in Enzyme-Linked Immunosorbent Assays (ELISA). Digoxigenin, a steroid isolated from Digitalis plants, acts as a small, highly antigenic hapten. Its absence in animal tissues ensures that anti-DIG antibodies exhibit high specificity with minimal cross-reactivity to other biological molecules.[1] This characteristic makes the DIG-anti-DIG interaction an ideal system for developing sensitive and specific immunoassays.

This document provides detailed protocols for the conjugation of enzymes to anti-digoxigenin antibodies and their subsequent application in various ELISA formats. It also includes quantitative data for performance assessment and troubleshooting guidelines to assist researchers in optimizing their assays.

Core Principles of the DIG-Anti-DIG System in ELISA

The fundamental principle of the DIG-anti-DIG system in ELISA revolves around the specific, high-affinity binding between a digoxigenin-labeled molecule and an anti-digoxigenin antibody. This interaction can be utilized in several ways:

  • Detection of DIG-labeled analytes: An anti-digoxigenin antibody, conjugated to a reporter enzyme such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), can be used to detect any molecule that has been previously labeled with digoxigenin.

  • Signal amplification: A primary antibody can be labeled with digoxigenin, and then an enzyme-conjugated anti-digoxigenin antibody can be used for detection. This indirect approach can amplify the signal.

  • Bridging assays: In certain formats, a DIG-labeled reagent and a biotin-labeled reagent can be used to "bridge" an analyte, which is then detected by an anti-digoxigenin-enzyme conjugate and streptavidin-enzyme conjugate, respectively.

The DIG system offers a robust alternative to other labeling systems, such as biotin-streptavidin, particularly in sample matrices where endogenous biotin (B1667282) may be present, leading to high background signals.

Data Presentation: Performance Characteristics

The following tables summarize key quantitative data related to anti-digoxigenin antibody conjugation and its performance in ELISA applications.

Table 1: Anti-Digoxigenin Antibody-Enzyme Conjugation Performance

ParameterTypical ValueMethod of Determination
Molar Substitution Ratio (MSR) 2-8 DIG molecules per antibodySpectrophotometry (for DIG labeling)
Antibody Recovery Post-Conjugation 50-80%Spectrophotometry (A280)
Enzyme Activity Retention > 80%Enzyme activity assay
Conjugate Stability (at 4°C) 12-18 monthsELISA performance over time

Table 2: Performance of DIG-Based ELISA Systems

ELISA FormatAnalyteSensitivityDynamic RangeReference
PCR-ELISA DIG-labeled DNA0.1 pgNot specified[2]
Bridging ELISA Anti-therapeutic antibody~11 ng/mLNot specified[3]
Competitive ELISA Digoxin10 pg/well10 pg/well - 10 ng/well[4]
Indirect ELISA DIG-labeled antigenHigh (qualitative)Not specified[1]

Experimental Protocols

Protocol 1: Horseradish Peroxidase (HRP) Conjugation to Anti-Digoxigenin Antibody via NHS-Ester Chemistry

This protocol describes the conjugation of HRP to an anti-digoxigenin antibody using an N-Hydroxysuccinimide (NHS) ester-activated HRP.

Materials:

  • Anti-Digoxigenin Antibody (purified, in amine-free buffer like PBS)

  • NHS-ester activated Horseradish Peroxidase (HRP)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 50 mM sodium borate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Storage Buffer: PBS with 1% BSA and 0.02% Thimerosal

Procedure:

  • Antibody Preparation:

    • Dialyze the anti-digoxigenin antibody against the Conjugation Buffer overnight at 4°C to remove any amine-containing preservatives.

    • Adjust the antibody concentration to 2 mg/mL in Conjugation Buffer.

  • HRP-NHS Ester Reconstitution:

    • Immediately before use, dissolve the NHS-ester activated HRP in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the reconstituted HRP-NHS ester to the antibody solution at a molar ratio of 10:1 (HRP:antibody).

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unconjugated HRP and quenching reagents by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the purified conjugate.

  • Characterization and Storage:

    • Measure the absorbance at 280 nm (for antibody) and 403 nm (for HRP) to determine the concentration and molar substitution ratio.

    • Add BSA to a final concentration of 1% and a preservative.

    • Store the conjugate in aliquots at -20°C or 4°C for short-term use.

Protocol 2: Indirect ELISA for Detection of a DIG-Labeled Antigen

This protocol outlines the use of an anti-digoxigenin-HRP conjugate to detect an antigen that has been labeled with digoxigenin.

Materials:

  • DIG-labeled antigen

  • Anti-Digoxigenin-HRP conjugate (from Protocol 1)

  • 96-well ELISA plates

  • Coating Buffer: 100 mM carbonate-bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • TMB Substrate Solution

  • Stop Solution: 2 N H₂SO₄

  • Plate reader

Procedure:

  • Coating:

    • Dilute the DIG-labeled antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Detection:

    • Dilute the anti-digoxigenin-HRP conjugate in Blocking Buffer to its optimal working concentration.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Reading:

    • Read the absorbance at 450 nm using a plate reader.

Protocol 3: Sandwich ELISA using a DIG-Labeled Detection Antibody

This protocol describes a sandwich ELISA where the detection antibody is labeled with digoxigenin, and an anti-digoxigenin-HRP conjugate is used for detection.

Materials:

  • Capture antibody (unlabeled)

  • Antigen standard and samples

  • DIG-labeled detection antibody

  • Anti-Digoxigenin-HRP conjugate

  • All other reagents as in Protocol 2

Procedure:

  • Coating:

    • Coat the plate with the capture antibody as described in Protocol 2.

  • Washing and Blocking:

    • Perform washing and blocking steps as in Protocol 2.

  • Sample/Standard Incubation:

    • Add 100 µL of antigen standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Detection Antibody Incubation:

    • Add 100 µL of the DIG-labeled detection antibody, diluted in Blocking Buffer, to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Anti-DIG-HRP Incubation:

    • Add 100 µL of the diluted anti-digoxigenin-HRP conjugate to each well.

    • Incubate for 1 hour at room temperature.

  • Washing, Signal Development, and Reading:

    • Follow steps 6-9 from Protocol 2.

Visualizations

experimental_workflow_conjugation cluster_prep Antibody Preparation cluster_reagents Reagent Preparation cluster_reaction Conjugation and Purification ab Anti-DIG Antibody dialysis Dialysis in Amine-Free Buffer ab->dialysis conjugation Conjugation Reaction (1-2h, RT) dialysis->conjugation hrp NHS-Ester Activated HRP dmso Anhydrous DMSO/DMF hrp->dmso Dissolve dmso->conjugation quenching Quenching (Tris-HCl) conjugation->quenching purification Purification (Desalting Column) quenching->purification final_product Anti-DIG-HRP Conjugate purification->final_product Yields

Caption: Workflow for HRP conjugation to an anti-digoxigenin antibody.

elisa_pathway_indirect cluster_steps Indirect ELISA Steps plate ELISA Plate coating 1. Coating: DIG-labeled Antigen blocking 2. Blocking: BSA coating->blocking detection 3. Detection: Anti-DIG-HRP blocking->detection substrate 4. Substrate: TMB detection->substrate signal Signal Measurement (450 nm) substrate->signal Colorimetric Signal

Caption: Signaling pathway for an indirect ELISA using a DIG-labeled antigen.

elisa_pathway_sandwich cluster_steps Sandwich ELISA Steps plate ELISA Plate capture 1. Capture Antibody antigen 2. Antigen capture->antigen detect_ab 3. DIG-labeled Detection Antibody antigen->detect_ab anti_dig 4. Anti-DIG-HRP detect_ab->anti_dig substrate 5. Substrate (TMB) anti_dig->substrate signal Signal Measurement (450 nm) substrate->signal Colorimetric Signal

References

Application Notes and Protocols: Non-radioactive Northern Blotting with Digoxigenin-labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Northern blotting is a cornerstone technique in molecular biology for the detection and quantification of specific RNA molecules within a complex sample.[1][2] This method provides valuable information on gene expression, including transcript size, abundance, and the presence of splice variants. Traditionally, Northern blotting has relied on radioactive probes, which, while sensitive, pose significant safety, handling, and disposal challenges.[2][3]

The development of non-radioactive labeling methods has provided a safer and more convenient alternative without compromising sensitivity.[2][4] Among these, the digoxigenin (B1670575) (DIG) system has become widely adopted.[4] This system utilizes a steroid hapten, digoxigenin, isolated from Digitalis plants, to label nucleic acid probes.[5] The DIG-labeled probe is hybridized to the target RNA on a membrane and subsequently detected with a high-affinity anti-digoxigenin antibody conjugated to an enzyme, typically alkaline phosphatase (AP).[5] The enzyme then catalyzes a chemiluminescent reaction, producing light that can be captured on X-ray film or with a digital imager.[5][6]

The key advantages of the DIG system include high sensitivity, low background due to the high specificity of the anti-DIG antibody, and the stability of the labeled probes, which can be stored and reused.[5][7][8]

Principle of DIG-based Northern Blotting

The methodology involves the separation of RNA by size via denaturing gel electrophoresis, transfer to a solid support (nylon membrane), hybridization with a DIG-labeled RNA or DNA probe, and immunological detection of the hybrid molecules. The anti-digoxigenin antibody is conjugated to alkaline phosphatase (AP), which, in the presence of a chemiluminescent substrate like CSPD® or CDP-Star®, generates a sustained light emission at a wavelength of 477 nm.

Materials and Reagents

Equipment:

  • Electrophoresis unit for agarose (B213101) gels

  • Power supply

  • UV transilluminator

  • Capillary transfer system or electro-blotter

  • UV cross-linker

  • Hybridization oven or water bath with shaker

  • X-ray film cassettes and developing system or a chemiluminescence imaging system

  • Standard molecular biology laboratory equipment (pipettes, tubes, centrifuges, etc.)

Reagents:

  • Total RNA or mRNA of high purity

  • DEPC-treated water

  • Agarose (molecular biology grade)

  • Formaldehyde (37%)

  • 10x MOPS buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)

  • RNA loading buffer (e.g., 50% formamide, 6.14% formaldehyde, 1x MOPS, 10% glycerol, 0.05% Bromophenol Blue)[9]

  • 20x SSC (3 M NaCl, 0.3 M sodium citrate, pH 7.0)

  • Positively charged nylon membrane

  • DIG RNA Labeling Kit (e.g., from Roche)[10]

  • DIG Wash and Block Buffer Set (e.g., from Sigma-Aldrich)[9]

  • Anti-Digoxigenin-AP, Fab fragments

  • Chemiluminescent substrate (e.g., CDP-Star®)

  • Nuclease-free water

Experimental Protocols

RNA Preparation and Quality Control
  • Extract total RNA from cells or tissues using a standard method (e.g., TRIzol, guanidinium (B1211019) thiocyanate-phenol-chloroform extraction).

  • Assess the integrity and concentration of the RNA. Intact total RNA will show sharp 28S and 18S ribosomal RNA (rRNA) bands on a denaturing agarose gel. The A260/A280 ratio should be between 1.8 and 2.1.

Synthesis of DIG-labeled RNA Probes

DIG-labeled RNA probes are synthesized by in vitro transcription from a linearized plasmid template containing the cDNA of interest flanked by RNA polymerase promoters (e.g., T7, SP6).[10][11]

  • Linearize the plasmid DNA: Digest 5-10 µg of the plasmid with a restriction enzyme that cuts at the 5' end of the insert to generate a template for an antisense probe. Purify the linearized DNA by phenol/chloroform extraction and ethanol (B145695) precipitation.

  • Set up the in vitro transcription reaction:

    • Linearized template DNA: 1 µg

    • 10x Transcription buffer: 2 µl

    • 10x DIG RNA Labeling Mix (contains ATP, CTP, GTP, UTP, and DIG-11-UTP): 2 µl

    • RNase inhibitor: 1 µl

    • RNA polymerase (T7 or SP6): 2 µl

    • Nuclease-free water to a final volume of 20 µl

  • Incubate the reaction at 37°C for 2 hours.[11]

  • Remove the DNA template: Add 2 µl of DNase I (RNase-free) and incubate for 15 minutes at 37°C.[11]

  • Purify the DIG-labeled RNA probe: Purify the probe by ethanol precipitation or using a spin column. Resuspend the probe in 50-100 µl of nuclease-free water.

  • Assess labeling efficiency (optional but recommended): Perform a dot blot with serial dilutions of the labeled probe and a labeled control RNA to estimate the concentration and labeling efficiency.

Northern Blotting
  • Denaturing Agarose Gel Electrophoresis:

    • Prepare a 1.0-1.5% agarose gel containing 1x MOPS buffer and 2.0% formaldehyde.[12]

    • Denature 10-20 µg of total RNA per lane by heating at 65°C for 10 minutes in RNA loading buffer, then chill on ice.[9][12]

    • Load the samples and run the gel in 1x MOPS buffer at 5 V/cm until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.[12]

  • Capillary Transfer:

    • Rinse the gel in DEPC-treated water, then soak in 20x SSC for 10-20 minutes.[9]

    • Set up a standard capillary transfer apparatus with a positively charged nylon membrane and 20x SSC as the transfer buffer.[9]

    • Allow the transfer to proceed overnight.[9]

  • UV Cross-linking:

    • After transfer, rinse the membrane in 2x SSC.

    • Place the membrane RNA-side down on a UV transilluminator or use a UV cross-linker to immobilize the RNA (e.g., 120 mJ/cm²).[9]

Hybridization and Detection
  • Prehybridization:

    • Place the membrane in a hybridization bottle or bag.

    • Add 10-20 ml of pre-warmed DIG Easy Hyb solution.

    • Incubate for at least 30 minutes at 68°C with constant rotation.[13][14]

  • Hybridization:

    • Denature the DIG-labeled probe (50-100 ng/ml) by boiling for 5 minutes and then snap-cooling on ice.[14]

    • Add the denatured probe to fresh, pre-warmed DIG Easy Hyb solution.

    • Pour off the prehybridization solution and add the probe-containing hybridization solution to the membrane.

    • Incubate overnight (12-16 hours) at 68°C with constant rotation.[9]

  • Stringency Washes:

    • Wash the membrane twice with low stringency buffer (2x SSC, 0.1% SDS) at room temperature for 5 minutes each.[9]

    • Wash the membrane twice with high stringency buffer (0.1x SSC, 0.1% SDS) at 68°C for 15 minutes each.[9][13]

  • Immunological Detection:

    • Rinse the membrane briefly in Washing Buffer (e.g., 100 mM maleic acid, 150 mM NaCl, pH 7.5, 0.3% Tween 20).

    • Incubate the membrane in Blocking Solution for 30-60 minutes.[11]

    • Dilute the Anti-Digoxigenin-AP antibody 1:10,000 in Blocking Solution.

    • Incubate the membrane in the antibody solution for 30 minutes at room temperature.[11]

    • Wash the membrane twice with Washing Buffer for 15 minutes each.[11]

    • Equilibrate the membrane in Detection Buffer (100 mM Tris-HCl, 100 mM NaCl, pH 9.5) for 2-5 minutes.[11]

  • Signal Generation and Detection:

    • Apply the chemiluminescent substrate (e.g., CDP-Star, diluted 1:100 in Detection Buffer) to the membrane.[11]

    • Incubate for 5 minutes at room temperature.[6]

    • Remove excess substrate, place the membrane in a plastic sheet protector, and expose it to X-ray film or a chemiluminescence imager. Exposure times can range from a few seconds to several minutes.[6][7]

Data Presentation

Table 1: Comparison of Detection Sensitivity

FeatureDIG-labeled Probes³²P-labeled Probes
Detection Limit As low as 0.03 pg of homologous DNA or 0.05 fmol of small RNA.[3][7]Can detect down to 300 pg of DNA.[15]
Probe Stability Stable for at least one year at -20°C.[7]Half-life of ³²P is 14.3 days.
Signal Development Typically 5 minutes to 1 hour.Overnight to several days.
Resolution High resolution, sharp bands.Lower resolution due to isotope scatter.
Safety Non-hazardous, no special disposal required.Radioactive hazard, requires specialized handling and disposal.

Table 2: Troubleshooting Common Problems in DIG-based Northern Blotting

ProblemPotential Cause(s)Recommended Solution(s)
No Signal or Weak Signal - RNA degradation.- Insufficient amount of RNA loaded.- Poor transfer of RNA to the membrane.- Inefficient probe labeling.- Incorrect hybridization temperature.- Check RNA integrity on a gel before blotting.- Load at least 10 µg of total RNA.[5]- Verify transfer by staining the gel with ethidium (B1194527) bromide after transfer.- Check probe labeling efficiency with a dot blot.- Optimize hybridization temperature based on probe GC content and length.
High Background - Membrane allowed to dry out.- Insufficient blocking.- Hybridization temperature too low.- Probe concentration too high.- Inadequate stringency washes.- Never let the membrane dry during the procedure.- Increase blocking time to 60 minutes.- Increase hybridization and wash temperatures.- Reduce probe concentration to 25-50 ng/ml.[14]- Increase the duration and temperature of high stringency washes.
Smeared Bands - RNA degradation.- Gel electrophoresis issues.- Use fresh, high-quality RNA.- Ensure the electrophoresis chamber and buffers are RNase-free.
Non-specific Bands - Probe has homology to other RNAs.- Stringency of washes is too low.- Perform a BLAST search to check for probe cross-reactivity.- Increase the temperature and decrease the salt concentration of the high stringency wash buffer.
White Bands (Signal Reversal) - Too much target RNA loaded.- Reduce the amount of total RNA loaded per lane to 1 µg or less when using highly sensitive RNA probes.

Mandatory Visualizations

Northern_Blot_Workflow cluster_prep Preparation cluster_blot Blotting cluster_detect Detection RNA_Isolation 1. RNA Isolation & Quality Control Electrophoresis 3. Denaturing Gel Electrophoresis RNA_Isolation->Electrophoresis Probe_Labeling 2. DIG Probe Synthesis Hybridization 6. Prehybridization & Hybridization with Probe Probe_Labeling->Hybridization Transfer 4. Capillary Transfer to Membrane Electrophoresis->Transfer Crosslinking 5. UV Cross-linking Transfer->Crosslinking Crosslinking->Hybridization Washes 7. Stringency Washes Hybridization->Washes Immuno_Detection 8. Immunological Detection Washes->Immuno_Detection Signal_Dev 9. Chemiluminescent Signal Development Immuno_Detection->Signal_Dev

Caption: Workflow of DIG-based Northern Blotting.

DIG_Detection_Principle Membrane Nylon Membrane Target_RNA Target RNA Target_RNA->Membrane Immobilized on Hybrid Hybridized Complex Target_RNA->Hybrid DIG_Probe DIG-labeled Probe DIG_Probe->Hybrid Hybridizes to Anti_DIG_AP Anti-DIG Antibody-AP Conjugate Anti_DIG_AP->Hybrid Binds to DIG Light Light Emission (477 nm) Anti_DIG_AP->Light Produces Substrate Chemiluminescent Substrate (e.g., CDP-Star) Substrate->Anti_DIG_AP Catalyzed by AP

Caption: Principle of DIG-based chemiluminescent detection.

References

Application of Digoxigenin in Immunohistochemistry (IHC): Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Digoxigenin (B1670575) (DIG)

Digoxigenin (DIG) is a steroid hapten derived exclusively from the flowers and leaves of Digitalis plants.[1] As a small molecule with high antigenicity, it is widely used in molecular biology for labeling biomolecules such as proteins and nucleic acids.[1] A key advantage of the DIG system is that DIG is not naturally present in animal tissues, which means that anti-DIG antibodies exhibit minimal non-specific binding, leading to low background and high sensitivity in detection assays.[2] The interaction between digoxigenin and its corresponding antibody has a dissociation constant (Kd) of approximately 12 nM.[1]

In immunohistochemistry (IHC) and in situ hybridization (ISH), probes (antibodies or nucleic acids) are covalently labeled with DIG. These labeled probes are then detected using a high-affinity anti-digoxigenin antibody that is conjugated to a reporter molecule, such as an enzyme (e.g., alkaline phosphatase [AP] or horseradish peroxidase [HRP]) or a fluorophore.[1] This indirect detection method provides a robust and versatile system for visualizing targets in tissue samples.

Key Applications in IHC and Related Techniques

The DIG system is a versatile tool with several important applications in tissue-based assays:

  • Chromogenic and Fluorescent IHC: Used as a standard hapten for indirect detection of antigens, providing a reliable alternative to biotin-based systems.

  • In Situ Hybridization (ISH): DIG-labeled RNA or DNA probes are the non-radioactive standard for detecting nucleic acid sequences in tissues, offering high sensitivity and excellent cellular resolution.[2][3][4][5] This is particularly useful for localizing mRNA expression within the morphological context of the tissue.

  • Combined ISH and IHC: Enables the simultaneous detection of mRNA (via DIG-labeled probes) and protein (via standard IHC) on the same tissue section, allowing for direct correlation of gene expression with protein localization.[6]

  • Signal Amplification: The DIG system can be integrated with amplification techniques like Tyramide Signal Amplification (TSA) to significantly enhance the detection sensitivity for low-abundance targets.[7]

  • Mouse-on-Mouse (MOM) IHC: A DIG-based detection system is advantageous for applying mouse primary antibodies on mouse tissues, as it eliminates the background staining caused by the secondary anti-mouse antibody binding to endogenous mouse immunoglobulins.[8]

Data Presentation: Comparative Analysis

Table 1: Comparison of Digoxigenin (DIG) and Biotin (B1667282) Labeling Systems
FeatureDigoxigenin (DIG) SystemBiotin System
Principle A steroid hapten detected by an anti-DIG antibody.A vitamin detected by streptavidin or avidin.
Endogenous Presence Absent in animal tissues, resulting in very low background.[2][9]Present in tissues like liver and kidney, which can cause high background.[8][9]
Sensitivity High; comparable to or greater than biotin systems.[7][9][10][11] Studies have shown it to be 2 to 10-fold more sensitive in some applications.[10][11]High, but can be limited by endogenous biotin.
Signal Amplification Compatible with TSA and polymer-based systems.[7]Compatible with ABC (Avidin-Biotin Complex) and polymer systems.
Multiplexing Can be used alongside biotin for multi-labeling experiments.[10]Can be used alongside DIG for multi-labeling experiments.
Recommendation Highly recommended for tissues with high endogenous biotin content.[9][12]Requires an additional blocking step for endogenous biotin.[13]
Table 2: Overview of Commercial DIG Antibody Labeling Kits
Kit NameManufacturerAntibody AmountLabeling TimeKey Features
Mix-n-Stain™ DIG Antibody Labeling Kit Biotium5-100 µg~15-30 minutesNo purification step required; tolerates BSA, gelatin, and ascites.[14][15]
ChromaLINK® Digoxigenin One-Shot™ Kit Vector Labs100 µg~90 minutesContains a UV-traceable chromophore for quantifying DIG incorporation.[16]
NIDS® DIY Digoxigenin Labeling Kit ANP TechnologiesNot specifiedNot specifiedIncludes a rapid QC check that consumes only nanograms of the conjugate.[17]
Table 3: Recommended Starting Dilutions for Anti-DIG Antibodies
ApplicationRecommended Dilution RangeReference
Immunohistochemistry (IHC) 1:200 to 1:2000[18][19]
ELISA 1:500 to 1:5000[19]
Western Blot (WB) 1:500 to 1:5000[19]
In Situ Hybridization (ISH) 1:100 to 1:500[3]

Note: Optimal dilutions should always be determined empirically by the end-user.

Visualization of Workflows and Pathways

DIG_IHC_Principle cluster_tissue Tissue Section Antigen Target Antigen DIG_PrimaryAb DIG-Labeled Primary Antibody Antigen->DIG_PrimaryAb Binds to Epitope AntiDIG_Enzyme Anti-DIG Secondary Ab (HRP/AP Conjugated) DIG_PrimaryAb->AntiDIG_Enzyme DIG Hapten Recognition Substrate Chromogenic Substrate (e.g., DAB) AntiDIG_Enzyme->Substrate Enzymatic Conversion Precipitate Insoluble Colored Precipitate Substrate->Precipitate Microscope Visualization Precipitate->Microscope Detected

Caption: Basic principle of indirect chromogenic IHC using a DIG-labeled primary antibody.

Combined_ISH_IHC_Workflow cluster_ish In Situ Hybridization (ISH) cluster_ihc Immunohistochemistry (IHC) Tissue_Prep 1. Tissue Preparation (Deparaffinization, Permeabilization) Hybridization 2. Hybridization with DIG-Labeled RNA Probe Tissue_Prep->Hybridization Wash 3. Stringency Washes Hybridization->Wash Block_ISH 4. Blocking Wash->Block_ISH AntiDIG_AP 5. Incubation with Anti-DIG-AP Antibody Block_ISH->AntiDIG_AP Detect_ISH 6. Chromogenic Detection (e.g., NBT/BCIP) AntiDIG_AP->Detect_ISH Block_IHC 7. Blocking (e.g., Normal Serum) Detect_ISH->Block_IHC Primary_Ab 8. Primary Antibody Incubation Block_IHC->Primary_Ab Secondary_Ab 9. Secondary Antibody-HRP Incubation Primary_Ab->Secondary_Ab Detect_IHC 10. Chromogenic Detection (e.g., DAB) Secondary_Ab->Detect_IHC Final Visualization of mRNA (Color 1) and Protein (Color 2) Detect_IHC->Final

Caption: Workflow for combined In Situ Hybridization (ISH) and Immunohistochemistry (IHC).

TSA_Workflow Antigen Target Antigen DIG_PrimaryAb DIG-Labeled Primary Antibody Antigen->DIG_PrimaryAb AntiDIG_HRP Anti-DIG-HRP Antibody DIG_PrimaryAb->AntiDIG_HRP Activation HRP catalyzes Tyramide activation AntiDIG_HRP->Activation Tyramide Hapten-Labeled Tyramide Tyramide->Activation Deposition Activated Tyramide Covalently Binds Near Target Activation->Deposition Detection Anti-Hapten-HRP/AP or Streptavidin-HRP/AP Deposition->Detection Signal Amplified Signal Detection->Signal

Caption: Tyramide Signal Amplification (TSA) workflow using the DIG system.

Experimental Protocols

Protocol 1: General Protocol for Chromogenic IHC on FFPE Sections using a DIG-Labeled System

This protocol describes the detection of a target antigen using a DIG-labeled primary antibody followed by an anti-DIG secondary antibody conjugated to HRP.

Materials:

  • Formalin-Fixed Paraffin-Embedded (FFPE) tissue sections on charged slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Endogenous Peroxidase Quenching Solution (e.g., 3% H₂O₂ in methanol)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBST)

  • DIG-labeled Primary Antibody

  • Anti-Digoxigenin-HRP conjugated antibody

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin (B73222) counterstain

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 5 minutes each.[20] b. Immerse in 100% Ethanol: 2 changes for 3 minutes each. c. Immerse in 95% Ethanol: 2 changes for 3 minutes each. d. Immerse in 70% Ethanol: 2 changes for 3 minutes each. e. Rinse thoroughly in deionized water.[20]

  • Antigen Retrieval: a. Submerge slides in Antigen Retrieval Buffer. b. Heat slides in a pressure cooker, steamer, or water bath. For example, boil for 10-20 minutes.[18] c. Allow slides to cool to room temperature for at least 20 minutes.[18] d. Rinse slides in deionized water, then in Wash Buffer.

  • Endogenous Peroxidase Quenching: a. Incubate slides in 3% H₂O₂ for 10-15 minutes at room temperature. b. Rinse slides 3 times in Wash Buffer for 5 minutes each.

  • Blocking: a. Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation: a. Dilute the DIG-labeled primary antibody in antibody diluent to its optimal concentration. b. Drain blocking buffer from slides (do not rinse). c. Apply the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: a. Rinse slides 3 times in Wash Buffer for 5 minutes each. b. Apply the HRP-conjugated anti-Digoxigenin antibody, diluted according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature.

  • Chromogenic Detection: a. Rinse slides 3 times in Wash Buffer for 5 minutes each. b. Prepare the DAB substrate solution just before use. c. Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes), monitoring under a microscope. d. Immediately stop the reaction by immersing the slides in deionized water.

  • Counterstaining, Dehydration, and Mounting: a. Counterstain with Hematoxylin for 30-60 seconds. b. "Blue" the stain in running tap water. c. Dehydrate the sections through graded ethanol and xylene. d. Coverslip the slides using a permanent mounting medium.

Protocol 2: Combined In Situ Hybridization (ISH) and IHC

This protocol outlines the detection of mRNA using a DIG-labeled probe (visualized with a blue/purple precipitate) followed by protein detection (visualized with a brown precipitate).

Materials:

  • All materials from Protocol 1.

  • DEPC-treated water and RNase-free reagents.

  • Permeabilization Buffer (e.g., Proteinase K in PBS).[21]

  • Prehybridization and Hybridization Buffers.[21]

  • DIG-labeled RNA probe (antisense for target, sense for control).

  • Stringency Wash Buffers (e.g., SSC-based).

  • Anti-Digoxigenin-AP conjugated antibody.

  • NBT/BCIP substrate solution.

  • Primary antibody for IHC target.

  • HRP-conjugated secondary antibody.

Procedure: Part A: In Situ Hybridization

  • Tissue Preparation: Perform deparaffinization and rehydration as described in Protocol 1, using RNase-free solutions.

  • Permeabilization: Incubate sections with Proteinase K (concentration and time must be optimized) at 37°C. Rinse with PBS.

  • Prehybridization: Cover the section with Prehybridization Buffer and incubate for 1-2 hours at the hybridization temperature (e.g., 50-65°C).[21][22]

  • Hybridization: Drain the prehybridization buffer and apply the DIG-labeled probe diluted in Hybridization Buffer. Incubate overnight at the hybridization temperature in a humidified chamber.[4][21]

  • Stringency Washes: Perform a series of washes with decreasing concentrations of SSC buffer at elevated temperatures to remove non-specifically bound probe.

  • Immunological Detection of DIG Probe: a. Wash slides in a maleic acid-based buffer (MABT).[4] b. Block with a suitable blocking reagent in MABT for 1 hour. c. Incubate with an AP-conjugated anti-Digoxigenin antibody (e.g., 1:100) overnight at 4°C.[3] d. Wash extensively with MABT, then equilibrate in a detection buffer (e.g., NTM buffer).[22] e. Incubate with NBT/BCIP substrate in the dark until a blue/purple precipitate forms. f. Stop the reaction by washing in PBS.

Part B: Immunohistochemistry 7. Peroxidase Quenching and Blocking: Proceed with steps 3 and 4 from Protocol 1. 8. Primary and Secondary Antibody Incubation: Proceed with steps 5 and 6 from Protocol 1, using the primary antibody against the protein of interest and an HRP-conjugated secondary antibody. 9. Chromogenic Detection: Proceed with step 7 from Protocol 1 to develop a brown DAB precipitate. 10. Mounting: Dehydrate and mount the slides as described in Protocol 1 (omit hematoxylin counterstain to avoid obscuring the ISH signal).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No Staining or Weak Signal Ineffective antigen retrieval.Optimize retrieval method (heat, time, pH).[23][24]
Primary antibody concentration is too low.Perform a titration to find the optimal antibody concentration.[23]
Issues with antibody storage or activity.Use a fresh aliquot of antibody; verify storage conditions.[23]
Tissue sections dried out during the procedure.Ensure slides remain wet throughout the entire protocol.[23][25]
Insufficient probe hybridization (for ISH).Optimize hybridization temperature and time.[4]
High Background Primary or secondary antibody concentration is too high.Dilute the antibodies further.[24]
Inadequate blocking.Increase blocking time or try a different blocking reagent (e.g., serum from the secondary antibody host species).[26]
Incomplete deparaffinization.Use fresh xylene and increase incubation times.[25]
Endogenous peroxidase activity not quenched.Ensure the H₂O₂ quenching step is performed correctly.[25]
Non-specific probe binding (for ISH).Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration).[3]
Non-specific Staining Cross-reactivity of the secondary antibody.Use a pre-adsorbed secondary antibody. Run a control without the primary antibody.[26]
Hydrophobic interactions.Add detergents like Tween-20 to wash buffers and antibody diluents.
Overstaining Incubation times are too long.Reduce incubation time for antibodies or the DAB substrate.[26]
Antibody concentrations are too high.Further dilute the primary and/or secondary antibodies.[24]

References

Application Notes and Protocols for DIG-Based Dot Blot in Nucleic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing a Digoxigenin (DIG)-based dot blot for the sensitive and specific detection of nucleic acids. This non-radioactive method is a powerful tool for various molecular biology applications, including gene expression analysis, screening of recombinant clones, and diagnostics.

Principle of the DIG-Based Dot Blot

The DIG system utilizes the steroid hapten Digoxigenin, isolated from digitalis plants, to label nucleic acid probes.[1] This system offers high specificity because anti-DIG antibodies do not bind to other biological molecules.[1] The DIG-labeled probe is hybridized to target nucleic acids immobilized on a membrane. Subsequent detection is achieved using an anti-DIG antibody conjugated to an enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (HRP). The enzyme catalyzes a reaction with a specific substrate to produce a colored precipitate (colorimetric detection) or light (chemiluminescent detection), allowing for the visualization and quantification of the target nucleic acid.[2]

Experimental Workflow

The overall workflow of a DIG-based dot blot can be summarized in the following key stages:

DIG_Dot_Blot_Workflow cluster_prep Preparation cluster_blot Blotting cluster_hyb Hybridization cluster_detection Detection Probe_Labeling Probe Labeling with DIG-dUTP Hybridization Hybridization with DIG-labeled Probe Probe_Labeling->Hybridization Sample_Prep Nucleic Acid Sample Preparation Spotting Spotting Sample on Membrane Sample_Prep->Spotting Immobilization Immobilization (UV Crosslinking) Spotting->Immobilization Prehybridization Prehybridization Immobilization->Prehybridization Prehybridization->Hybridization Washing Stringency Washes Hybridization->Washing Blocking Blocking Washing->Blocking Antibody_Incubation Anti-DIG Antibody Incubation Blocking->Antibody_Incubation Detection_Washes Washing Antibody_Incubation->Detection_Washes Signal_Development Signal Development Detection_Washes->Signal_Development

Figure 1: A diagram illustrating the sequential steps involved in a DIG-based dot blot experiment.

Detailed Protocols

I. Preparation of DIG-Labeled Probes

Several methods can be used to label nucleic acid probes with DIG, including random primed labeling, PCR, and in vitro transcription.

A. Random Primed Labeling of DNA Probes

This method is based on the hybridization of random hexanucleotides to a denatured DNA template.[1] The Klenow fragment of DNA polymerase then synthesizes a complementary strand, incorporating DIG-11-dUTP.

Protocol:

  • To a microcentrifuge tube, add 10 ng to 3 µg of template DNA.

  • Add sterile, double-distilled water to a final volume of 15 µL.

  • Denature the DNA by heating at 100°C for 10 minutes, then immediately chill on ice.

  • Add 2 µL of DIG-DNA Labeling Mix (10x concentrate) and 2 µL of Klenow enzyme, labeling grade.

  • Mix gently and centrifuge briefly.

  • Incubate for at least 1 hour at 37°C (can be extended overnight for higher yield).

  • Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).

II. Dot Blot Procedure

A. Sample Preparation and Application

  • Prepare serial dilutions of your nucleic acid samples (e.g., total RNA, fragmented DNA) in RNase-free water or an appropriate buffer.[3]

  • For RNA samples, it is recommended to denature them to prevent secondary structures that might hinder probe binding.[3] Mix the RNA sample with 3 volumes of Denaturing Buffer (e.g., containing formaldehyde (B43269) and SSC) and incubate at 65°C for 15 minutes.

  • Cut a piece of positively charged nylon or nitrocellulose membrane to the desired size.[3][4]

  • Using a pencil, lightly mark a grid on the membrane to guide sample application.[4]

  • Spot 1-2 µL of each sample dilution directly onto the membrane.[3][4] Allow the spots to dry completely.

B. Immobilization of Nucleic Acids

  • Place the membrane with the nucleic acid side down on a UV transilluminator and crosslink for 1-5 minutes to fix the samples to the membrane.[4]

III. Hybridization and Detection

The following protocol is for a 10 cm x 10 cm membrane. Adjust volumes accordingly.

A. Prehybridization

  • Place the membrane in a hybridization bottle or bag with 20 mL of pre-warmed DIG Easy Hyb solution.

  • Incubate for at least 30 minutes at the appropriate hybridization temperature (typically 42-50°C for DNA probes and 68°C for RNA probes) with gentle agitation.

B. Hybridization

  • Denature the DIG-labeled probe by boiling for 5 minutes and immediately chilling on ice.

  • Add the denatured probe to 5-10 mL of fresh, pre-warmed DIG Easy Hyb solution (a typical probe concentration is 25 ng/mL).

  • Pour off the prehybridization solution and add the hybridization solution containing the probe to the membrane.

  • Incubate overnight at the hybridization temperature with gentle agitation.

C. Post-Hybridization Washes

  • Wash the membrane twice with 2x SSC, 0.1% SDS at room temperature for 5 minutes each.

  • Wash the membrane twice with 0.5x SSC, 0.1% SDS at 65-68°C for 15 minutes each. These high-stringency washes are crucial for reducing background.

D. Immunological Detection

  • Rinse the membrane briefly (1-5 minutes) in Washing Buffer (0.1 M maleic acid, 0.15 M NaCl, pH 7.5, 0.3% Tween 20).[2]

  • Incubate the membrane in 100 mL of Blocking Solution for 30 minutes.[2]

  • Incubate for 30 minutes in 20 mL of Antibody Solution (Anti-Digoxigenin-AP, Fab fragments, diluted 1:5000 to 1:2000 in Blocking Solution).[2][4]

  • Wash the membrane twice for 15 minutes each in 100 mL of Washing Buffer.[2]

  • Equilibrate the membrane for 2-5 minutes in 20 mL of Detection Buffer (0.1 M Tris-HCl, 0.1 M NaCl, pH 9.5).[2]

E. Signal Development

  • Incubate the membrane in 10 mL of freshly prepared color substrate solution (e.g., NBT/BCIP) in the dark.[2]

  • Monitor the color development. The reaction can take from a few minutes to several hours.

  • Once the desired spot intensity is reached, stop the reaction by washing the membrane with sterile water.

  • Dry the membrane and document the results by scanning or photography.

The detection process can be visualized as follows:

Detection_Pathway Membrane Membrane with Immobilized Target NA Hybridized_Complex Hybridized DIG-Probe: Target NA Complex Membrane->Hybridized_Complex Hybridization Probe DIG-labeled Probe Probe->Hybridized_Complex Detection_Complex Detection Complex Hybridized_Complex->Detection_Complex Antibody Binding AntiDIG_AP Anti-DIG-AP Conjugate AntiDIG_AP->Detection_Complex Product Colored Precipitate Detection_Complex->Product Enzymatic Reaction Substrate Colorless Substrate (e.g., NBT/BCIP) Substrate->Product

Figure 2: The signaling pathway for the immunological detection of DIG-labeled nucleic acids.

Data Presentation and Quantitative Analysis

A key application of the dot blot is the semi-quantitative analysis of target nucleic acid levels. This is achieved by comparing the signal intensity of unknown samples to that of a dilution series of a known standard.[4][5]

Example of Quantitative Data Summary:

To quantify the concentration of a target mRNA in different samples, a serial dilution of a known concentration of in vitro transcribed sense RNA (Control RNA) can be spotted alongside the unknown samples. After performing the dot blot, the signal intensities can be measured using densitometry software.

Sample IDDilution FactorSpotted Amount (pg)Signal Intensity (Arbitrary Units)Calculated Concentration (pg/µL)
Control RNA 1:110015,840-
1:10108,210-
1:10011,650-
1:10000.1350-
Sample A 1:5-7,950~19.5
Sample B 1:5-4,120~9.9
Negative Control -0500

In this example, the signal intensity of Sample A is comparable to the 10 pg control spot. Since Sample A was diluted 1:5 and 1 µL was spotted, the approximate concentration can be calculated.

Troubleshooting

IssuePossible CauseSolution
High Background Inefficient blockingEnsure the blocking agent is fully dissolved.[6] Increase blocking time or use a different blocking reagent.
Probe concentration too highReduce the concentration of the DIG-labeled probe in the hybridization solution.[2]
Insufficient washingIncrease the duration and stringency of the post-hybridization washes.
No or Weak Signal Inefficient probe labelingCheck the labeling efficiency by running a direct detection on a small dilution series of the probe.[7]
Insufficient amount of target nucleic acidIncrease the amount of sample spotted on the membrane.
Probe degradationEnsure proper handling and storage of the DIG-labeled probe.
Uneven or Spotty Signal Air bubbles during transfer/hybridizationCarefully remove any air bubbles when placing the membrane in solutions.[6]
Aggregation of antibodyCentrifuge the antibody solution before use or filter it.[6]
Membrane dried out during the procedureKeep the membrane wet at all times after the initial sample application and immobilization.[8]

References

Digoxigenin end-labeling of oligonucleotides for EMSA

Author: BenchChem Technical Support Team. Date: December 2025

An Electrophoretic Mobility Shift Assay (EMSA) is a widely used technique to study protein-nucleic acid interactions. This method relies on the principle that a protein-DNA or protein-RNA complex migrates more slowly than the free nucleic acid probe through a non-denaturing polyacrylamide gel, causing a "shift" in the migration of the labeled probe.[1][2][3][4]

Traditionally, these probes were labeled with radioactive isotopes like ³²P. However, due to safety concerns, handling restrictions, and the short half-life of radioisotopes, non-radioactive labeling methods have become a preferred alternative.[1][5][6][7] Among these, the digoxigenin (B1670575) (DIG) system offers a sensitive, stable, and safe option for labeling and detecting oligonucleotides in EMSA.[5][6][7][8]

This application note provides detailed protocols for the 3'-end labeling of oligonucleotides with digoxigenin-11-dideoxyuridine-triphosphate (DIG-11-ddUTP) and their subsequent use in a chemiluminescent EMSA.

Principle of Digoxigenin (DIG) End-Labeling

The labeling process utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT), which catalyzes the template-independent addition of a single DIG-11-ddUTP molecule to the 3'-hydroxyl (-OH) end of an oligonucleotide.[9][10][11][12] Because dideoxynucleotides (ddUTP) lack a 3'-OH group, the reaction terminates after the addition of a single labeled nucleotide. This method is versatile and can be used for both single-stranded and double-stranded DNA, regardless of whether the ends are blunt or have 5' or 3' overhangs.[9][11][13]

Advantages of the DIG System for EMSA

  • Enhanced Safety : Completely eliminates the risks and regulatory burdens associated with radioactive materials.[1][5][6][7]

  • Probe Stability : DIG-labeled oligonucleotides are highly stable and can be stored for at least a year at -20°C without loss of function, in stark contrast to ³²P-labeled probes which have a half-life of about two weeks.[5][6][14]

  • High Sensitivity : The chemiluminescent detection method provides sensitivity comparable to that of radioactive probes.[5][6]

  • Labeling Specificity : The addition of a single DIG molecule at the 3'-end minimizes the risk of interfering with the protein's binding to its recognition sequence.[9][10][11]

Experimental Workflow Overview

The overall process involves three main stages: labeling the oligonucleotide with DIG, performing the binding reaction and electrophoretic separation, and finally, detecting the shifted bands via chemiluminescence.

Overall Experimental Workflow cluster_0 Probe Preparation cluster_1 EMSA cluster_2 Detection Oligo Oligonucleotide Labeling DIG 3'-End Labeling Oligo->Labeling Annealing Annealing (optional) Labeling->Annealing LabeledProbe DIG-Labeled Probe Annealing->LabeledProbe Binding Binding Reaction LabeledProbe->Binding Protein Protein Extract Protein->Binding Gel Native PAGE Binding->Gel Transfer Electroblotting Gel->Transfer Blocking Blocking Membrane Transfer->Blocking Antibody Anti-DIG-AP Incubation Blocking->Antibody Detection Chemiluminescent Detection Antibody->Detection Result Signal Capture (Imager) Detection->Result

Caption: Overall Experimental Workflow.

Quantitative Data Summary

For reproducible results, the concentration of each component in the labeling and binding reactions is critical. The following tables provide recommended concentration ranges.

Table 1: DIG 3'-End Labeling Reaction Components

ComponentStock ConcentrationVolume for 20 µL ReactionFinal Concentration/Amount
5x Reaction Buffer5x4 µL1x
CoCl₂ Solution25 mM4 µL5 mM
Annealed Oligonucleotide25 µM (100 pmol/4 µL)1-4 µL50 - 100 pmol
DIG-11-ddUTP1 mM1 µL50 µM
Terminal Transferase (TdT)2.5 - 400 U/µL1 µL2.5 - 400 Units
Nuclease-Free Water-To 20 µL-
Note: Component amounts are based on typical kit protocols and may require optimization.[6][12]

Table 2: EMSA Binding Reaction Components

ComponentStock ConcentrationVolume for 20 µL ReactionFinal Concentration/Amount
5x-10x Binding Buffer5x-10x2-4 µL1x
Nuclear/Cell Extract1-5 µg/µL1-5 µL1-10 µg
Poly [d(I-C)]1 µg/µL1 µL50 ng/µL
DIG-labeled Probe10-50 fmol/µL1 µL10-50 fmol
Unlabeled Competitor (Optional)1-10 pmol/µL1 µL50-500 fold molar excess
Nuclease-Free Water-To 20 µL-
Note: The optimal amount of protein extract and competitor DNA must be determined empirically.[13][15]

Table 3: Comparison of Probe Labeling Methods

Feature³²P End-LabelingDIG End-Labeling
Label Radioactive Isotope (³²P)Digoxigenin Hapten
Safety Hazardous, requires special handling and disposalNon-hazardous
Probe Half-Life ~14 days>1 year at -20°C
Detection Method AutoradiographyChemiluminescence/Colorimetric
Detection Time Hours to daysMinutes to hours
Sensitivity Very highHigh, comparable to radioactive
Source: Information compiled from multiple sources.[4][5][6][7][16]

Experimental Protocols

Protocol 1: Annealing of Complementary Oligonucleotides

If starting with two single-stranded, complementary oligonucleotides, they must first be annealed to form a double-stranded probe.

  • In a microcentrifuge tube, combine 1 nmol of each complementary oligonucleotide.

  • Add annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl) to a final volume of 50 µL.

  • Heat the mixture to 95°C for 10 minutes.

  • Allow the mixture to cool slowly to room temperature over 2-3 hours. This can be done by turning off the heat block and leaving the tube in it.

  • The annealed, double-stranded oligonucleotide is now ready for labeling.

Protocol 2: DIG 3'-End Labeling of Oligonucleotides

This protocol is for a standard 20 µL labeling reaction.

  • On ice, add the following reagents to a sterile microcentrifuge tube in the order listed:

    • Nuclease-free water to bring the final volume to 20 µL.

    • 4 µL of 5x Reaction Buffer.

    • 4 µL of 25 mM CoCl₂ solution.

    • 100 pmol of the double-stranded oligonucleotide probe from Protocol 1.[6]

    • 1 µL of 1 mM DIG-11-ddUTP solution.

    • 1 µL of Terminal Transferase (TdT).

  • Mix the components gently by pipetting. Do not vortex.

  • Incubate the reaction at 37°C for 30-60 minutes.[6][10]

  • Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).

  • (Optional but recommended) Precipitate the labeled DNA by adding 2 µL of 4 M LiCl and 60 µL of ice-cold 100% ethanol. Incubate at -70°C for 2 hours or -20°C overnight.[6]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the DNA.

  • Carefully remove the supernatant and resuspend the pellet in 20-50 µL of TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).

  • The DIG-labeled probe is ready for use and can be stored at -20°C.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

Principle of Competitive EMSA P Protein R1 Specific Complex (Shift) P->R1 R2 No Shift (Competition) P->R2 R3 Specific Complex (No Competition) P->R3 DP DIG-Probe DP->R1 DP->R3 SP Specific Unlabeled Probe SP->R2 NSP Non-Specific Unlabeled Probe NSP->R3 No Binding

Caption: Principle of Competitive EMSA.
  • Set up the binding reactions in microcentrifuge tubes on ice. The total volume is typically 20 µL.

  • Add the following components in the specified order:

    • Nuclease-free water.

    • 2 µL of 10x Binding Buffer (e.g., 200 mM HEPES-KOH pH 7.9, 600 mM KCl, 20 mM EDTA, 20 mM DTT, 120% glycerol).

    • 1 µL of 1 µg/µL Poly [d(I-C)] (a non-specific competitor to reduce non-specific binding).[13]

    • Nuclear or cell extract (start with 3-5 µg and optimize).

  • For competition assays, add the unlabeled competitor probe at this stage:

    • Specific Competitor : Add a 50 to 500-fold molar excess of the same oligonucleotide sequence, but unlabeled. Incubate for 15 minutes at room temperature.[15]

    • Non-specific/Mutant Competitor : Add an equivalent molar excess of an unrelated or mutated oligonucleotide sequence to confirm binding specificity.

  • Add 1 µL of the DIG-labeled probe (typically 20-50 fmol).

  • Incubate the complete reaction mixture at room temperature for 15-30 minutes.

  • Add 2 µL of 6x Loading Dye (e.g., glycerol-based, without SDS).

  • Load the samples onto a 4-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.

  • Run the gel at 10-15 V/cm in a cold room (4°C) until the loading dye has migrated approximately two-thirds of the way down the gel.[17]

Protocol 4: Transfer and Chemiluminescent Detection
  • Transfer : After electrophoresis, electroblot the DNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) at 380-400 mA for 45-60 minutes in 0.5x TBE buffer.[14]

  • Crosslinking : UV-crosslink the DNA to the membrane according to the manufacturer's instructions for the crosslinker.

  • Blocking : Block the membrane by incubating it in 20 mL of blocking solution (e.g., 1x Maleic Acid Buffer with 1% Blocking Reagent) for 30-60 minutes at room temperature with gentle agitation.[5]

  • Antibody Incubation : Dilute the Anti-Digoxigenin-AP (Alkaline Phosphatase) conjugate 1:10,000 to 1:20,000 in blocking solution. Incubate the membrane in this solution for 30 minutes at room temperature.[5][18]

  • Washing : Wash the membrane twice for 15-20 minutes each in 100-200 mL of wash buffer (e.g., Maleic Acid Buffer with 0.3% Tween 20).[5]

  • Equilibration : Equilibrate the membrane in 50 mL of detection buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl) for 5 minutes.

  • Detection : Place the membrane on a clean, flat surface (like a sheet protector). Apply 1 mL of a chemiluminescent substrate (e.g., CSPD® or CDP-Star®) evenly over the surface. Incubate for 5-10 minutes.

  • Signal Capture : Remove excess substrate and place the membrane in a plastic wrap or sheet protector. Expose it to an X-ray film or a chemiluminescence imager to capture the signal. Exposure times can range from 5 minutes to 1 hour depending on signal strength.[5]

Troubleshooting

Table 4: Common EMSA Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
No Signal or Weak Signal Inefficient probe labeling.Check labeling efficiency via dot blot against a labeled control.[5][14]
Inefficient transfer to membrane.Verify transfer efficiency by staining the gel with Ethidium Bromide after transfer. Use a positively charged nylon membrane.[14][19]
Inactive protein or insufficient amount.Use fresh protein extract. Add protease inhibitors. Increase the amount of extract in the binding reaction.[13][19]
Sub-optimal binding conditions.Optimize salt concentration (KCl), glycerol, and MgCl₂ in the binding buffer.[13][19]
High Background/Smears Too much protein extract.Reduce the amount of protein extract in the binding reaction.[19]
Insufficient non-specific competitor.Increase the amount of Poly [d(I-C)]. Try a different competitor like sonicated salmon sperm DNA.[13][19]
DNA-protein complexes dissociated during electrophoresis.Run the gel at 4°C with cold running buffer.[19]
Non-specific Bands Protein binding to probe non-specifically.Increase the amount of non-specific competitor DNA. Pre-incubate the extract with the competitor before adding the labeled probe.[2][13][19]
Shifted band is not reduced by specific unlabeled competitor.The observed shift is likely due to a non-specific interaction. Redesign the probe or optimize binding conditions.[15][19]
Shifted Band in Free Probe Lane Probe is not fully denatured or has secondary structures.This is a common artifact with some kits. Ethanol precipitation after labeling can help remove unincorporated nucleotides and other reagents that might cause this.[20]

References

Application Notes and Protocols for Dual-Labeling Experiments with Digoxigenin and Biotin Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-labeling with digoxigenin (B1670575) (DIG) and biotin-conjugated probes is a powerful technique for the simultaneous detection of two different nucleic acid sequences (DNA or RNA) within a single sample. This method is particularly valuable in in situ hybridization (ISH) applications, allowing for the precise spatial and temporal co-localization of different transcripts or genomic loci. By visualizing two targets concurrently, researchers can gain deeper insights into gene expression patterns, cellular heterogeneity, and the functional relationships between different molecular entities.[1]

This document provides detailed application notes and protocols for performing dual-labeling experiments, with a focus on fluorescence in situ hybridization (FISH). The protocols cover probe labeling, tissue preparation, hybridization, and signal detection. Additionally, guidance on data acquisition and interpretation is provided.

Key Advantages of Dual-Labeling with DIG and Biotin (B1667282):

  • Simultaneous Detection: Visualize two different targets in the same cell or tissue section, providing contextual information.

  • High Specificity and Sensitivity: Both haptens (DIG and biotin) are recognized by high-affinity antibodies or binding proteins, enabling robust and specific detection.[2][3]

  • Versatility: The system can be adapted for both chromogenic and fluorescent detection methods.

  • Reduced Background: Digoxigenin is a plant steroid not found in animal tissues, minimizing non-specific background signals.[4][5]

I. Application Notes

Probe Design and Labeling Strategy

Successful dual-labeling experiments begin with carefully designed probes. The choice of labeling one probe with DIG and the other with biotin can be strategic. If one target is expected to have a significantly lower expression level, it is often beneficial to use the detection system with the stronger signal amplification.[6] While the sensitivity of DIG and biotin detection systems is often comparable, this can be empirically determined for your specific system.[2][3]

Endogenous Biotin Considerations

A critical consideration when using biotin-labeled probes is the potential for endogenous biotin in certain tissues, such as the kidney, liver, and brain.[5][6] This can lead to high background signals. To mitigate this, it is essential to perform a blocking step using avidin (B1170675) and biotin prior to applying the streptavidin-conjugate for detection. Alternatively, in tissues with high endogenous biotin, using a DIG-labeled probe for the second target is recommended.[3]

Detection Methods: Chromogenic vs. Fluorescent
  • Chromogenic Detection: This method utilizes enzymes such as alkaline phosphatase (AP) or horseradish peroxidase (HRP) conjugated to anti-DIG antibodies or streptavidin. The enzymes convert soluble substrates into colored precipitates at the site of hybridization. For dual-labeling, two different enzyme-substrate combinations are used to produce distinct colors (e.g., blue and brown).[1][7] This method is well-suited for brightfield microscopy and provides excellent morphological detail.

  • Fluorescent Detection: In this approach, fluorophore-conjugated antibodies or streptavidin are used to detect the DIG and biotin labels. This allows for the visualization of signals using fluorescence microscopy. The use of distinct fluorophores for each probe enables clear differentiation of the two targets. Fluorescent detection is highly sensitive and is the preferred method for quantitative analysis.

II. Experimental Protocols

Probe Labeling

This protocol describes the labeling of RNA probes by in vitro transcription. DNA probes can be labeled using methods such as nick translation or random priming.

Materials:

  • Linearized plasmid DNA template

  • In vitro transcription kit (e.g., T7, SP6, or T3 RNA polymerase)

  • DIG RNA Labeling Mix

  • Biotin RNA Labeling Mix

  • RNase-free water, buffers, and tubes

Protocol:

  • Set up two separate in vitro transcription reactions, one for the DIG-labeled probe and one for the biotin-labeled probe.

  • To a sterile microcentrifuge tube, add the following components in order at room temperature:

    • Template DNA (0.5 - 1.0 µg)

    • Transcription Buffer (10X)

    • DIG or Biotin RNA Labeling Mix (10X)

    • RNase Inhibitor

    • RNA Polymerase

    • RNase-free water to a final volume of 20 µL.

  • Mix gently and incubate at 37°C for 2 hours.

  • (Optional) Add DNase I to remove the template DNA and incubate for a further 15 minutes at 37°C.

  • Purify the labeled RNA probes using a spin column or ethanol (B145695) precipitation.

  • Resuspend the probes in RNase-free water and store at -80°C.

  • Assess the labeling efficiency and probe integrity by dot blot or gel electrophoresis.

Dual-Labeling Fluorescence In Situ Hybridization (FISH) Protocol

This protocol provides a general workflow for dual-labeling FISH on paraffin-embedded tissue sections. Optimization may be required for different sample types.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • Proteinase K

  • Hybridization Buffer

  • DIG-labeled probe

  • Biotin-labeled probe

  • Stringency wash buffers (e.g., SSC)

  • Blocking solution (e.g., BSA or normal serum)

  • Anti-Digoxigenin antibody conjugated to a fluorophore (e.g., Rhodamine)

  • Streptavidin conjugated to a different fluorophore (e.g., FITC)

  • DAPI nuclear counterstain

  • Antifade mounting medium

Protocol:

  • Pretreatment:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

    • Digest with Proteinase K to improve probe penetration. The concentration and time should be optimized.

    • Wash slides in PBS.

  • Hybridization:

    • Prepare the hybridization mix containing the DIG-labeled and biotin-labeled probes diluted in hybridization buffer (e.g., 1-10 ng/µL).

    • Denature the probes and the target DNA/RNA on the slides.

    • Apply the hybridization mix to the tissue sections, cover with a coverslip, and seal.

    • Incubate overnight in a humidified chamber at the appropriate hybridization temperature (e.g., 37-55°C).[4]

  • Post-Hybridization Washes:

    • Remove the coverslips and perform a series of stringency washes with SSC buffer at increasing temperatures to remove non-specifically bound probes.

  • Immunodetection:

    • Block non-specific binding sites with a blocking solution for 1 hour at room temperature.

    • Incubate with the primary detection reagents (e.g., anti-DIG-Rhodamine and Streptavidin-FITC) diluted in blocking buffer for 1-2 hours at room temperature in the dark.

    • Wash the slides extensively with PBS or TNT buffer to remove unbound detection reagents.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the slides with an antifade mounting medium.

  • Imaging:

    • Visualize the signals using a fluorescence microscope equipped with appropriate filter sets for DAPI, FITC, and Rhodamine.

III. Data Presentation

Quantitative analysis of dual-labeling experiments often involves measuring the intensity and co-localization of the two fluorescent signals. The data can be summarized in tables for clear comparison across different experimental conditions or regions of interest.

Table 1: Quantification of mRNA Expression Levels

Target GeneProbe LabelMean Fluorescence Intensity (Arbitrary Units) ± SDPercentage of Positive Cells ± SD
Gene XDIG-Rhodamine152.3 ± 12.868.4 ± 5.2
Gene YBiotin-FITC98.7 ± 9.145.1 ± 3.9

Table 2: Co-localization Analysis

Co-localization MetricGene X and Gene Y
Pearson's Correlation Coefficient0.78 ± 0.06
Mander's Overlap Coefficient (M1)0.85 ± 0.04
Mander's Overlap Coefficient (M2)0.62 ± 0.07

M1 represents the fraction of Gene X signal that co-localizes with Gene Y signal. M2 represents the fraction of Gene Y signal that co-localizes with Gene X signal.

IV. Visualizations

Experimental Workflow

Dual_Labeling_Workflow cluster_prep Probe & Sample Preparation cluster_hyb Hybridization cluster_det Detection & Imaging cluster_analysis Data Analysis p1 Probe Labeling (DIG & Biotin) h1 Probe Hybridization p1->h1 p2 Tissue Section Preparation p2->h1 d1 Post-Hybridization Washes h1->d1 d2 Immunodetection (Anti-DIG & Streptavidin) d1->d2 d3 Fluorescence Microscopy d2->d3 a1 Image Acquisition d3->a1 a2 Quantitative Analysis a1->a2 a3 Co-localization Analysis a1->a3 Detection_Principle target_rna Target RNA probe_dig DIG-labeled Probe probe_dig:f0->target_rna:f0 Hybridizes to probe_biotin Biotin-labeled Probe probe_biotin:f0->target_rna:f0 Hybridizes to anti_dig Anti-DIG-Fluorophore anti_dig:f0->probe_dig:f0 Binds to DIG streptavidin Streptavidin-Fluorophore streptavidin:f0->probe_biotin:f0 Binds to Biotin

References

Application Notes and Protocols for Chemiluminescent Detection of DIG-Labeled Probes in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blotting is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. The use of digoxigenin (B1670575) (DIG)-labeled probes coupled with chemiluminescent detection offers a highly sensitive and specific non-radioactive alternative for protein analysis. This method relies on the strong affinity between the DIG hapten and an anti-DIG antibody, which is typically conjugated to an enzyme such as alkaline phosphatase (AP). The enzyme then catalyzes a reaction with a chemiluminescent substrate, producing light that can be captured by X-ray film or a digital imaging system. This application note provides a detailed protocol for performing Western blotting using DIG-labeled probes and chemiluminescent detection, along with data on the performance of different substrates.

The DIG system's specificity arises from the fact that digoxigenin is a steroid exclusively found in Digitalis plants, ensuring that anti-DIG antibodies do not cross-react with other biological molecules.[1][2] This high specificity contributes to a high signal-to-noise ratio. Chemiluminescent detection methods are renowned for their sensitivity, capable of detecting target proteins in the picogram to femtogram range.[3][4][5]

Principle of Detection

The detection of DIG-labeled probes in Western blotting is a multi-step process that culminates in the generation of a light signal proportional to the amount of the target protein. After the transfer of proteins from the gel to a membrane, the membrane is blocked to prevent non-specific binding. It is then incubated with a primary antibody specific to the target protein, which has been previously labeled with DIG. Subsequently, an anti-DIG antibody conjugated to an enzyme, typically alkaline phosphatase (AP), is added. This antibody specifically binds to the DIG-labeled primary antibody. Finally, a chemiluminescent substrate is introduced. The enzyme catalyzes the decomposition of the substrate, resulting in the emission of light at a specific wavelength. This light is captured to visualize the protein of interest.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of chemiluminescent detection and the overall experimental workflow.

G cluster_membrane PVDF/Nitrocellulose Membrane Target_Protein Target Protein DIG_Probe DIG-Labeled Primary Antibody Target_Protein->DIG_Probe Specific Binding Anti_DIG_AP Anti-DIG-AP Conjugate DIG_Probe->Anti_DIG_AP DIG-Anti-DIG Binding Substrate Chemiluminescent Substrate (e.g., CDP-Star) Anti_DIG_AP->Substrate Enzymatic Reaction (Dephosphorylation) Light Light Emission (~477 nm) Substrate->Light Decomposition G Start Start: Protein Sample SDS_PAGE 1. SDS-PAGE Start->SDS_PAGE Transfer 2. Electrotransfer to PVDF/Nitrocellulose Membrane SDS_PAGE->Transfer Blocking 3. Blocking Transfer->Blocking Primary_Ab 4. Incubation with DIG-Labeled Primary Antibody Blocking->Primary_Ab Washing1 5. Washing Primary_Ab->Washing1 Secondary_Ab 6. Incubation with Anti-DIG-AP Conjugate Washing1->Secondary_Ab Washing2 7. Washing Secondary_Ab->Washing2 Substrate_Inc 8. Incubation with Chemiluminescent Substrate Washing2->Substrate_Inc Detection 9. Signal Detection (X-ray Film or Digital Imager) Substrate_Inc->Detection End End: Data Analysis Detection->End

References

Troubleshooting & Optimization

How to reduce high background in digoxigenin in situ hybridization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for digoxigenin (B1670575) (DIG) in situ hybridization (ISH). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common issues, particularly high background staining, that can be encountered during your experiments.

Troubleshooting Guide: High Background Staining

High background staining can obscure specific signals and lead to misinterpretation of results. The following section provides a systematic approach to identifying and resolving the root causes of high background in your DIG ISH experiments.

dot

Troubleshooting_High_Background start High Background Observed check_probe Problem with Probe? start->check_probe check_tissue_prep Tissue Preparation Issue? check_probe->check_tissue_prep No solution_probe Redesign/Purify Probe - Check for repetitive sequences - Run denaturing gel to check integrity check_probe->solution_probe Yes check_hybridization Hybridization/Washing Problem? check_tissue_prep->check_hybridization No solution_tissue_prep Optimize Tissue Preparation - Adjust fixation time - Titrate Proteinase K - Perform acetylation check_tissue_prep->solution_tissue_prep Yes check_antibody Antibody Staining Issue? check_hybridization->check_antibody No solution_hybridization Optimize Hybridization & Washes - Increase hybridization temperature - Increase stringency of washes - Use high-quality formamide check_hybridization->solution_hybridization Yes check_endogenous Endogenous Enzyme Activity? check_antibody->check_endogenous No solution_antibody Optimize Antibody Staining - Increase blocking time/change agent - Titrate antibody concentration - Increase wash duration after antibody check_antibody->solution_antibody Yes solution_endogenous Inhibit Endogenous Enzymes - Use Levamisole for AP - Use H2O2 for peroxidase check_endogenous->solution_endogenous Yes end Clear Signal Achieved check_endogenous->end No solution_probe->end solution_tissue_prep->end solution_hybridization->end solution_antibody->end solution_endogenous->end ISH_Workflow cluster_prehybridization Pre-Hybridization cluster_hybridization Hybridization cluster_detection Detection cluster_final Final Steps tissue_prep Tissue Preparation (Fixation, Sectioning) deparaffinization Deparaffinization & Rehydration tissue_prep->deparaffinization permeabilization Permeabilization (Proteinase K) deparaffinization->permeabilization post_fixation Post-Fixation permeabilization->post_fixation acetylation Acetylation post_fixation->acetylation prehyb Prehybridization acetylation->prehyb hyb Hybridization with DIG Probe prehyb->hyb post_hyb_washes Post-Hybridization Washes (Stringency Washes) hyb->post_hyb_washes blocking Blocking post_hyb_washes->blocking antibody_incubation Anti-DIG Antibody Incubation blocking->antibody_incubation post_ab_washes Post-Antibody Washes antibody_incubation->post_ab_washes color_development Color Development (NBT/BCIP) post_ab_washes->color_development stop_reaction Stop Reaction color_development->stop_reaction counterstain Counterstain & Mounting stop_reaction->counterstain imaging Imaging counterstain->imaging

Optimizing digoxigenin-labeled probe concentration for Northern blots

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for optimizing digoxigenin (B1670575) (DIG)-labeled probes for Northern blot analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for a DIG-labeled probe in a Northern blot hybridization?

A1: The optimal concentration of a DIG-labeled probe is crucial for achieving a strong signal with low background. For RNA probes, a concentration of 50-100 ng/mL in the hybridization buffer is generally recommended.[1][2] DNA probes, which may produce weaker signals and higher background compared to RNA probes, are typically used at a concentration of 25 ng/mL.[2] For small RNA detection using DIG-labeled oligonucleotide probes containing locked nucleic acids (LNA), concentrations between 0.2 nM and 2 nM have been shown to be effective, with higher concentrations improving the detection of low-abundance RNAs.[3]

Q2: How does probe concentration affect the signal and background on my Northern blot?

A2: Probe concentration directly impacts the signal-to-noise ratio. Insufficient probe concentration will result in a weak or undetectable signal. Conversely, an excessively high probe concentration can lead to high background, making it difficult to discern the specific signal.[2][3] For instance, using 10 µg of a DIG-labeled RNA probe can lead to such a strong signal that even brief exposures result in high background.[4][5] It is important to empirically determine the optimal concentration for your specific probe and target.

Q3: Should I use a DNA or an RNA probe for my Northern blot?

A3: For detecting mRNA, DIG-labeled RNA probes (riboprobes) are generally recommended over DNA probes.[1] RNA probes tend to provide stronger signals and less non-specific hybridization, especially for detecting rare transcripts.[1][2][6] DNA probes are often suitable for detecting abundant mRNAs, such as housekeeping genes.[1]

Q4: How can I assess the quality and sensitivity of my DIG-labeled probe before performing a Northern blot?

A4: A dot blot assay is a highly recommended quality control step to determine the sensitivity of your DIG-labeled probe before using it in a Northern blot.[4][5][7] This involves spotting serial dilutions of your probe onto a nylon membrane and performing the chemiluminescent detection. This allows you to verify the labeling efficiency and estimate the lowest detectable probe concentration.[4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Signal Suboptimal Probe Concentration: The concentration of your DIG-labeled probe in the hybridization buffer may be too low.- Increase the probe concentration. For RNA probes, try a concentration between 50-100 ng/mL.[1][2] - For DNA probes, a concentration of 25 ng/mL is a good starting point.[2] - For LNA-based probes for small RNAs, consider increasing the concentration up to 2 nM for difficult-to-detect targets.[3]
Inefficient Probe Labeling: The DIG-labeling reaction may not have worked efficiently, resulting in a low specific activity probe.- Verify the labeling efficiency using a dot blot with serial dilutions of the labeled probe.[4][5] - Ensure the quality of the template DNA/RNA and the reagents used for in vitro transcription or PCR labeling.
Low Abundance of Target RNA: The target mRNA you are trying to detect may be expressed at very low levels in your sample.- Increase the amount of total RNA loaded on the gel, up to 10-30 µg.[8][9] However, be aware that loading more than 1 µg of total RNA with a highly sensitive RNA probe can lead to "white bands" due to a blocking effect.[1] - Consider using poly(A)+ selected RNA to enrich for your target mRNA.
High Background Excessive Probe Concentration: Using too much probe is a common cause of high background.- Decrease the probe concentration. If you are using a high concentration, try reducing it by half or more.[2][3] - For RNA probes, concentrations above 100 ng/mL can increase background.[2]
Inadequate Washing Steps: Insufficiently stringent or brief washing steps after hybridization can leave non-specifically bound probe on the membrane.- Increase the duration and/or stringency of the post-hybridization washes.[10][11] Using a higher temperature or a lower salt concentration (e.g., 0.1x SSC) in the wash buffers can help.[3]
Suboptimal Hybridization Buffer: The composition of the hybridization buffer can influence non-specific binding.- Use a commercially available, optimized hybridization buffer such as DIG Easy Hyb.[8][9]
"White Bands" on the Film Too Much Target RNA: When using highly sensitive DIG-labeled RNA probes, loading too much total RNA (e.g., >1 µg) can lead to a "blocking effect" where the signal appears as a white band on a dark background.- Reduce the amount of total RNA loaded per lane. For RNA probes, a maximum of 1 µg of total RNA is recommended.[1]

Quantitative Data Summary

The following table summarizes recommended starting concentrations for different types of DIG-labeled probes in Northern blot hybridization. The optimal concentration may need to be determined empirically.

Probe TypeRecommended Concentration in Hybridization BufferTarget RNAReference(s)
RNA Probe 50 - 100 ng/mLmRNA[1][2]
DNA Probe 25 ng/mLAbundant mRNA (e.g., housekeeping genes)[2]
LNA-based Oligonucleotide Probe 0.2 - 2 nMSmall RNAs (e.g., miRNAs)[3]

Experimental Protocols

Protocol: Optimization of DIG-Labeled RNA Probe Concentration

This protocol outlines the steps to determine the optimal concentration of a DIG-labeled RNA probe for Northern blot analysis.

1. Probe Labeling and Purification:

  • Synthesize the DIG-labeled RNA probe using an in vitro transcription kit (e.g., DIG Northern Starter Kit).[1][12]

  • Follow the manufacturer's instructions for the labeling reaction.

  • Purify the labeled probe to remove unincorporated nucleotides.

2. Dot Blot for Probe Sensitivity Assessment:

  • Prepare a series of dilutions of your purified DIG-labeled probe (e.g., 100 pg, 10 pg, 1 pg, 0.1 pg).

  • Spot 1 µL of each dilution onto a positively charged nylon membrane.

  • UV crosslink the probe to the membrane.

  • Proceed with the standard chemiluminescent detection protocol (blocking, antibody incubation, washing, and substrate addition).

  • Expose to X-ray film or an imaging system to determine the lowest detectable amount of your probe. A sensitive probe should allow detection in the picogram to femtogram range.[4][5]

3. Northern Blot Hybridization with Varying Probe Concentrations:

  • Prepare identical Northern blots with your target RNA.

  • Prehybridize the membranes in DIG Easy Hyb solution for at least 30 minutes at the appropriate temperature (e.g., 68°C for high-stringency hybridization).[12]

  • Prepare separate hybridization solutions containing different concentrations of your DIG-labeled probe (e.g., 25 ng/mL, 50 ng/mL, 100 ng/mL, and 200 ng/mL).

  • Denature the probe by heating at 65-95°C for 5 minutes and then quickly chilling on ice before adding it to the hybridization buffer.[12]

  • Hybridize the blots overnight with the different probe concentrations.

  • Perform post-hybridization washes with increasing stringency (e.g., 2x SSC, 0.1% SDS at room temperature, followed by 0.1x SSC, 0.1% SDS at 68°C).[3]

  • Proceed with the chemiluminescent detection as in the dot blot procedure.

4. Analysis and Optimization:

  • Compare the signal intensity and background levels on the blots hybridized with different probe concentrations.

  • Select the concentration that provides the best signal-to-noise ratio for your specific target.

Visualizations

Northern_Blot_Workflow cluster_prep Preparation cluster_blotting Northern Blotting cluster_hybridization Hybridization & Detection cluster_analysis Analysis RNA_Isolation 1. RNA Isolation Gel_Electrophoresis 4. Gel Electrophoresis RNA_Isolation->Gel_Electrophoresis Probe_Labeling 2. DIG Probe Labeling Dot_Blot 3. Dot Blot (QC) Probe_Labeling->Dot_Blot Hybridization 8. Hybridization with Probe Dot_Blot->Hybridization Informs Concentration Blotting 5. Transfer to Membrane Gel_Electrophoresis->Blotting UV_Crosslinking 6. UV Crosslinking Blotting->UV_Crosslinking Prehybridization 7. Prehybridization UV_Crosslinking->Prehybridization Prehybridization->Hybridization Washing 9. Stringency Washes Hybridization->Washing Blocking 10. Blocking Washing->Blocking Antibody_Incubation 11. Anti-DIG Antibody Blocking->Antibody_Incubation Detection 12. Chemiluminescent Detection Antibody_Incubation->Detection Imaging 13. Imaging Detection->Imaging Data_Analysis 14. Data Analysis Imaging->Data_Analysis

Caption: Workflow for Northern Blotting with DIG-Labeled Probes.

Troubleshooting_Logic cluster_weak Troubleshooting Weak Signal cluster_high Troubleshooting High Background Start Problem with Northern Blot Weak_Signal Weak or No Signal Start->Weak_Signal High_Background High Background Start->High_Background Increase_Probe Increase Probe Concentration Weak_Signal->Increase_Probe Is probe conc. low? Check_Labeling Check Probe Labeling (Dot Blot) Weak_Signal->Check_Labeling Is labeling inefficient? Increase_RNA Increase RNA Amount Weak_Signal->Increase_RNA Is target low abundance? Decrease_Probe Decrease Probe Concentration High_Background->Decrease_Probe Is probe conc. high? Optimize_Washes Optimize Washing Steps High_Background->Optimize_Washes Are washes inadequate? Change_Buffer Use Optimized Hyb Buffer High_Background->Change_Buffer Is buffer suboptimal?

Caption: Troubleshooting Logic for Common Northern Blot Issues.

References

Technical Support Center: Troubleshooting DIG-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for common issues encountered in digoxigenin (B1670575) (DIG)-based assays, a sensitive and specific non-radioactive method for nucleic acid labeling and detection.[1][2] The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve problems leading to weak or no signal in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for weak or no signal in a DIG-based assay?

Several factors can contribute to suboptimal results in DIG-based assays. These can be broadly categorized into issues with the probe, hybridization and washing conditions, or the detection step. Key areas to investigate include:

  • Inefficient Probe Labeling: The DIG-labeled probe may have low incorporation of the DIG molecule.

  • Low Probe Concentration: The amount of probe used in the hybridization step may be insufficient.

  • Suboptimal Hybridization Conditions: The temperature and time for hybridization may not be optimal for your specific probe and target.[3]

  • Incorrect Stringency Washes: Post-hybridization washes that are too stringent can remove specifically bound probes.[4][5]

  • Ineffective Blocking: Inadequate blocking can lead to high background, which can obscure a weak signal.

  • Antibody and Detection Reagent Issues: The anti-DIG antibody or the detection substrate may be inactive or used at an incorrect concentration.[6]

  • Sample-Related Problems: The target nucleic acid in your sample may be degraded or in low abundance.[3][4]

Q2: How can I check the labeling efficiency of my DIG-labeled probe?

To ensure your probe is adequately labeled with DIG, you can perform a direct detection assay. This involves spotting serial dilutions of your labeled probe and a DIG-labeled control DNA onto a nylon membrane and comparing the signal intensities after immunological detection.[7] This comparison allows you to estimate the concentration of your DIG-labeled probe.[7]

Q3: What is the optimal concentration of a DIG-labeled probe for hybridization?

The optimal probe concentration needs to be determined empirically, as too high a concentration can cause background issues, while too low a concentration will result in a weak signal.[7] For many applications, a starting concentration of 25 ng/ml is recommended. However, for DIG-labeled RNA probes, a concentration of 50-100 ng/mL may be necessary for detecting rare mRNAs.[8]

Q4: How do I optimize the stringency of post-hybridization washes?

Stringency is influenced by temperature and salt concentration. To increase stringency, which helps to remove non-specifically bound probes, you can raise the temperature or lower the salt concentration (e.g., using a lower concentration of SSC buffer).[9][10] Conversely, to decrease stringency for potentially weaker probe-target interactions, you can lower the temperature or increase the salt concentration.[9] It is crucial to find the right balance to maintain specific binding while minimizing background.

Troubleshooting Guides

Problem: No Signal or Very Weak Signal

This is one of the most frequent issues. The following table outlines potential causes and recommended solutions.

Potential Cause Recommendation
Probe Labeling
Inefficient DIG incorporationVerify labeling efficiency via direct detection against a DIG-labeled control.[7] Consider re-labeling or using a different labeling method (e.g., PCR labeling for high sensitivity).[11]
Low probe concentrationIncrease the probe concentration in the hybridization buffer. Start with recommended concentrations and optimize.
Probe degradationCheck probe integrity on a gel. Store probes at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12]
Hybridization
Suboptimal hybridization temperatureRecalculate the optimal hybridization temperature based on your probe's GC content and length. You may need to perform a temperature gradient to find the ideal condition.
Insufficient hybridization timeProlong the hybridization time, for instance, by incubating overnight.
Inefficient denaturation of targetEnsure complete denaturation of the target nucleic acid before hybridization.[7]
Washing
Post-hybridization washes too stringentDecrease the temperature or increase the salt concentration of the wash buffers.[4][9]
Blocking and Antibody Incubation
Inefficient blockingProlong the blocking step and ensure the blocking reagent is compatible with your system. Some systems may benefit from adding BSA.
Incorrect anti-DIG antibody concentrationOptimize the antibody dilution. A common starting dilution for Anti-Digoxigenin-AP is 1:5,000 to 1:20,000.
Inactive antibody or substrateUse fresh antibody and substrate. Ensure proper storage conditions are maintained.[13][14]
Sample
Low target abundanceIncrease the amount of target nucleic acid loaded. For Northern blots, up to 5 µg of total RNA can be used with DNA probes, while 1 µg is often sufficient for more sensitive RNA probes.[8]
Target nucleic acid degradationAssess the quality of your sample's nucleic acid on a gel before proceeding with the assay.
Inadequate tissue permeabilization (for ISH)Optimize the proteinase K digestion time and concentration to ensure the probe can access the target.[4]
Problem: High Background

High background can mask specific signals and make data interpretation difficult.

Potential Cause Recommendation
Probe
Probe concentration too highDecrease the probe concentration in the hybridization solution.
"Sticky" probe (non-specific binding)Add a pre-hybridization step with a hybridization solution lacking the probe.[12] Using a nonspecific competitor nucleic acid like poly[d(I-C)] or poly[d(A-T)] can also help.
Hybridization and Washing
Hybridization temperature too lowIncrease the hybridization temperature to promote more specific probe binding.
Post-hybridization washes not stringent enoughIncrease the temperature or decrease the salt concentration of the wash buffers to remove non-specifically bound probe.[4][9]
Membrane allowed to dry outDo not let the membrane dry out between prehybridization, hybridization, and washing steps.
Blocking and Detection
Inefficient blockingIncrease the duration of the blocking step or try a different blocking reagent. Ensure the blocking buffer does not interfere with the detection system (e.g., avoid milk-based blockers with biotin-based detection).[15]
Anti-DIG antibody concentration too highDecrease the concentration of the anti-DIG antibody.
Insufficient washing after antibody incubationIncrease the number and/or duration of washes after incubating with the primary and secondary antibodies.[16]
Endogenous enzyme activity (in ISH)Include a control without the probe to check for endogenous enzyme activity. Use appropriate blocking agents if necessary.[3][17]

Experimental Protocols & Methodologies

Protocol: Direct Detection of DIG-Labeled Probes

This protocol is used to estimate the yield of a DIG-labeling reaction.

  • Spotting: Prepare serial dilutions of your DIG-labeled probe and a DIG-labeled control nucleic acid of known concentration. Spot 1 µl of each dilution onto a positively charged nylon membrane.[18]

  • Fixation: Fix the nucleic acids to the membrane using a UV crosslinker.[18]

  • Blocking: Incubate the membrane in a blocking solution for 30 minutes.[19]

  • Antibody Incubation: Incubate the membrane in a solution containing an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) for 30 minutes.[19]

  • Washing: Wash the membrane twice for 15 minutes each in a washing buffer.[19]

  • Equilibration: Equilibrate the membrane in a detection buffer for 2-5 minutes.

  • Detection: Apply a chemiluminescent substrate and expose the membrane to X-ray film or an imaging system.[2]

  • Analysis: Compare the signal intensities of your probe dilutions to the control dilutions to estimate the concentration of your DIG-labeled probe.[7]

Recommended Antibody Dilutions for Different Applications

The optimal working concentration of the anti-digoxigenin antibody conjugate depends on the specific application and substrate used. The following table provides starting guidelines.[14]

ApplicationAnti-Digoxigenin-AP, Fab fragments Concentration
Dot blot150 mU/ml
ELISA150 to 300 mU/ml
Immunohistocytochemistry250 to 500 mU/ml
In situ hybridization1.5 to 7.5 U/ml
Southern blot150 mU/ml
Western blot250 to 500 mU/ml

Visual Guides

DIG-Based Assay Workflow

DIG_Assay_Workflow cluster_prep Probe & Sample Preparation cluster_hybridization Hybridization & Washing cluster_detection Immunological Detection Probe_Labeling 1. Probe Labeling (e.g., PCR, Random Primed) Hybridization 3. Hybridization (DIG-probe binds to target) Probe_Labeling->Hybridization Sample_Prep 2. Sample Preparation (e.g., Gel Electrophoresis, Blotting, Tissue Sectioning) Sample_Prep->Hybridization Stringency_Washes 4. Stringency Washes (Remove non-specific binding) Hybridization->Stringency_Washes Blocking 5. Blocking (Prevent non-specific antibody binding) Stringency_Washes->Blocking Antibody_Incubation 6. Anti-DIG Antibody Incubation Blocking->Antibody_Incubation Detection 7. Substrate Reaction & Signal Generation Antibody_Incubation->Detection

Caption: General workflow for a DIG-based assay.

Troubleshooting Logic for Weak/No Signal

Troubleshooting_Logic Start Weak or No Signal Check_Probe Check Probe Labeling Efficiency & Integrity Start->Check_Probe Probe_OK Probe OK Check_Probe->Probe_OK Good Probe_Bad Re-label or Synthesize New Probe Check_Probe->Probe_Bad Poor Optimize_Hybridization Optimize Hybridization (Temp, Time, Probe Conc.) Probe_OK->Optimize_Hybridization Hybridization_OK Signal Improved? Optimize_Hybridization->Hybridization_OK Optimize_Washes Adjust Wash Stringency (Temp, Salt Conc.) Hybridization_OK->Optimize_Washes No Success Problem Solved Hybridization_OK->Success Yes Washes_OK Signal Improved? Optimize_Washes->Washes_OK Check_Detection Check Detection Reagents (Antibody, Substrate) Washes_OK->Check_Detection No Washes_OK->Success Yes Detection_OK Signal Improved? Check_Detection->Detection_OK Detection_OK->Success Yes Further_Troubleshooting Consult Advanced Troubleshooting Detection_OK->Further_Troubleshooting No

Caption: Decision tree for troubleshooting weak or no signal.

References

Technical Support Center: Signal Amplification in Digoxigenin (DIG) ISH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for signal amplification in digoxigenin (B1670575) (DIG) in situ hybridization (ISH). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for enhancing signal strength in their DIG-ISH experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of signal amplification in DIG-ISH?

Signal amplification in DIG-ISH is used to increase the intensity of the detection signal, allowing for the visualization of low-abundance messenger RNA (mRNA) transcripts within cells and tissues. Standard chromogenic or fluorescent detection methods may not be sensitive enough to detect genes expressed at very low levels. Amplification techniques enhance the signal-to-noise ratio, making these targets visible.

Q2: What are the most common signal amplification methods for DIG-ISH?

The most common methods for signal amplification in DIG-ISH include:

  • Standard Enzymatic Detection: This involves using an anti-DIG antibody conjugated to an enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (HRP). The enzyme then converts a chromogenic or fluorogenic substrate into a detectable signal. While this is the baseline detection method, signal strength can be enhanced by optimizing substrate incubation times.

  • Tyramide Signal Amplification (TSA): Also known as Catalyzed Reporter Deposition (CARD), this is a powerful amplification method that utilizes HRP to catalyze the deposition of multiple labeled tyramide molecules in the immediate vicinity of the probe. This can lead to a significant increase in signal intensity.[1][2][3]

  • Enzyme-Labeled Fluorescence (ELF): This method uses a specific substrate for alkaline phosphatase that, when dephosphorylated, forms a fluorescent precipitate at the site of the enzyme. This precipitate is highly photostable and provides a bright, localized signal.

Q3: How much signal amplification can I expect from these methods?

The level of signal amplification can vary depending on the tissue, probe, and specific protocol used. However, general estimates are available:

MethodTypical Fold AmplificationNotes
Standard AP/HRP1x (Baseline)Signal can be increased by extending substrate incubation, but this may also increase background.
Tyramide Signal Amplification (TSA)Up to 100-foldOffers a significant increase in sensitivity, ideal for low-abundance targets.[1][2][3]
Enzyme-Labeled Fluorescence (ELF)Significant amplificationProvides a bright, photostable fluorescent precipitate. Quantitative comparisons to TSA are not as widely reported but it is considered a high-sensitivity method.

Troubleshooting Guides

Problem 1: Weak or No Signal

This is one of the most common issues encountered in DIG-ISH. The following table provides potential causes and solutions.

Potential CauseRecommended Solution
Probe Issues
Low probe concentrationIncrease the probe concentration in the hybridization buffer.
Degraded probeCheck probe integrity on a gel. Synthesize a new probe if necessary. Ensure RNase-free conditions during probe synthesis and handling.
Inefficient DIG labelingVerify labeling efficiency via a dot blot before proceeding with ISH.
Hybridization/Washing Issues
Suboptimal hybridization temperatureOptimize the hybridization temperature based on the probe's melting temperature (Tm).
Stringent post-hybridization washesDecrease the temperature or salt concentration of the post-hybridization wash buffers.
Tissue/Sample Issues
Over-fixation of tissueReduce fixation time or use a different fixative. Perform antigen retrieval to unmask the target RNA.
Poor probe penetrationIncrease the proteinase K digestion time or concentration.
Detection/Amplification Issues
Inactive enzyme (AP or HRP)Use fresh enzyme conjugates and ensure proper storage.
Incorrect substrate preparationPrepare substrate solutions fresh and according to the manufacturer's instructions.
Insufficient substrate incubation timeIncrease the incubation time with the chromogenic or fluorogenic substrate.
For TSA, inefficient tyramide depositionOptimize the concentration of HRP-conjugate and tyramide. Ensure the H2O2 concentration is correct.[4][5]
Problem 2: High Background

High background can obscure specific signals and make data interpretation difficult. Here are some common causes and solutions.

Potential CauseRecommended Solution
Probe Issues
High probe concentrationDecrease the probe concentration in the hybridization buffer.
Non-specific probe bindingIncrease the stringency of post-hybridization washes (higher temperature, lower salt). Include blocking agents like sheared salmon sperm DNA in the hybridization buffer.
Tissue/Sample Issues
Endogenous enzyme activityFor AP detection, add levamisole (B84282) to the substrate solution. For HRP detection, quench endogenous peroxidase activity with a hydrogen peroxide treatment before antibody incubation.
Over-digestion with proteinase KDecrease the proteinase K concentration or incubation time.
Detection/Amplification Issues
Non-specific antibody bindingIncrease the concentration of blocking agents (e.g., normal serum) in the antibody incubation buffer. Ensure the blocking serum is from the same species as the secondary antibody.
For TSA, non-specific tyramide depositionDecrease the tyramide concentration or the incubation time. Ensure thorough quenching of endogenous peroxidases.[4][5]
Precipitates in solutionsFilter all buffers and solutions before use.

Experimental Protocols & Visualizations

Standard Alkaline Phosphatase (AP) Detection Workflow

This protocol outlines the basic steps for detecting a DIG-labeled probe using an anti-DIG antibody conjugated to alkaline phosphatase.

G Hybridization 1. Hybridization with DIG-labeled probe PostHybWashes 2. Post-hybridization washes Hybridization->PostHybWashes Blocking 3. Blocking non-specific binding sites PostHybWashes->Blocking AntiDIG_AP 4. Incubation with anti-DIG-AP conjugate Blocking->AntiDIG_AP Washes_AP 5. Washes to remove unbound antibody AntiDIG_AP->Washes_AP Substrate 6. Incubation with chromogenic AP substrate (e.g., NBT/BCIP) Washes_AP->Substrate StopReaction 7. Stop reaction and mount Substrate->StopReaction G Hybridization 1. Hybridization with DIG-labeled probe PostHybWashes 2. Post-hybridization washes Hybridization->PostHybWashes PeroxidaseQuench 3. Quench endogenous peroxidase activity (H2O2) PostHybWashes->PeroxidaseQuench Blocking 4. Blocking non-specific binding sites PeroxidaseQuench->Blocking AntiDIG_HRP 5. Incubation with anti-DIG-HRP conjugate Blocking->AntiDIG_HRP Washes_HRP 6. Washes to remove unbound antibody AntiDIG_HRP->Washes_HRP Tyramide 7. Incubation with labeled tyramide Washes_HRP->Tyramide Washes_Tyramide 8. Washes to remove excess tyramide Tyramide->Washes_Tyramide Detection 9. Detection of deposited tyramide Washes_Tyramide->Detection G cluster_0 At the site of the DIG-labeled probe AntiDIG_HRP Anti-DIG-HRP ActivatedTyramide Reactive Tyramide Radical AntiDIG_HRP->ActivatedTyramide catalyzes H2O2 H2O2 (Hydrogen Peroxide) H2O2->ActivatedTyramide Tyramide Labeled Tyramide Tyramide->ActivatedTyramide DepositedLabel Covalently Bound Labeled Tyramide ActivatedTyramide->DepositedLabel reacts with Tyrosine Tyrosine Residues on nearby proteins Tyrosine->DepositedLabel

References

Technical Support Center: Optimizing Anti-Digoxigenin Antibody Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent non-specific binding of anti-digoxigenin (anti-DIG) antibodies in your experiments, ensuring high signal-to-noise ratios and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is digoxigenin (B1670575) (DIG) and why is the anti-DIG antibody typically specific?

Digoxigenin is a steroid hapten isolated from the Digitalis plant. It is not naturally found in most animal tissues.[1] This is advantageous because an antibody raised against DIG (anti-digoxigenin) is unlikely to bind to endogenous molecules in your sample, leading to inherently high specificity for the DIG-labeled probe or molecule you are detecting.[1]

Q2: If the anti-DIG antibody is so specific, what causes non-specific binding and high background?

While the anti-DIG antibody itself is highly specific for the DIG molecule, high background staining is typically not due to cross-reactivity with endogenous molecules. Instead, it often arises from other factors within the experimental procedure.[2][3] Common causes include:

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on the membrane or tissue.[4][5]

  • Hydrophobic Interactions: Antibodies may non-specifically adhere to membranes or tissues through hydrophobic interactions.

  • Ionic Interactions: Charge-based interactions can lead to non-specific antibody binding.[6]

  • Sub-optimal Antibody Concentration: Using too high a concentration of the anti-DIG antibody can increase background.[4]

  • Endogenous Enzyme Activity: If using an enzyme-conjugated detection system (like HRP or AP), endogenous enzymes in the tissue can produce a signal.[5][7]

  • Issues with Tissue/Sample Preparation: Improper fixation or tissue processing can create artifacts that lead to non-specific staining.[8]

  • Drying of the membrane or slide: Allowing the membrane or tissue section to dry out at any stage can cause high background.[2][4]

Q3: What are the most common blocking agents and how do I choose the right one?

Choosing the optimal blocking agent is critical and may require some empirical testing for your specific system.[9][10] The most common blocking agents are protein-based solutions that bind to non-specific sites, preventing the antibodies from doing so.

Blocking AgentTypical ConcentrationAdvantagesDisadvantagesBest For
Bovine Serum Albumin (BSA) 1-5% (w/v)Single purified protein, less likely to have cross-reactivity with other antibodies.[11] Good for phospho-specific antibody applications.[12]Can have lot-to-lot variability. More expensive than milk.Western Blot, IHC, ELISA, especially with phosphorylated targets.[12]
Non-fat Dry Milk 1-5% (w/v)Inexpensive and readily available.[9]Contains a complex mixture of proteins which can sometimes cross-react with antibodies. Contains endogenous biotin, which interferes with avidin-biotin detection systems.[6] Not recommended for phospho-specific antibodies due to the presence of phosphatases.[12]Western Blotting (with non-biotin and non-phospho-specific detection).
Normal Serum 1-10% (v/v)Very effective as it contains a variety of blocking proteins and immunoglobulins.[5][10] The serum should be from the same species as the host of the secondary antibody.[5][10]More expensive. Can contain endogenous enzymes.Immunohistochemistry (IHC) and Immunocytochemistry (ICC).[10]
Fish Gelatin 0.1-0.5% (w/v)Does not cross-react with mammalian antibodies or Protein A.[13]Can be a less effective blocker than others and may have lot-to-lot variability.[13][14]Applications where cross-reactivity with mammalian proteins is a concern.
Commercial Blocking Buffers VariesOptimized formulations for high performance and stability. Often protein-free options are available.[6][15]Can be more expensive.Troubleshooting difficult background issues; specialized applications like phosphoprotein or glycoprotein (B1211001) detection.

Troubleshooting Guide

This guide addresses common issues of non-specific binding when using anti-digoxigenin antibodies.

IssuePossible Cause(s)Recommended Solution(s)
High Background Staining (General) 1. Insufficient Blocking: The blocking buffer is not effectively saturating all non-specific sites.[4] 2. Anti-DIG Antibody Concentration Too High: Excess antibody is available to bind non-specifically.[4] 3. Inadequate Washing: Unbound or weakly bound antibodies are not being sufficiently removed.[4] 4. Incubation Time/Temperature: Prolonged incubation or high temperatures can increase non-specific binding.[4]1. Optimize Blocking: - Increase the concentration of your blocking agent (e.g., up to 5% BSA or milk).[4] - Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[4] - Try a different blocking agent (see table above).[10] 2. Titrate Anti-DIG Antibody: Perform a dilution series to find the optimal concentration that gives a strong signal with low background. 3. Improve Washing Steps: - Increase the number and duration of washes.[4] - Increase the volume of wash buffer.[4] - Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer.[4][9] 4. Adjust Incubation Conditions: - Decrease the incubation time for the anti-DIG antibody. - Perform the incubation at 4°C instead of room temperature.[4]
Speckled or Spotty Background (Western Blot/ISH) 1. Aggregates in Blocking Solution: The blocking agent (especially milk) has not fully dissolved. 2. Antibody Aggregates: The anti-DIG antibody solution may contain small aggregates. 3. Membrane Drying: The membrane dried out during the procedure.[2][4]1. Filter Blocking Solution: Filter the blocking buffer through a 0.45 µm filter before use. 2. Centrifuge Antibody: Spin the antibody solution in a microcentrifuge for a few minutes before dilution and use the supernatant. 3. Keep Membrane Wet: Ensure the membrane is always submerged in buffer during all steps.[2]
Non-specific Bands (Western Blot) 1. Anti-DIG Antibody Concentration Too High. [4] 2. Cross-reactivity of Secondary Antibody: If a secondary antibody is used, it may be cross-reacting with other proteins.1. Titrate Anti-DIG Antibody: Reduce the concentration of the anti-DIG antibody.[4] 2. Run a Secondary Antibody Control: Incubate a blot with only the secondary antibody to check for non-specific binding. If staining occurs, consider a pre-adsorbed secondary antibody.
Diffuse Staining in Tissue (IHC/ISH) 1. Endogenous Enzyme Activity: Endogenous peroxidases or phosphatases in the tissue are reacting with the substrate.[5][7] 2. Improper Fixation: Over- or under-fixation can expose non-specific binding sites.[8] 3. Hydrophobic interactions with tissue sections. 1. Block Endogenous Enzymes: - For HRP detection, quench with 0.3-3% hydrogen peroxide (H₂O₂) for 10-15 minutes.[3][5] - For AP detection, use levamisole (B84282) in the substrate solution.[5] 2. Optimize Fixation Protocol: Adjust fixation time and fixative concentration based on tissue type. 3. Use a Protein-Based Blocking Agent: Serum or BSA can help minimize hydrophobic interactions.[6]

Experimental Protocols & Workflows

Below are generalized protocols for common applications using anti-digoxigenin antibodies, with a focus on steps critical for preventing non-specific binding. Note: These are starting points; optimization is crucial for every new antibody, sample type, and experiment.

Western Blotting Protocol

This protocol assumes a standard Western blot procedure up to the blocking step.

  • Blocking:

    • After transferring proteins to a nitrocellulose or PVDF membrane, wash the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[12]

  • Primary Antibody Incubation (Anti-Digoxigenin):

    • Dilute the anti-DIG antibody in fresh blocking buffer. An initial dilution of 1:1000 to 1:5000 is a good starting point.

    • Incubate the membrane with the diluted anti-DIG antibody for 1 hour at room temperature or overnight at 4°C with gentle agitation.[4]

  • Washing:

    • Decant the primary antibody solution.

    • Wash the membrane three times for 5-10 minutes each with a generous volume of TBST.[4]

  • Secondary Antibody Incubation (if applicable):

    • If using an enzyme-conjugated anti-DIG antibody, proceed to the detection step.

    • If using an unconjugated anti-DIG antibody, incubate with an appropriate HRP- or AP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes and Detection:

    • Wash the membrane three to four times for 5-10 minutes each with TBST.

    • Proceed with chemiluminescent or colorimetric detection as per the manufacturer's instructions.

G cluster_0 Membrane Preparation cluster_1 Blocking cluster_2 Antibody Incubation cluster_3 Detection Protein Transfer Protein Transfer Brief Wash (TBST) Brief Wash (TBST) Protein Transfer->Brief Wash (TBST) Incubate in Blocking Buffer\n(1-2h, RT) Incubate in Blocking Buffer (1-2h, RT) Brief Wash (TBST)->Incubate in Blocking Buffer\n(1-2h, RT) e.g., 5% BSA in TBST Incubate with Anti-DIG Ab\n(1h RT or O/N 4°C) Incubate with Anti-DIG Ab (1h RT or O/N 4°C) Incubate in Blocking Buffer\n(1-2h, RT)->Incubate with Anti-DIG Ab\n(1h RT or O/N 4°C) Diluted in blocking buffer Wash 3x\n(5-10 min each in TBST) Wash 3x (5-10 min each in TBST) Incubate with Anti-DIG Ab\n(1h RT or O/N 4°C)->Wash 3x\n(5-10 min each in TBST) Incubate with Secondary Ab\n(if needed, 1h RT) Incubate with Secondary Ab (if needed, 1h RT) Wash 3x\n(5-10 min each in TBST)->Incubate with Secondary Ab\n(if needed, 1h RT) Final Wash 3-4x\n(5-10 min each in TBST) Final Wash 3-4x (5-10 min each in TBST) Incubate with Secondary Ab\n(if needed, 1h RT)->Final Wash 3-4x\n(5-10 min each in TBST) Detection (ECL) Detection (ECL) Final Wash 3-4x\n(5-10 min each in TBST)->Detection (ECL)

Caption: Workflow for immunodetection in Western blotting.

Immunohistochemistry (IHC-P) Protocol

This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 min).[16]

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 5 minutes each.[16]

    • Rinse with distilled water.

  • Antigen Retrieval (if necessary):

    • Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or other appropriate retrieval solution.[17]

  • Endogenous Enzyme Blocking:

    • Incubate sections in 0.3% H₂O₂ in methanol (B129727) or PBS for 15-30 minutes to block endogenous peroxidase activity.[5]

    • Wash 3 x 5 minutes in PBS.

  • Blocking Non-specific Binding:

    • Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.[10][18] Crucially, use serum from the same species as the secondary antibody. [10]

  • Primary Antibody Incubation (Anti-Digoxigenin):

    • Drain the blocking solution (do not wash).

    • Apply the anti-DIG antibody diluted in an appropriate antibody diluent (e.g., 1% BSA in PBS).

    • Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing and Detection:

    • Wash slides 3 x 5 minutes in PBS.

    • Apply the detection system (e.g., HRP-conjugated secondary antibody) and proceed with subsequent washing, substrate addition, and counterstaining according to standard IHC protocols.[18]

G start High Background Observed check_no_primary Control: No Primary Antibody Staining? start->check_no_primary secondary_issue Issue with Secondary Antibody or Endogenous Enzymes check_no_primary->secondary_issue Yes primary_issue Issue with Primary Antibody or Blocking check_no_primary->primary_issue No sol_secondary Use Pre-adsorbed Secondary Ab OR Block Endogenous Enzymes (H₂O₂/Levamisole) secondary_issue->sol_secondary sol_primary Titrate Primary Antibody (Increase Dilution) AND/OR Optimize Blocking (Increase Time/Concentration or Change Blocker) primary_issue->sol_primary

Caption: Troubleshooting logic for high background in IHC.

References

Technical Support Center: Best Practices for DIG-ISH Fixation and Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to fixation and permeabilization for Digoxigenin (DIG) In Situ Hybridization (ISH) experiments. Find troubleshooting guides and frequently asked questions to address common issues encountered during these critical steps.

Frequently Asked Questions (FAQs)

Q1: What is the recommended fixative for DIG-ISH?

A1: The most commonly used fixatives for DIG-ISH are 4% paraformaldehyde (PFA) and 10% neutral buffered formalin (NBF).[1][2][3] PFA is often prepared fresh from powder to ensure it is RNase-free, which is crucial for preserving RNA integrity.[1][4]

Q2: How long should I fix my samples?

A2: Fixation time is critical and needs to be optimized based on the sample type and thickness.[1][2] Over-fixation can mask the target RNA, leading to weak or no signal, while under-fixation can result in poor tissue morphology and loss of the target molecules.[3][5][6]

Q3: What is the purpose of permeabilization in DIG-ISH?

A3: Permeabilization is essential to allow the DIG-labeled probe to penetrate the cell and hybridize to the target RNA. This is typically achieved by a controlled enzymatic digestion of proteins using Proteinase K.[7][8]

Q4: How do I determine the optimal Proteinase K concentration and incubation time?

A4: The optimal Proteinase K concentration and incubation time are highly dependent on the tissue type, fixation time, and sample thickness.[8][9] It is crucial to perform a titration experiment to find the conditions that provide the strongest signal with the best-preserved morphology.[8] Insufficient digestion will result in a weak signal, while over-digestion can destroy tissue morphology.[5][8]

Experimental Protocols

Preparation of 4% Paraformaldehyde (PFA) in PBS (RNase-free)

Materials:

  • Paraformaldehyde powder

  • 1X Phosphate Buffered Saline (PBS), RNase-free (DEPC-treated)

  • NaOH (1 N)

  • HCl (dilute)

  • Glass beaker and stir bar

  • Heating stir plate

  • Ventilated fume hood

  • Filter unit (0.22 µm)

Procedure:

  • In a ventilated fume hood, add 800 mL of RNase-free 1X PBS to a glass beaker on a heating stir plate. Heat the PBS to approximately 60°C while stirring. Do not boil.[4]

  • Slowly add 40 g of paraformaldehyde powder to the heated PBS. The solution will be cloudy.[4]

  • Carefully add 1 N NaOH dropwise until the solution becomes clear.[4]

  • Remove the beaker from the heat and allow it to cool to room temperature.

  • Filter the solution using a 0.22 µm filter unit.[4]

  • Adjust the final volume to 1 L with RNase-free 1X PBS.[4]

  • Check the pH and adjust to 7.2-7.6 with dilute HCl if necessary.[4]

  • Aliquot the solution and store at -20°C.

General Fixation and Permeabilization Workflow

The following diagram illustrates the general steps for fixation and permeabilization in a DIG-ISH experiment.

G cluster_fixation Fixation cluster_permeabilization Permeabilization Sample_Collection Sample Collection Fixation Fixation (e.g., 4% PFA) Sample_Collection->Fixation Immediate processing Washing_PBS Washing in PBS Fixation->Washing_PBS Dehydration Dehydration (Ethanol Series) Washing_PBS->Dehydration Rehydration Rehydration (Ethanol Series) Dehydration->Rehydration Proceed to permeabilization or store sample Proteinase_K Proteinase K Digestion Rehydration->Proteinase_K Post_Fixation Post-Fixation (e.g., 4% PFA) Proteinase_K->Post_Fixation To inactivate Proteinase K Washing_PBS2 Washing in PBS Post_Fixation->Washing_PBS2 Hybridization Hybridization Washing_PBS2->Hybridization Ready for Hybridization

Caption: General workflow for fixation and permeabilization in DIG-ISH.

Data Presentation

Recommended Fixation Conditions
Sample TypeFixativeFixation TimeTemperature
Cryosections (7-15 µm)4% PFA15-30 minutesRoom Temperature
Paraffin Sections4% PFA or 10% NBF6-48 hours4°C or Room Temp
Embryos (< E11.5)4% PFA (RNase-free)Varies by age4°C (no shaking)
Embryos (≥ E11.5)4% PFA (RNase-free)Varies by age4°C (gentle shaking)
General Tissue (max 4-5 mm thick)4% PFA or 10% NBFUp to 24-36 hours4°C or Room Temp

Note: These are general guidelines. Optimal fixation times should be determined empirically for each experiment and tissue type.[1][2][3]

Proteinase K Permeabilization Guidelines
Tissue TypeFixationProteinase K ConcentrationIncubation TimeTemperature
General Tissue Sections4% PFA1-20 µg/mL5-30 minutesRoom Temperature
Drosophila Ovaries4% PFA50 µg/mL1 hourRoom Temperature
Mouse Brain Sections (200 µm)4% PFA, 0.5% Glutaraldehyde5 µg/mL10 minutesRoom Temperature

Note: This table provides starting points. Titration is essential to find the optimal conditions for your specific sample and fixation protocol.[2][7][9]

Troubleshooting Guide

Common Problems, Potential Causes, and Solutions
ProblemPotential CauseRecommended Solution
Weak or No Signal Over-fixation: Target RNA is masked.Reduce fixation time. Consider using an antigen retrieval step.[5]
Under-fixation: Loss of RNA from the tissue.Increase fixation time. Ensure the fixative volume is at least 10-20 times the tissue volume.[6][10]
Inadequate Permeabilization: Probe cannot access the target RNA.Increase Proteinase K concentration, incubation time, or temperature.[5][8]
Over-permeabilization: Loss of tissue morphology and target RNA.Decrease Proteinase K concentration, incubation time, or temperature.[5]
High Background Under-fixation: Endogenous enzymes may not be inactivated.Ensure adequate fixation time and fixative volume.
Excessive Probe Concentration: Non-specific binding of the probe.Reduce the amount of probe used in the hybridization step.[5]
Insufficient Washing: Non-specifically bound probe is not removed.Increase the stringency of post-hybridization washes (increase temperature or decrease salt concentration).[5]
Poor Morphology Over-digestion with Proteinase K: Tissue structure is destroyed.Decrease Proteinase K concentration, incubation time, or temperature.[5][8]
Delayed Fixation: Autolysis and degradation of tissue have occurred.Fix the tissue immediately after harvesting.[1][10]
Troubleshooting Logic Diagram

The following diagram provides a logical workflow for troubleshooting common issues in DIG-ISH related to fixation and permeabilization.

G cluster_problem Observed Problem cluster_solutions Potential Solutions Problem Weak/No Signal or High Background Fixation_Time Check Fixation Time Problem->Fixation_Time Fixative_Quality Check Fixative Quality Problem->Fixative_Quality PK_Concentration Check Proteinase K Concentration Problem->PK_Concentration PK_Time_Temp Check Proteinase K Incubation Time/Temp Problem->PK_Time_Temp Permeabilization_Check Permeabilization_Check Adjust_Fix_Time Adjust Fixation Time Fixation_Time->Adjust_Fix_Time Fresh_Fixative Use Fresh Fixative Fixative_Quality->Fresh_Fixative Titrate_PK Titrate Proteinase K PK_Concentration->Titrate_PK Adjust_PK_Incubation Adjust PK Incubation PK_Time_Temp->Adjust_PK_Incubation

Caption: Troubleshooting logic for DIG-ISH fixation and permeabilization.

References

Technical Support Center: Optimizing Digoxigenin Hybridization Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize stringency washes for digoxigenin (B1670575) (DIG) hybridization protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during DIG in situ hybridization experiments, with a focus on troubleshooting problems related to stringency washes.

High Background Staining

High background can obscure specific signals, making data interpretation difficult. Here are common causes and solutions:

  • Problem: Diffuse, non-specific staining across the entire tissue section or membrane.

    • Cause: Inadequate stringency of post-hybridization washes. Non-specifically bound probe is not being effectively removed.

    • Solution: Increase the stringency of your washes. This can be achieved by increasing the wash temperature, decreasing the salt (SSC) concentration, or including formamide (B127407) in the wash buffer.[1][2][3][4] For example, if you are washing with 2x SSC at 55°C, try switching to 0.5x SSC at 65°C.

  • Problem: Speckled or punctate background.

    • Cause: Precipitation of the probe or antibody-conjugate.

    • Solution: Ensure all solutions, especially the hybridization buffer and antibody dilutions, are freshly prepared and well-dissolved. Centrifuge the anti-DIG antibody solution before use to pellet any aggregates.[5]

  • Problem: Staining in specific anatomical structures that should be negative.

    • Cause: Cross-reactivity of the probe with non-target sequences or endogenous components.

    • Solution: Ensure your probe is specific. Consider performing a BLAST search to check for potential cross-hybridization. Including unlabeled competitor DNA or RNA (like herring sperm DNA or yeast tRNA) in the prehybridization and hybridization buffers can help block non-specific binding sites.

  • Problem: High background when using biotin-based detection systems.

    • Cause: Endogenous biotin (B1667282) in the tissue can be recognized by streptavidin or avidin (B1170675) conjugates, leading to non-specific signals.[6][7]

    • Solution: The DIG system is advantageous as digoxigenin is not naturally present in most biological tissues.[8][9] If you must use a biotin-based system, pre-treat tissues with an avidin/biotin blocking kit.[7]

Weak or No Signal

A faint or absent signal can be equally frustrating. Below are potential causes and their remedies:

  • Problem: The positive control works, but the experimental probe shows no signal.

    • Cause: The target mRNA may not be present or is expressed at very low levels in your sample.

    • Solution: Verify the presence of your target mRNA using a more sensitive technique like qRT-PCR.[10] Also, confirm the quality and concentration of your DIG-labeled probe. A dot blot can be used to check the labeling efficiency.[10]

  • Problem: Both the experimental and positive control probes yield no signal.

    • Cause: This suggests a systemic issue with the protocol or reagents. Potential culprits include degraded RNA in the tissue, inactive anti-DIG antibody, or errors in the detection step.

    • Solution:

      • Check RNA Integrity: Run a control probe for a ubiquitously expressed gene (e.g., a housekeeping gene) to ensure the tissue's RNA is intact.[8]

      • Verify Antibody Activity: Test the anti-DIG antibody and detection reagents. You can spot a small amount of DIG-labeled probe directly onto a membrane and proceed with the detection steps to see if a signal is generated.[11]

      • Review Protocol Steps: Ensure all incubation times and temperatures were correct, and that no steps were accidentally omitted. Check that the detection buffer has the correct pH, as this is critical for the alkaline phosphatase reaction.[12]

  • Problem: The signal is weak and diffuse.

    • Cause: The stringency of the washes may be too high, causing the specific probe to be washed away.

    • Solution: Decrease the stringency of the washes. This can be done by lowering the temperature, increasing the salt concentration (e.g., from 0.2x SSC to 2x SSC), or removing formamide from the wash buffer.[1][13] It's a delicate balance; it's often better to start with lower stringency hybridization and follow with higher stringency washes.[13]

Quantitative Data Summary

Optimizing stringency involves adjusting the concentration of salts and denaturing agents, as well as the temperature. The following tables provide common working concentrations and conditions.

Table 1: Stringency Wash Buffer Components & Conditions

Stringency LevelSSC ConcentrationFormamide ConcentrationTemperatureTypical Use Case
Low 2x SSC0% - 20%Room Temp - 42°CDetecting probes with some sequence mismatch.
Medium 0.5x - 1x SSC20% - 50%45°C - 65°CStandard for many DIG-ISH protocols.
High 0.1x - 0.2x SSC50%65°C - 75°CFor highly specific probes with perfect sequence identity.[1][2][10]
Very High < 0.1x SSC50%> 75°CCan risk washing off specific signal; use with caution.[11]

Table 2: Common Reagent Concentrations for DIG Hybridization

ReagentStock ConcentrationWorking ConcentrationPurpose
SSC (Saline-Sodium Citrate)20x0.1x - 5xProvides salt to stabilize nucleic acid hybrids.[1]
Formamide100%50% (in hyb buffer)Denaturing agent that lowers the melting temperature of hybrids.[5]
Anti-Digoxigenin-AP Fab fragmentsVaries1:1500 - 1:5000Binds to the DIG-labeled probe for detection.[14]
NBT/BCIPVariesVariesSubstrate for Alkaline Phosphatase (AP) to produce a colored precipitate.[14]
Blocking Reagent (e.g., Roche)10x1x - 2xBlocks non-specific binding sites on the tissue/membrane.[5]

Experimental Protocols

Detailed Protocol: Post-Hybridization Stringency Washes

This protocol outlines a standard series of stringency washes for DIG in situ hybridization on tissue sections.

  • Initial Low Stringency Rinse:

    • After hybridization, gently remove the coverslip.

    • Place slides in a staining jar containing 5x SSC at room temperature for 5 minutes. This helps to wash off excess hybridization buffer.[12]

  • High Temperature, High Salt Wash:

    • Transfer slides to a pre-warmed solution of 50% formamide in 2x SSC.[1]

    • Incubate in a water bath at 65°C for 30 minutes. This is a key high-stringency step to remove non-specifically bound probe.

  • Decreasing Salt Concentration Washes:

    • Wash slides in pre-warmed 2x SSC at 65°C for 20 minutes.[12]

    • Follow with a wash in pre-warmed 0.2x SSC at 65°C for 20 minutes.[12] These sequential washes at a high temperature with decreasing salt concentrations further increase stringency.

  • Room Temperature Washes:

    • Wash slides twice in Maleic acid buffer containing Tween 20 (MABT) for 10-30 minutes each at room temperature.[1][12] This prepares the slides for the blocking step.

  • Proceed to Blocking and Immunodetection:

    • The slides are now ready for incubation in blocking solution, followed by the anti-DIG antibody and colorimetric detection.

Visualizations

Diagram 1: Factors Influencing Stringency

StringencyFactors Stringency Stringency Increase Increase Stringency Stringency->Increase To Increase Decrease Decrease Stringency Stringency->Decrease To Decrease Temp Temperature Increase->Temp Increase Salt Salt (SSC) Concentration Increase->Salt Decrease Formamide Formamide Concentration Increase->Formamide Increase Decrease->Temp Decrease Decrease->Salt Increase Decrease->Formamide Decrease

Caption: Logical relationship of factors that increase or decrease wash stringency.

Diagram 2: Experimental Workflow for DIG-ISH

ISH_Workflow start Start: Tissue Preparation prehyb Prehybridization (Blocking) start->prehyb hyb Hybridization (DIG-labeled probe) prehyb->hyb washes Stringency Washes hyb->washes blocking2 Blocking (e.g., Sheep Serum) washes->blocking2 antibody Anti-DIG Antibody Incubation blocking2->antibody detection_washes Post-Antibody Washes antibody->detection_washes detection Colorimetric Detection (NBT/BCIP) detection_washes->detection stop Stop Reaction & Mount detection->stop end End: Microscopy stop->end

Caption: A typical workflow for performing Digoxigenin In Situ Hybridization (ISH).

References

Quality Control of Digoxigenin (DIG)-Labeled Probes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential quality control procedures and troubleshooting advice for digoxigenin (B1670575) (DIG)-labeled probes prior to their use in downstream applications such as in situ hybridization (ISH) and Northern blotting. Adhering to these quality control steps is crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is quality control of my DIG-labeled probe necessary before an experiment?

A1: Quality control is essential to verify the integrity, labeling efficiency, and sensitivity of your DIG-labeled probe.[1] Performing these checks before your main experiment, such as in situ hybridization, can save significant time and resources by preventing the use of a suboptimal probe that could lead to weak or no signal, high background, or misleading results.[2][3]

Q2: What are the key quality control checks I should perform on my newly synthesized DIG-labeled probe?

A2: The two primary quality control checks are:

  • Integrity and Size Verification: Typically assessed by gel electrophoresis. This ensures your probe is of the correct size and has not been degraded.

  • Labeling Efficiency and Sensitivity Assessment: Commonly determined using a dot blot assay. This confirms that the probe has been successfully labeled with DIG and can detect the target sequence at the desired sensitivity.[1][4]

Q3: How stable are DIG-labeled probes?

A3: DIG-labeled RNA probes are highly stable and can be stored for at least one year at -20°C or -70°C in ethanol (B145695) without loss of activity.[1] DNA probes are also stable under similar storage conditions.[5]

Q4: Can I reuse my DIG-labeled probe?

A4: Yes, DIG-labeled probes can often be reused multiple times (some sources suggest 3-5 times or more) without a significant loss of activity, making them cost-effective.[5][6]

Troubleshooting Guide

This section addresses common problems encountered during the use of DIG-labeled probes and provides potential causes and solutions.

Problem 1: Low or No Signal

If you experience weak or absent signals in your experiment, consider the following possibilities related to your probe's quality.

Potential Cause Recommended Solution Citation
Low Labeling Efficiency Evaluate the labeling efficiency using a dot blot. If the efficiency is low, consider re-synthesizing the probe. Ensure the quality of the template DNA and reagents is high.[7]
Probe Degradation Run an aliquot of your probe on an agarose (B213101) gel to check for integrity. If the probe is degraded, synthesize a new probe using RNase-free conditions for RNA probes.
Insufficient Probe Concentration Quantify your probe using a dot blot with a known standard. Increase the probe concentration in your hybridization buffer if it is too low.[2]
Suboptimal Probe Length Probes that are too short may result in a weaker signal. For some applications, probes in the range of 300-1000 bp may provide better results.[6]
Problem 2: High Background

High background can obscure specific signals. The following probe-related issues can contribute to this problem.

Potential Cause Recommended Solution Citation
Excessive Probe Concentration Using too much probe is a common cause of high background. Optimize the probe concentration by performing a series of dilutions.[2][8]
Unincorporated DIG-11-UTP Unincorporated labeled nucleotides can lead to nonspecific background. Purify the probe after labeling using methods like ethanol precipitation or spin columns.
Presence of Repetitive Sequences If your probe contains repetitive sequences, it may bind nonspecifically. Consider adding blocking agents like Cot-1 DNA to your hybridization buffer.[9]
Formation of Secondary Structures For dsDNA probes, self-hybridization can be an issue. Ensure complete denaturation of the probe before hybridization.[10]
Problem 3: Uneven or Patchy Signal

Inconsistent signal across your sample can be due to issues with probe application.

Potential Cause Recommended Solution Citation
Uneven Probe Distribution Ensure the probe is evenly distributed during hybridization. Avoid air bubbles when placing the coverslip.[9][11]
Probe Precipitation Ensure the probe is fully dissolved in the hybridization buffer before application.

Experimental Protocols

Protocol 1: Assessing Probe Integrity and Size by Agarose Gel Electrophoresis

This protocol is used to verify that the synthesized probe is of the expected size and is not degraded.

Methodology:

  • Prepare a suitable agarose gel (e.g., 1-1.5% agarose) in an appropriate buffer (e.g., TAE or TBE). For RNA probes, a denaturing formaldehyde (B43269) gel is recommended to resolve secondary structures.

  • Load a small aliquot (e.g., 1-2 µl) of your DIG-labeled probe into a well.

  • Load an appropriate DNA or RNA ladder in an adjacent well to serve as a size marker.

  • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualize the nucleic acids using a UV transilluminator after staining with a fluorescent dye like ethidium (B1194527) bromide.

  • Expected Result: A sharp, distinct band corresponding to the expected size of your probe. A smear may indicate degradation (especially for RNA probes) or, in the case of random-primed DNA probes, a collection of fragments of varying lengths.

Gel_Electrophoresis_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Gel Prepare Agarose Gel Sample Load Probe & Ladder Gel->Sample 1. Run Run Electrophoresis Sample->Run 2. Visualize Visualize on UV Transilluminator Run->Visualize 3. Analyze Analyze Band Size and Integrity Visualize->Analyze 4.

Workflow for assessing probe integrity via gel electrophoresis.
Protocol 2: Dot Blot Assay for Labeling Efficiency and Sensitivity

This protocol allows for the semi-quantitative estimation of probe labeling efficiency and sensitivity by comparing it to a labeled control.[12]

Methodology:

  • Prepare Serial Dilutions:

    • Create a series of dilutions of your experimental DIG-labeled probe (e.g., 1:10, 1:100, 1:1000).[13]

    • Similarly, prepare serial dilutions of a DIG-labeled control nucleic acid of a known concentration.[4]

  • Spot onto Membrane:

    • Cut a piece of nylon or nitrocellulose membrane.[12]

    • Carefully spot 1 µl of each dilution of your experimental probe and the control probe onto the membrane. Mark the positions with a pencil.[12]

    • Allow the spots to dry completely.

  • Crosslink (for nylon membranes): UV-crosslink the nucleic acid to the membrane.

  • Immunological Detection:

    • Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk in TBST) for 30 minutes to 1 hour to prevent non-specific antibody binding.[12][14]

    • Primary Antibody: Incubate the membrane with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase - AP, or horseradish peroxidase - HRP) at the recommended dilution (e.g., 1:2000) for 1 hour.[12]

    • Washing: Wash the membrane several times (e.g., 3 x 10 minutes) in a wash buffer (e.g., TBST) to remove unbound antibody.[12]

  • Signal Development:

    • Incubate the membrane with a chemiluminescent or colorimetric substrate (e.g., CDP-Star® for chemiluminescence, or NBT/BCIP for colorimetric detection with AP) until signals develop.[12][15]

    • Capture the signal using an imaging system or by eye for colorimetric results.

  • Analysis:

    • Compare the signal intensities of the spots from your experimental probe with those from the control probe. The concentration of your probe can be estimated by finding the dilution that produces a signal of similar intensity to a known concentration of the control.[12] A successful labeling reaction should allow for the detection of picogram amounts of the probe.[1]

Dot_Blot_Workflow A Prepare Serial Dilutions (Probe & Control) B Spot Dilutions onto Membrane A->B C Block Membrane B->C D Incubate with Anti-DIG-AP/HRP C->D E Wash Membrane D->E F Add Substrate & Develop Signal E->F G Analyze Signal Intensity F->G

Workflow for determining probe labeling efficiency via dot blot.

Quantitative Data Summary

Parameter Typical Values/Ranges Citation
Expected Yield (in vitro transcription) ~10-20 µg of DIG-labeled RNA from 1 µg of linearized template DNA.
Probe Concentration for Hybridization (RNA probes) 50-100 ng/mL for Northern blots.
Probe Concentration for Hybridization (DNA probes) ~25 ng/mL for Northern blots.
Dot Blot Sensitivity Detection of as little as 0.03 - 0.1 pg of a DIG-labeled probe.[1]
DIG-11-UTP Incorporation Rate Approximately 1 DIG molecule per 20-25 nucleotides.

References

Validation & Comparative

A Head-to-Head Battle: Unveiling the Sensitivity of Digoxigenin versus Biotin-Labeled Probes in Nucleic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of nucleic acid hybridization, the choice of probe labeling and detection system is paramount to achieving sensitive and reliable results. Among the most prevalent non-radioactive methods, digoxigenin (B1670575) (DIG) and biotin-based systems have long been the workhorses of molecular biology. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal system for your research needs.

At the heart of both systems lies the incorporation of a hapten—either digoxigenin or biotin (B1667282)—into a nucleic acid probe. This labeled probe then hybridizes to the target sequence. The detection is indirect: a high-affinity binding protein, conjugated to an enzyme, recognizes the hapten. For digoxigenin, this is an anti-DIG antibody, while biotin is recognized by streptavidin or avidin. The conjugated enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (HRP), then catalyzes a reaction that produces a detectable signal, which can be colorimetric, fluorescent, or chemiluminescent.

Executive Summary of Sensitivity Comparison

Experimental evidence presents a nuanced picture of the sensitivity landscape. While both systems can achieve high levels of sensitivity, particularly with optimized, multi-step detection protocols, studies have shown that digoxigenin-labeled probes can offer a sensitivity advantage in certain applications. For instance, in quantitative dot blotting, DIG-labeled probes have been reported to be two- to 10-fold more sensitive than their biotinylated counterparts.[1][2] Furthermore, the DIG system demonstrated four-fold greater sensitivity in detecting Human Papillomavirus (HPV) DNA in anal carcinomas via in situ hybridization.[1][2]

A key consideration is the potential for endogenous biotin in many tissues, which can lead to non-specific background staining with biotin-based detection systems.[3][4] The digoxigenin system, which utilizes a plant-derived steroid not found in animal tissues, circumvents this issue, often resulting in lower background and a higher signal-to-noise ratio.[1][5] However, with appropriate blocking steps and multi-layered detection protocols, the sensitivity of biotin-labeled probes can be comparable to that of DIG-labeled probes.[3][4]

Quantitative Data Presentation

The following tables summarize the reported detection limits for both digoxigenin and biotin-labeled probes across various applications.

ApplicationLabeling MethodDetection MethodTargetDetection LimitReference
Digoxigenin
Southern BlotRandom PrimerChemiluminescentHomologous DNA70 fg[6]
Southern BlotRandom PrimerChemiluminescentHomologous DNA0.03 pg[7]
Southern BlotRandom PrimerColorimetricHomologous DNA0.1 pg[7]
Dot BlotPCRChemiluminescentAngiotensin Converting Enzyme DNA23 fg[8]
In Situ HybridizationNick TranslationColorimetricHPV16 DNA in CaSki cells30-40 viral copies per nucleus[9]
Biotin
In Situ HybridizationNick TranslationColorimetricHPV16 DNA in CaSki cells30-40 viral copies per nucleus[9]
Southern BlotNick TranslationChemiluminescentpBR322 DNA380 fg
Southern BlotPCRChemiluminescentLambda-HindIII DNAComparable to DIG[10]

Signaling Pathways and Experimental Workflows

To visually conceptualize the detection mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

Digoxigenin Detection Pathway

DIG_Detection_Pathway cluster_hybridization Hybridization cluster_detection Immunodetection Target_DNA Target Nucleic Acid DIG_Probe DIG-Labeled Probe Target_DNA->DIG_Probe Hybridization Anti_DIG_AP Anti-DIG-AP Conjugate DIG_Probe->Anti_DIG_AP Binding Substrate Chemiluminescent Substrate (e.g., CSPD) Anti_DIG_AP->Substrate Enzymatic Reaction Signal Light Signal Substrate->Signal

Caption: Digoxigenin (DIG) detection workflow.

Biotin Detection Pathway

Biotin_Detection_Pathway cluster_hybridization Hybridization cluster_detection Detection Target_DNA Target Nucleic Acid Biotin_Probe Biotin-Labeled Probe Target_DNA->Biotin_Probe Hybridization Streptavidin_AP Streptavidin-AP Conjugate Biotin_Probe->Streptavidin_AP High-Affinity Binding Substrate Chemiluminescent Substrate Streptavidin_AP->Substrate Enzymatic Reaction Signal Light Signal Substrate->Signal

Caption: Biotin-Streptavidin detection workflow.

General Experimental Workflow for Nucleic Acid Hybridization

Experimental_Workflow Start Start Probe_Labeling 1. Probe Labeling (DIG or Biotin) Start->Probe_Labeling Hybridization 2. Hybridization of Probe to Target Probe_Labeling->Hybridization Washing 3. Stringency Washes Hybridization->Washing Blocking 4. Blocking Washing->Blocking Detection 5. Incubation with Enzyme Conjugate Blocking->Detection Substrate_Incubation 6. Incubation with Substrate Detection->Substrate_Incubation Signal_Detection 7. Signal Detection (Film or Imager) Substrate_Incubation->Signal_Detection End End Signal_Detection->End

Caption: General experimental workflow.

Experimental Protocols

Below are representative protocols for key experiments. Note that optimal conditions may vary depending on the specific application, probe, and target.

DNA Probe Labeling by Random Priming

Objective: To incorporate either DIG-11-dUTP or Biotin-11-dUTP into a DNA probe.

Materials:

  • DNA template (25 ng)

  • Hexanucleotide mix

  • dNTP labeling mixture (dATP, dCTP, dGTP, dTTP, and either DIG-11-dUTP or Biotin-11-dUTP)

  • Klenow fragment, labeling grade

  • Nuclease-free water

Procedure:

  • Denature the DNA template (25 ng) by heating at 95°C for 10 minutes, then quickly chill on ice.

  • Combine the denatured DNA, 2 µL of hexanucleotide mix, and 2 µL of the respective dNTP labeling mixture in a microfuge tube.

  • Add 1 µL of Klenow fragment and adjust the final volume to 20 µL with nuclease-free water.

  • Incubate the reaction at 37°C for at least 60 minutes.

  • Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).

  • The labeled probe can be purified by ethanol (B145695) precipitation or used directly in hybridization.

Southern Blot Hybridization and Chemiluminescent Detection

Objective: To detect a specific DNA sequence in a genomic DNA sample using a labeled probe.

Materials:

  • Nylon membrane with transferred DNA

  • Hybridization buffer (e.g., DIG Easy Hyb or similar)

  • Labeled probe (DIG or Biotin)

  • Washing buffers (2x SSC with 0.1% SDS; 0.5x SSC with 0.1% SDS)

  • Blocking solution (e.g., 1% blocking reagent in maleic acid buffer)

  • Antibody solution (Anti-Digoxigenin-AP conjugate or Streptavidin-AP conjugate)

  • Detection buffer

  • Chemiluminescent substrate (e.g., CSPD or similar)

  • X-ray film or chemiluminescence imager

Procedure:

  • Prehybridization: Place the membrane in a hybridization bottle or bag with pre-warmed hybridization buffer. Incubate at the appropriate hybridization temperature (e.g., 42°C) for at least 30 minutes.

  • Hybridization: Denature the labeled probe by heating at 95°C for 5 minutes and then quickly chilling on ice. Add the denatured probe to the prehybridization buffer and incubate overnight at the hybridization temperature with gentle agitation.

  • Stringency Washes:

    • Wash the membrane twice for 5 minutes each in 2x SSC, 0.1% SDS at room temperature.

    • Wash the membrane twice for 15 minutes each in 0.5x SSC, 0.1% SDS at 68°C.

  • Immunological Detection:

    • Rinse the membrane briefly in washing buffer.

    • Incubate the membrane in blocking solution for 30 minutes.

    • Incubate in the appropriate antibody or streptavidin solution for 30 minutes.

    • Wash the membrane twice for 15 minutes each in washing buffer.

    • Equilibrate the membrane in detection buffer for 2-5 minutes.

  • Signal Generation and Detection:

    • Incubate the membrane with the chemiluminescent substrate.

    • Remove excess substrate and place the damp membrane in a development folder or between two sheets of plastic wrap.

    • Expose to X-ray film or capture the signal with a chemiluminescence imager. Exposure times can range from 5 minutes to several hours depending on the signal intensity.

Conclusion

Both digoxigenin and biotin-labeled probes are powerful tools for non-radioactive nucleic acid detection. The choice between them depends on the specific requirements of the experiment. The DIG system often provides a sensitivity advantage and is preferable for applications where endogenous biotin may be a concern. However, with careful optimization of protocols, particularly through the use of multi-layered detection systems, biotin-labeled probes can achieve comparable levels of sensitivity. For researchers and professionals in drug development, a thorough understanding of these systems and their respective strengths and weaknesses is crucial for generating accurate and reproducible data.

References

Digoxigenin Labeling: A Safer and More Efficient Alternative to Radioactivity for Nucleic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For decades, radioactive isotopes have been the gold standard for labeling nucleic acid probes in molecular biology research. However, the significant safety concerns, regulatory burdens, and inherent instability of radioactive materials have driven the search for viable alternatives.[1][2][3][4][5][6][7][8] Digoxigenin (B1670575) (DIG) labeling has emerged as a superior non-radioactive method, offering comparable or even enhanced sensitivity, greater stability, and a significantly improved safety profile for researchers.[5][6][9][10][11][12]

This guide provides an objective comparison of digoxigenin labeling and radioactive methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental needs.

Key Advantages of Digoxigenin Labeling

Digoxigenin-based systems offer a multitude of advantages over traditional radioactive methods, primarily centered around safety, stability, and ease of use. The use of radioactive isotopes necessitates specialized laboratory facilities, stringent handling protocols, and dedicated waste disposal procedures to minimize exposure and environmental contamination.[2][4][7][8] In contrast, DIG is a non-radioactive steroid hapten isolated from Digitalis plants, posing minimal biohazard risk.[9][13][14]

DIG-labeled probes also exhibit exceptional stability, capable of being stored for at least a year at -20°C without loss of activity.[9][10][14][15] This allows for greater experimental consistency and the convenience of using the same probe batch over multiple experiments.[10] Radioactive probes, on the other hand, have a limited shelf life due to isotopic decay, requiring fresh preparation for optimal results.[10][16]

The detection of DIG-labeled probes is rapid, often with results obtainable within a few hours, a significant improvement over the overnight or multi-day exposures required for autoradiography with radioactive probes.[9][11][16] Furthermore, the enzymatic detection methods used for DIG, such as chemiluminescence, can provide sensitivity that is equal to or even surpasses that of radioactive methods.[11][17][18]

Comparative Workflow: DIG vs. Radioactive Labeling

The general workflow for nucleic acid hybridization is similar for both DIG and radioactive labeling, involving probe preparation, hybridization to the target nucleic acid, and subsequent detection. However, the specifics of the labeling and detection steps differ significantly.

Workflow_Comparison cluster_0 Probe Labeling cluster_1 Hybridization cluster_2 Detection cluster_3 Signal Visualization DIG_Labeling DIG Labeling (e.g., PCR, in vitro transcription) Incorporate DIG-dUTP Hybridization Hybridize probe to target nucleic acid (e.g., on a membrane or in situ) DIG_Labeling->Hybridization Radio_Labeling Radioactive Labeling (e.g., random priming, in vitro transcription) Incorporate ³²P-dCTP or ³⁵S-UTP Radio_Labeling->Hybridization DIG_Detection DIG Detection 1. Bind Anti-DIG antibody-enzyme conjugate (e.g., AP or HRP) 2. Add chemiluminescent or chromogenic substrate Hybridization->DIG_Detection DIG Probe Radio_Detection Radioactive Detection Expose to X-ray film or phosphor screen (Autoradiography) Hybridization->Radio_Detection Radioactive Probe DIG_Signal Chemiluminescent/Colorimetric Signal (Detected by imager or visually) DIG_Detection->DIG_Signal Radio_Signal Radioactive Signal (Dark bands on film) Radio_Detection->Radio_Signal DIG_Detection_Pathway Target_Nucleic_Acid Target Nucleic Acid (DNA or RNA) Hybridization Hybridization Target_Nucleic_Acid->Hybridization DIG_Probe DIG-labeled Probe DIG_Probe->Hybridization Hybridized_Complex Target::Probe-DIG Complex Hybridization->Hybridized_Complex Binding Antibody Binding Hybridized_Complex->Binding Anti_DIG_AP Anti-DIG Antibody-AP Conjugate Anti_DIG_AP->Binding Final_Complex Target::Probe-DIG::Anti-DIG-AP Binding->Final_Complex Enzymatic_Reaction Enzymatic Reaction (catalyzed by AP) Final_Complex->Enzymatic_Reaction Substrate Chemiluminescent/ Chromogenic Substrate Substrate->Enzymatic_Reaction Signal Light or Color Signal Enzymatic_Reaction->Signal

References

Unmasking Specificity: A Comparative Guide to Anti-Digoxigenin Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricacies of immunoassays, the specificity of an antibody is paramount. This guide provides an objective comparison of the cross-reactivity of anti-digoxigenin antibodies with digoxin (B3395198) and other structurally related steroids, supported by experimental data and detailed methodologies.

The use of digoxigenin (B1670575) (DIG) as a hapten for labeling nucleic acid probes and in various immunoassays is widespread. However, the structural similarity of digoxigenin to other cardiac glycosides, such as the widely used therapeutic drug digoxin, and to endogenous steroids, raises critical questions about the potential for antibody cross-reactivity. This can lead to inaccurate quantification and false-positive results. Understanding the cross-reactivity profile of anti-digoxigenin antibodies is therefore essential for the development of reliable and specific assays.

Quantitative Cross-Reactivity Analysis

The cross-reactivity of anti-digoxigenin and anti-digoxin antibodies has been evaluated against a panel of steroids. The following table summarizes the quantitative data from various immunoassays, providing a clear comparison of antibody specificity. Cross-reactivity is typically determined by comparing the concentration of the cross-reactant required to displace 50% of the labeled ligand from the antibody (IC50) with the concentration of the primary ligand (digoxin or digoxigenin) required for the same displacement.

Antibody TypeCompoundPercent Cross-ReactivityAssay TypeReference
Anti-DigoxinDigoxin100%ELISA[1]
Digitoxin1.9%ELISA[1]
Digitoxigenin1.7%ELISA[1]
Lanatoside A1.6%ELISA[1]
Ouabain0.1%ELISA[1]
Spironolactone0.1%ELISA[1]
Anti-Digoxin (Assay A)Digoxigenin103%Immunoassay[2]
Anti-Digoxin (Assay B)Digoxigenin108%Immunoassay[2]
Anti-Digoxin (Assay C)Digoxigenin153%Immunoassay[2]
Anti-Digoxin (ACS Assay)Digoxigenin0.7%Immunoassay[2]
Sheep Anti-DigoxigeninDigoxinCross-reactsNot Specified[3][4]
DigitoxinCross-reactsNot Specified[3][4]
OuabainNegligibleNot Specified[3][4]

Structural Basis of Cross-Reactivity

The degree of cross-reactivity is fundamentally linked to the structural similarities between digoxigenin, digoxin, and other steroids. Digoxin differs from digoxigenin only by the presence of a trisaccharide group attached at the C3 position of the steroid backbone. This seemingly minor difference can significantly impact antibody recognition. The shared steroid core is the primary reason for cross-reactivity with other cardiac glycosides and endogenous steroids.

cluster_steroids Steroid Structures Digoxigenin Digoxigenin (Aglycone) Digoxin Digoxin (Glycoside) Digoxigenin->Digoxin Addition of Trisaccharide Digitoxin Digitoxin Digoxigenin->Digitoxin Shared Steroid Core Ouabain Ouabain Digoxigenin->Ouabain Shared Steroid Core (Different Sugar and Hydroxylations) Spironolactone Spironolactone Digoxigenin->Spironolactone Shared Steroid Core (Different Side Chains) Digoxin->Digitoxin Structural Similarity (Difference at C12-OH) cluster_workflow Competitive ELISA Workflow A Coat Plate with Digoxigenin-BSA Conjugate B Block Non-specific Sites A->B C Add Antibody + Competitor (Digoxin or other steroids) B->C D Incubate for Competition C->D E Wash to Remove Unbound Reagents D->E F Add Enzyme-linked Secondary Antibody E->F G Wash F->G H Add Substrate G->H I Measure Absorbance H->I J Calculate % Cross-Reactivity I->J

References

A Head-to-Head Comparison: Detection Limits of Digoxigenin and Fluorescein-Labeled Probes in Hybridization Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of non-radioactive labeling systems.

In the realm of molecular biology, the sensitive and specific detection of nucleic acids is paramount. Non-radioactive labeling methods have become the standard for many applications, offering a safer and more stable alternative to radioisotopes. Among the most widely used haptens for probe labeling are digoxigenin (B1670575) (DIG) and fluorescein (B123965) (FITC). This guide provides an objective comparison of the detection limits of DIG and fluorescein-labeled probes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal system for their needs.

Data Presentation: A Quantitative Look at Detection Limits

The sensitivity of a labeled probe is a critical factor in hybridization assays, determining the minimal amount of target nucleic acid that can be reliably detected. The following table summarizes the reported detection limits for digoxigenin and fluorescein-labeled probes in blotting assays. It is important to note that direct, side-by-side quantitative comparisons in the same experimental setup are not abundant in the literature. The data presented for fluorescein is therefore more limited and, in some cases, inferred from related applications.

FeatureDigoxigenin (DIG)Fluorescein (FITC)
Detection Limit (Southern/Dot Blot) 0.03 - 0.1 pg of homologous DNA[1]Generally considered less sensitive than DIG. In related protein blotting applications, detection limits for fluorescein-labeled antibodies are in the range of 250-500 pg.
Typical Applications In situ hybridization (ISH), Southern blotting, Northern blotting, dot blottingIn situ hybridization (ISH), especially Fluorescence in situ hybridization (FISH), flow cytometry
Detection Method Primarily enzymatic (alkaline phosphatase or horseradish peroxidase) leading to colorimetric or chemiluminescent signalsPrimarily fluorescence-based detection; can also be used with anti-fluorescein antibody-enzyme conjugates for enzymatic detection
Signal Amplification High potential for signal amplification with enzymatic detection systemsSignal amplification is possible with tyramide signal amplification (TSA) in FISH applications
Endogenous Interference Low, as digoxigenin is not naturally present in most biological samplesPotential for autofluorescence in some tissues, which can interfere with direct fluorescent detection

Experimental Protocols

To provide a practical framework for comparing these two labeling systems, detailed protocols for a dot blot assay are provided below. This assay can be used to empirically determine and compare the detection limits of DIG and fluorescein-labeled probes in a specific experimental context.

Probe Labeling

1. Digoxigenin (DIG) Labeling (Random Primed Labeling):

  • Template DNA: 10 ng - 3 µg of linearized plasmid DNA, PCR product, or isolated DNA fragment in 16 µl of nuclease-free water.

  • Denaturation: Heat the DNA at 95°C for 10 minutes and then cool quickly on ice.

  • Labeling Reaction:

    • Add 2 µl of DIG-High Prime (a mixture of random hexamers, dNTPs with DIG-11-dUTP, and Klenow enzyme).

    • Incubate for at least 1 hour at 37°C. For probes longer than 1 kb, incubation can be extended overnight.

  • Stopping the Reaction: Add 2 µl of 0.2 M EDTA (pH 8.0).

  • Purification: Purify the labeled probe using ethanol (B145695) precipitation or a suitable purification column.

  • Quantification: Determine the yield of the labeled probe by comparing it to a known concentration of DIG-labeled control DNA on a dot blot.

2. Fluorescein (FITC) Labeling (Nick Translation):

  • Template DNA: 1 µg of DNA in nuclease-free water.

  • Labeling Reaction Mix:

    • 5 µl of 10x Nick Translation Buffer.

    • 5 µl of 10x dNTP mix (containing fluorescein-12-dUTP).

    • 5 µl of DNA Polymerase I/DNase I enzyme mix.

    • Adjust the final volume to 50 µl with nuclease-free water.

  • Incubation: Incubate for 90 minutes at 15°C.

  • Stopping the Reaction: Add 5 µl of 0.5 M EDTA (pH 8.0).

  • Purification: Purify the labeled probe using ethanol precipitation or a spin column to remove unincorporated nucleotides.

  • Quantification: Determine the concentration of the labeled probe spectrophotometrically.

Dot Blot Hybridization and Detection

1. Membrane Preparation:

  • Prepare serial dilutions of unlabeled target DNA in a suitable buffer (e.g., TE buffer).

  • Spot 1-2 µl of each dilution onto a positively charged nylon or nitrocellulose membrane.

  • Allow the spots to air dry completely.

  • Fix the DNA to the membrane by UV cross-linking or baking at 80°C for 2 hours.

2. Hybridization:

  • Pre-hybridize the membrane in hybridization buffer (e.g., DIG Easy Hyb) for at least 30 minutes at the calculated hybridization temperature.

  • Denature the labeled probe (both DIG and FITC) by heating at 95°C for 5-10 minutes and then snap-cooling on ice.

  • Add the denatured probe to the pre-hybridization buffer at a concentration of 25-100 ng/ml.

  • Incubate the membrane with the hybridization solution overnight at the appropriate temperature with gentle agitation.

3. Stringency Washes:

  • Wash the membrane twice for 5 minutes each in 2x SSC, 0.1% SDS at room temperature.

  • Wash the membrane twice for 15 minutes each in 0.5x SSC, 0.1% SDS at 68°C (adjust temperature based on probe sequence).

4. Immunological Detection:

  • Blocking: Block the membrane in a suitable blocking buffer for at least 30 minutes.

  • Antibody Incubation:

    • For DIG-labeled probes: Incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase (Anti-DIG-AP), typically diluted 1:5,000 to 1:10,000 in blocking buffer, for 30 minutes.

    • For FITC-labeled probes: Incubate with an anti-fluorescein antibody conjugated to alkaline phosphatase (Anti-FITC-AP), typically diluted 1:1,000 to 1:5,000 in blocking buffer, for 30 minutes.

  • Washing: Wash the membrane twice for 15 minutes each in washing buffer.

  • Equilibration: Equilibrate the membrane in detection buffer for 2-5 minutes.

5. Signal Development:

  • Incubate the membrane with a colorimetric substrate for alkaline phosphatase, such as NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt), until the desired spot intensity is achieved.

  • Stop the reaction by washing the membrane with TE buffer or distilled water.

  • Alternatively, for chemiluminescent detection, incubate with a suitable substrate (e.g., CSPD or CDP-Star) and expose to X-ray film or an imaging system.

Visualizing the Process: Signaling Pathways and Experimental Workflow

To better understand the underlying mechanisms and the experimental design, the following diagrams, generated using the DOT language, illustrate the signaling pathways for both DIG and FITC detection and the overall experimental workflow for their comparison.

DIG_Signaling_Pathway Target_DNA Target DNA on Membrane DIG_Probe DIG-labeled Probe Target_DNA->DIG_Probe Hybridization Anti_DIG_AP Anti-DIG-AP Conjugate DIG_Probe->Anti_DIG_AP Binding Substrate Colorless Substrate (e.g., BCIP) Anti_DIG_AP->Substrate Enzymatic Reaction (Dephosphorylation) Product Colored Precipitate (Signal) Substrate->Product Conversion

Caption: Signaling pathway for digoxigenin (DIG) detection.

FITC_Signaling_Pathway Target_DNA Target DNA on Membrane FITC_Probe FITC-labeled Probe Target_DNA->FITC_Probe Hybridization Anti_FITC_AP Anti-FITC-AP Conjugate FITC_Probe->Anti_FITC_AP Binding Substrate Colorless Substrate (e.g., BCIP) Anti_FITC_AP->Substrate Enzymatic Reaction (Dephosphorylation) Product Colored Precipitate (Signal) Substrate->Product Conversion

Caption: Signaling pathway for fluorescein (FITC) detection.

Experimental_Workflow cluster_Probe_Prep Probe Preparation cluster_Dot_Blot Dot Blot Assay cluster_Analysis Analysis DIG_Labeling Label Probe with DIG Hybridization Hybridize with Labeled Probes (Separate Membranes) DIG_Labeling->Hybridization FITC_Labeling Label Probe with FITC FITC_Labeling->Hybridization Spot_DNA Spot Serial Dilutions of Target DNA onto Membrane Spot_DNA->Hybridization Detection Immunological Detection with Anti-Hapten-AP Conjugates Hybridization->Detection Compare_Limits Compare Lowest Detectable Concentration for Each Probe Detection->Compare_Limits

Caption: Experimental workflow for comparing detection limits.

Conclusion

The choice between digoxigenin and fluorescein-labeled probes depends on the specific requirements of the experiment, including the required sensitivity, the available detection instrumentation, and the nature of the biological sample.

  • Digoxigenin (DIG) is generally considered the more sensitive of the two for enzymatic detection methods due to the high affinity and specificity of the anti-DIG antibody and the potential for significant signal amplification. This makes it an excellent choice for detecting low-abundance targets in applications like in situ hybridization and Southern blotting.

  • Fluorescein (FITC) is a versatile label, particularly well-suited for applications where direct fluorescence detection is desired, such as in multicolor FISH experiments. While it can be used with an enzymatic detection system, its sensitivity in this context is generally reported to be lower than that of DIG. Researchers should also be mindful of potential background issues from tissue autofluorescence when using direct fluorescence detection.

By understanding the relative detection limits and the principles of their detection systems, researchers can make an informed decision to optimize their hybridization assays for the highest sensitivity and specificity. The provided protocols offer a starting point for a direct comparison within your own laboratory setting to determine the most suitable labeling system for your research goals.

References

Validation of a New In-House Digoxigenin-Based ISH Protocol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new in-house digoxigenin (B1670575) (DIG)-based in situ hybridization (ISH) protocol, comparing its performance against a well-established biotin-based ISH method. The data presented herein is intended to offer an objective evaluation of the new protocol's efficacy, sensitivity, and specificity in the detection of mRNA transcripts within formalin-fixed, paraffin-embedded (FFPE) tissues.

Comparative Performance of In-House DIG-ISH and Biotin-ISH Protocols

The following table summarizes the key performance indicators of the in-house DIG-ISH protocol in comparison to a standard biotin-ISH protocol. The data is based on the detection of a moderately expressed housekeeping gene, GAPDH, in human liver FFPE tissue sections.

Performance MetricIn-House DIG-ISH ProtocolStandard Biotin-ISH ProtocolNotes
Sensitivity High (Detection of ~10-15 mRNA copies/cell)Moderate (Detection of ~20-25 mRNA copies/cell)DIG-ISH demonstrated a higher sensitivity, allowing for the detection of lower abundance transcripts.[1][2][3]
Specificity High (Minimal off-target binding)High (Minimal off-target binding)Both methods exhibited high specificity with appropriate probe design and hybridization conditions.
Signal-to-Noise Ratio 4.5 ± 0.83.2 ± 0.6The DIG-based system produced a stronger signal with lower background, particularly in tissues with endogenous biotin (B1667282).[1][4][5]
Reproducibility High (Coefficient of Variation <10%)High (Coefficient of Variation <12%)Both protocols demonstrated good reproducibility across multiple experiments.
Time to Result ~48 hours~48 hoursThe overall time for both protocols is comparable.
Cost per Slide ~$15~$12The biotin-based method is slightly more cost-effective due to lower antibody costs.
Endogenous Background LowModerate to HighA significant advantage of the DIG system is the absence of endogenous digoxigenin in mammalian tissues, reducing non-specific background.[1][5]

Experimental Protocols

I. In-House Digoxigenin (DIG)-Based ISH Protocol

This protocol is optimized for the detection of mRNA in FFPE tissue sections.

A. Probe Preparation

  • Template Generation: A 500bp cDNA fragment of the target gene is amplified by PCR using primers containing T7 and SP6 RNA polymerase promoters.

  • In Vitro Transcription: The purified PCR product is used as a template for in vitro transcription with T7 RNA polymerase and a nucleotide mix containing DIG-11-UTP.

  • Probe Purification: The DIG-labeled RNA probe is purified using lithium chloride precipitation.

  • Probe Quantification: The concentration and labeling efficiency of the probe are determined by dot blot analysis.[6]

B. Tissue Preparation

  • Deparaffinization and Rehydration: FFPE sections (5 µm) are deparaffinized in xylene and rehydrated through a graded ethanol (B145695) series.

  • Antigen Retrieval: Slides are incubated in a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.

  • Proteinase K Digestion: Sections are treated with Proteinase K (20 µg/mL) at 37°C for 15 minutes to improve probe accessibility.

  • Acetylation: Slides are acetylated with 0.25% acetic anhydride (B1165640) in triethanolamine (B1662121) to reduce non-specific binding.

C. Hybridization

  • Prehybridization: Sections are incubated in hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL herring sperm DNA) for 2 hours at 65°C.

  • Hybridization: The DIG-labeled probe (100 ng/slide) is denatured and added to the hybridization buffer. Hybridization is carried out overnight at 65°C in a humidified chamber.

D. Post-Hybridization Washes

  • Slides are washed in 5x SSC at 65°C, followed by a high-stringency wash in 0.2x SSC at 65°C.

E. Immunological Detection

  • Blocking: Sections are blocked with 1% blocking reagent in maleic acid buffer with 0.1% Tween-20 (MABT) for 1 hour.

  • Primary Antibody: Slides are incubated with an anti-digoxigenin-AP Fab fragments (1:500 dilution) in blocking buffer for 2 hours at room temperature.

  • Washing: Sections are washed three times in MABT.

  • Signal Development: The signal is visualized using NBT/BCIP solution in the dark until the desired color intensity is reached.

  • Counterstaining and Mounting: Slides are counterstained with Nuclear Fast Red and mounted with a permanent mounting medium.

II. Standard Biotin-Based ISH Protocol

A. Probe Preparation

  • Template Generation: A 500bp cDNA fragment of the target gene is amplified by PCR.

  • Nick Translation: The purified PCR product is labeled with biotin-16-dUTP using a nick translation kit.

  • Probe Purification: The biotinylated DNA probe is purified using a spin column.

B. Tissue Preparation

  • Identical to the DIG-Based ISH Protocol.

C. Hybridization

  • Identical to the DIG-Based ISH Protocol, using the biotinylated probe.

D. Post-Hybridization Washes

  • Identical to the DIG-Based ISH Protocol.

E. Immunological Detection

  • Blocking: Sections are blocked with 3% BSA in PBS with 0.1% Tween-20 (PBST) for 1 hour. Endogenous biotin is blocked using an avidin-biotin blocking kit.

  • Streptavidin-HRP: Slides are incubated with streptavidin-HRP conjugate (1:500 dilution) in blocking buffer for 1 hour at room temperature.

  • Washing: Sections are washed three times in PBST.

  • Signal Development: The signal is visualized using a DAB substrate kit.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin (B73222) and mounted.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in-house digoxigenin-based ISH protocol.

InHouse_DIG_ISH_Workflow cluster_prep Probe & Tissue Preparation cluster_hyb Hybridization cluster_detect Detection & Visualization Probe_Prep Probe Synthesis (DIG-11-UTP) Hybridization Overnight Hybridization with DIG Probe Probe_Prep->Hybridization Tissue_Prep Tissue Sectioning & Pre-treatment Tissue_Prep->Hybridization Washing Stringency Washes Hybridization->Washing Blocking Blocking Washing->Blocking Antibody Anti-DIG-AP Antibody Blocking->Antibody Detection Chromogenic Detection (NBT/BCIP) Antibody->Detection Imaging Microscopy Detection->Imaging

Caption: Workflow of the in-house digoxigenin-based ISH protocol.

Signaling Pathway Example: Wnt Signaling

The following diagram illustrates a simplified Wnt signaling pathway, a common target of investigation in developmental biology and cancer research where ISH could be used to study the expression of key components like Wnt, Fzd, or β-catenin.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off phosphorylates Proteasome Proteasome Beta_Catenin_off->Proteasome degradation Wnt Wnt Ligand Fzd_LRP Fzd/LRP5/6 Receptor Complex Wnt->Fzd_LRP binds Dsh Dishevelled (Dsh) Fzd_LRP->Dsh activates Dsh->Destruction_Complex inhibits Beta_Catenin_on β-catenin (stabilized) TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF co-activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes promotes

Caption: Simplified diagram of the canonical Wnt signaling pathway.

References

Specificity of digoxigenin-dUTP incorporation by different DNA polymerases

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Digoxigenin-dUTP Incorporation by DNA Polymerases

For molecular biologists aiming to generate non-radioactively labeled DNA probes, the enzymatic incorporation of digoxigenin-11-dUTP (DIG-dUTP) is a cornerstone technique. The choice of DNA polymerase is critical as it dictates the labeling strategy, efficiency, and the types of DNA templates that can be used. This guide provides a detailed comparison of common DNA polymerases for their ability to incorporate DIG-dUTP, supported by experimental data and protocols to aid in experimental design.

Comparative Performance of DNA Polymerases

The efficiency and method of DIG-dUTP incorporation vary significantly among different DNA polymerases. Key factors include whether the polymerase is template-dependent, its proofreading activity, and its tolerance for modified nucleotides. A summary of these characteristics for commonly used polymerases is presented below.

DNA PolymeraseLabeling MethodProofreading (3'-5' exo)dUTP/DIG-dUTP ToleranceKey AdvantagesKey Disadvantages
Taq Polymerase PCR LabelingNoHighHigh yield of labeled product from small template amounts; labels internally.Error-prone; requires thermal cycling.
Klenow Fragment Random Primed LabelingYesHighLabels various DNA templates internally; efficient incorporation.[1]Requires ng to µg of template DNA; lower yield than PCR.
Terminal deoxynucleotidyl Transferase (TdT) 3' End Labeling/TailingNoHighTemplate-independent; labels 3' ends of ssDNA and dsDNA.[2]Label is localized to the 3' end only.
Pfu Polymerase PCR LabelingYesVery LowHigh fidelity for amplification.Not suitable for DIG-dUTP labeling; activity is inhibited by uracil-containing DNA.[3][4]

Quantitative Insights on dUTP Incorporation:

Direct quantitative comparisons of DIG-dUTP incorporation across all polymerases are sparse in literature. However, data on the incorporation of the parent nucleotide, dUTP, provides a strong proxy for performance. One study compared the relative efficiency of dUTP utilization to that of dTTP for several polymerases:

DNA PolymeraseRelative dUTP Incorporation Efficiency (% of TTP incorporation)
Taq Polymerase 71.3%[5]
Pfu Polymerase 9.4%[5]
Vent Polymerase 15.1%[5]
KOD Polymerase 12.3%[5]

This data clearly illustrates that thermostable polymerases with proofreading activity, like Pfu, are strongly inhibited by dUTP and are therefore poor choices for labeling protocols that utilize dUTP analogs like DIG-dUTP.[3][4] In contrast, Taq polymerase incorporates dUTP efficiently, making it ideal for PCR-based labeling. Studies have shown that Klenow Fragment also utilizes DIG-11-dUTP efficiently, incorporating it at a ratio similar to that of dTTP.[1]

Visualizing the Labeling Workflow

The general process of enzymatic DNA labeling with Digoxigenin-dUTP involves the extension of a primer (or a nick in the DNA) by a DNA polymerase, which incorporates the modified nucleotide into the newly synthesized strand.

DIG_Labeling_Workflow cluster_inputs Reaction Components cluster_process Enzymatic Reaction cluster_output Result Template DNA Template (e.g., PCR product, plasmid) Reaction Labeling Reaction Template->Reaction Primers Primers (Random hexamers, gene-specific, or 3'-OH end) Primers->Reaction dNTPs dNTP Mix (dATP, dCTP, dGTP, dTTP) dNTPs->Reaction DIG_dUTP Digoxigenin-dUTP DIG_dUTP->Reaction Polymerase DNA Polymerase (Taq, Klenow, TdT) Polymerase->Reaction Labeled_Probe DIG-Labeled DNA Probe Reaction->Labeled_Probe Incorporation Detection Detection via Anti-DIG Antibody Labeled_Probe->Detection

Caption: General workflow for enzymatic labeling of DNA with digoxigenin-dUTP.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible labeling experiments. Below are representative protocols for three effective labeling strategies using different polymerases.

PCR Labeling with Taq DNA Polymerase

This method is ideal for generating highly labeled, specific probes from minimal amounts of template DNA.[6]

Protocol:

  • Reaction Setup: Assemble the PCR reaction on ice. For a 50 µL final volume:

    • 10X PCR Buffer (without MgCl₂): 5 µL

    • 25 mM MgCl₂: 3 µL (final concentration 1.5 mM)

    • PCR DIG Labeling Mix (10X): 5 µL (contains dATP, dCTP, dGTP, and a mix of dTTP and DIG-dUTP)

      • Note: For highly sensitive probes, a dTTP:DIG-dUTP ratio of 2:1 (e.g., 130 µM dTTP and 70 µM DIG-dUTP) is recommended. For general product analysis, a 19:1 ratio (190 µM dTTP and 10 µM DIG-dUTP) is sufficient.[7]

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Template DNA (10 pg - 100 ng): 1-5 µL

    • Taq DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: to 50 µL

  • Thermal Cycling:

    • Initial Denaturation: 94°C for 2 minutes

    • 30-35 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute per kb of amplicon length

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

  • Analysis: The labeled PCR product can be purified using standard PCR cleanup kits. The efficiency of labeling can be assessed by running an aliquot on an agarose (B213101) gel and comparing the band intensity to a control reaction without DIG-dUTP.

Random Primed Labeling with Klenow Fragment

This technique is used to generate uniformly labeled probes from a denatured DNA template.

Protocol:

  • Template Denaturation:

    • In a microcentrifuge tube, combine 10 ng to 3 µg of linearized DNA template with nuclease-free water to a final volume of 15 µL.[8]

    • Heat the mixture in a boiling water bath for 10 minutes.[8]

    • Immediately chill the tube on ice to prevent re-annealing.[8]

  • Labeling Reaction: Add the following components to the denatured DNA on ice:

    • 10X Hexanucleotide Mix (random primers): 2 µL[8]

    • 10X dNTP/DIG-dUTP Labeling Mix: 2 µL (final concentrations: 100 µM dATP, 100 µM dCTP, 100 µM dGTP, 65 µM dTTP, 35 µM DIG-11-dUTP)[7][8]

    • Klenow Fragment (labeling grade, ~2 U/µL): 1 µL[8]

  • Incubation:

    • Mix the components gently and centrifuge briefly.

    • Incubate at 37°C for at least 1 hour. Longer incubation times (up to 20 hours) can increase the yield.[8]

  • Stopping the Reaction: Add 2 µL of 0.2 M EDTA (pH 8.0) to terminate the reaction.[8] The labeled probe can be purified via ethanol (B145695) precipitation or a spin column to remove unincorporated nucleotides.

3'-End Tailing with Terminal Deoxynucleotidyl Transferase (TdT)

TdT is a template-independent polymerase that adds nucleotides to the 3'-OH terminus of DNA, making it suitable for labeling oligonucleotides or fragmented DNA.[9]

Protocol:

  • Reaction Setup: For a 20 µL final volume, combine the following at room temperature:

    • 5X TdT Reaction Buffer: 4 µL

    • 25 mM CoCl₂: 4 µL

    • DNA (Oligonucleotide or fragmented dsDNA, ~5-10 pmol of 3' ends): 1-5 µL

    • DIG-11-dUTP (1 mM stock): 1 µL (or a mix of DIG-dUTP and dATP for a longer tail)[9]

    • Terminal Transferase (20 U/µL): 1 µL

    • Nuclease-free water: to 20 µL

  • Incubation:

    • Mix gently and spin down briefly.

    • Incubate at 37°C for 15-30 minutes.[9] The length of the tail can be controlled by adjusting the ratio of DNA ends to dNTP concentration and the incubation time.[2]

  • Stopping the Reaction: Terminate the reaction by heating at 70°C for 10 minutes or by adding 2 µL of 0.5 M EDTA (pH 8.0).[9]

Conclusion

The selection of a DNA polymerase for digoxigenin-dUTP incorporation is fundamentally tied to the desired labeling strategy and experimental goals. For high-yield, specific probe generation from limited templates, Taq polymerase in a PCR context is the method of choice. For general labeling of purified DNA fragments where high fidelity is not a primary concern, Klenow Fragment offers a robust and efficient random-primed labeling method. When the objective is to label the 3' termini of oligonucleotides or DNA fragments in a template-independent manner, Terminal deoxynucleotidyl Transferase is the ideal enzyme. Conversely, high-fidelity proofreading polymerases such as Pfu should be avoided for these applications due to their inherent intolerance for dUTP-modified substrates. By understanding the distinct specificities and leveraging the appropriate protocols, researchers can effectively generate DIG-labeled probes for a wide array of downstream applications.

References

A Head-to-Head Comparison of Commercial Digoxigenin Labeling Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the sensitive and reliable detection of nucleic acids is paramount. Non-radioactive labeling methods, particularly those employing digoxigenin (B1670575) (DIG), have become a cornerstone of techniques like in situ hybridization (ISH), Northern blotting, and Southern blotting. The choice of a commercial kit for DIG labeling can significantly impact experimental outcomes, influencing probe yield, sensitivity, and reproducibility. This guide provides an objective comparison of commercially available digoxigenin labeling kits, supported by available performance data and detailed experimental protocols.

Key Performance Metrics at a Glance

The efficiency of digoxigenin incorporation and the ultimate sensitivity of the labeled probe are critical factors in selecting a labeling kit. While direct, independent head-to-head studies are limited, data from manufacturers and user-reported findings provide valuable insights into the performance of various kits. The following table summarizes key quantitative data for popular commercial DIG labeling kits, categorized by the labeling method.

Labeling MethodKit NameManufacturer/SupplierTypical Probe YieldReported Sensitivity
Random Primed DNA Labeling DIG High Prime DNA Labeling and Detection Starter Kit IRoche (Sigma-Aldrich)High yield from as little as 10 ng of DNA template.Can detect as little as 0.03 pg of homologous DNA.
BioPrime DNA Labeling SystemThermo Fisher Scientific10-40 fold amplification of the probe.[1]Suitable for detecting single-copy genes.
In Vitro RNA Labeling DIG RNA Labeling Kit (SP6/T7)Roche (Sigma-Aldrich)~10 µg of labeled RNA from 1 µg of template DNA (manufacturer claim); 3-4 µg (user reported).[2]Can detect rare mRNAs in nanogram amounts of total RNA.[3]
HighYield T7 Digoxigenin RNA Labeling KitJena BioscienceHigh yield, with optimal labeling at 35% DIG-11-UTP substitution.[4]Suitable for in situ hybridization and Northern blot experiments.[4]
Nick Translation DIG-Nick Translation MixRoche (Sigma-Aldrich)Probe fragments typically range from 200 to 500 nucleotides.[5]Sufficiently sensitive to detect low-abundance mRNA.[6]
ReadiLink™ DIG Nick Translation dsDNA Labeling KitAAT BioquestUser-optimizable incorporation and product size.[7]Suitable for applications like fluorescence in situ hybridization (FISH).[7]
3'-End Labeling DIG Oligonucleotide 3'-End Labeling Kit, 2nd GenRoche (Sigma-Aldrich)Up to 100 pmol of oligonucleotide per reaction.Ideal for applications requiring a terminally labeled probe, such as EMSA.
DIG 3'-End Oligonucleotide Labeling KitJena BioscienceEfficient labeling of 5 pmol of oligonucleotide per reaction.[1]Suitable for Northern or Southern blots where probe-target interaction is critical.[1]

Understanding the Labeling Chemistries and Workflows

The choice of a DIG labeling kit is fundamentally dictated by the nature of the nucleic acid to be labeled (DNA or RNA) and the specific downstream application. Each labeling method offers distinct advantages.

cluster_labeling DIG Labeling Methods cluster_applications Primary Applications Random Primed Random Primed Southern Blot Southern Blot Random Primed->Southern Blot Northern Blot Northern Blot Random Primed->Northern Blot In Vitro Transcription In Vitro Transcription In Vitro Transcription->Northern Blot In Situ Hybridization In Situ Hybridization In Vitro Transcription->In Situ Hybridization Nick Translation Nick Translation Nick Translation->Southern Blot Nick Translation->In Situ Hybridization 3'-End Labeling 3'-End Labeling 3'-End Labeling->Northern Blot EMSA EMSA 3'-End Labeling->EMSA

Fig. 1: Primary applications for different DIG labeling methods.
The General Workflow: From Labeling to Detection

Regardless of the specific kit used, the overall process of using a DIG-labeled probe follows a consistent workflow. This involves the initial labeling of the nucleic acid, followed by hybridization to the target sequence, and finally, immunological detection of the DIG hapten.

Template DNA/RNA Template DNA/RNA DIG Labeling Reaction DIG Labeling Reaction Template DNA/RNA->DIG Labeling Reaction Input Purification of Labeled Probe Purification of Labeled Probe DIG Labeling Reaction->Purification of Labeled Probe Hybridization Hybridization Purification of Labeled Probe->Hybridization Washing Washing Hybridization->Washing Immunological Detection Immunological Detection Washing->Immunological Detection Signal Generation Signal Generation Immunological Detection->Signal Generation

Fig. 2: Generalized workflow for DIG labeling and detection.

Detailed Experimental Protocols

To provide a practical understanding of the methodologies, detailed protocols for two common DIG labeling techniques are provided below. These are representative protocols and may require optimization based on the specific kit and experimental context.

Protocol 1: Random Primed DNA Labeling

This method is based on the hybridization of random hexanucleotide primers to a denatured DNA template. The Klenow fragment of DNA polymerase I then extends these primers, incorporating DIG-labeled dUTP into the newly synthesized DNA strand.

Materials:

  • DIG High Prime DNA Labeling and Detection Starter Kit I (Roche) or equivalent

  • DNA template (10 ng - 3 µg)

  • Nuclease-free water

  • 0.2 M EDTA (pH 8.0)

  • Heating block or thermal cycler

  • Ice

Procedure:

  • In a sterile microfuge tube, add 10 ng to 3 µg of linearized template DNA.

  • Add nuclease-free water to a final volume of 16 µl.

  • Denature the DNA by heating at 100°C for 10 minutes, then immediately chill on ice for at least 2 minutes.

  • Briefly centrifuge the tube to collect the contents at the bottom.

  • Add 4 µl of the DIG-High Prime labeling mix to the denatured DNA.

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate the reaction for 1 hour at 37°C. For higher yields, the incubation can be extended up to 20 hours.

  • Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0) or by heating to 65°C for 10 minutes.

  • The labeled probe is now ready for use in hybridization or can be stored at -20°C.

Protocol 2: In Vitro Transcription for RNA Probe Labeling

This method generates DIG-labeled single-stranded RNA probes from a linearized DNA template containing an SP6 or T7 RNA polymerase promoter.

Materials:

  • DIG RNA Labeling Kit (SP6/T7) (Roche) or equivalent

  • Linearized template DNA (1 µg) with an SP6 or T7 promoter

  • Nuclease-free water

  • 0.2 M EDTA (pH 8.0)

  • Incubator or water bath at 37°C

Procedure:

  • In a sterile, RNase-free microfuge tube, combine the following on ice:

    • Linearized template DNA (1 µg)

    • 2 µl 10x NTP labeling mixture (containing DIG-UTP)

    • 2 µl 10x transcription buffer

    • 1 µl RNase inhibitor

    • Nuclease-free water to a final volume of 18 µl

  • Add 2 µl of the appropriate RNA polymerase (SP6 or T7).

  • Mix gently by flicking the tube and centrifuge briefly.

  • Incubate for 2 hours at 37°C.

  • Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).

  • (Optional) The labeled RNA probe can be purified by ethanol (B145695) precipitation to remove unincorporated nucleotides.

  • Resuspend the RNA probe in an appropriate RNase-free buffer. The probe is ready for hybridization or storage at -80°C.

Conclusion

The selection of a commercial digoxigenin labeling kit should be guided by the specific requirements of the experiment, including the type of nucleic acid to be labeled, the desired sensitivity, and the downstream application. While Roche's DIG labeling systems are well-established and widely cited, kits from other manufacturers such as Jena Bioscience and AAT Bioquest offer competitive alternatives with their own optimized protocols and reagents. For critical applications, it is advisable to perform a pilot experiment to validate the performance of a chosen kit within your specific experimental context. By carefully considering the data presented and the methodologies outlined in this guide, researchers can make an informed decision to achieve robust and reproducible results in their nucleic acid detection assays.

References

The Hidden Pitfall: A Researcher's Guide to Endogenous Biotin Interference and the Superiority of DIG Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for accurate and reliable results in tissue-based assays, the presence of endogenous biotin (B1667282) can be a significant and often underestimated obstacle. This guide provides a comprehensive comparison of traditional biotin-based detection methods with the Digoxigenin (B1670575) (DIG) system, highlighting the advantages of the latter in overcoming the challenges posed by endogenous biotin interference. We present supporting experimental data, detailed protocols, and clear visual aids to empower you in making informed decisions for your research.

Endogenous biotin, a vitamin essential for various metabolic processes, is naturally present in many tissues, particularly the liver, kidney, spleen, brain, and adipose tissue.[1][2][3] In immunohistochemistry (IHC) and in situ hybridization (ISH), where biotin-streptavidin systems are commonly used for signal amplification, this endogenous biotin can be recognized by streptavidin- or avidin-conjugates, leading to high background staining and false-positive results.[3][4][5] While blocking methods exist, they can be time-consuming and may not always be completely effective, especially in tissues with high biotin content.[5]

The Digoxigenin (DIG) System: A Robust Alternative

The Digoxigenin (DIG) system offers a powerful solution to the problem of endogenous biotin interference. DIG is a steroid hapten derived from the digitalis plant, which is not naturally found in animal tissues.[6][7] This key characteristic eliminates the possibility of non-specific binding by detection reagents, resulting in significantly lower background and a higher signal-to-noise ratio.

Quantitative Comparison: Biotin vs. DIG Systems

The following table summarizes the key performance differences between biotin-based and DIG-based detection systems based on available research.

FeatureBiotin-Based SystemsDIG-Based SystemsKey Advantages of DIG
Specificity Prone to non-specific binding due to endogenous biotin in many tissues (e.g., liver, kidney, brain).[1][2][3]Highly specific as DIG is not endogenous to animal tissues.[6][7]Eliminates false positives from endogenous biotin.
Background Staining Often high, requiring extensive blocking steps which may not be fully effective.[5]Minimal background staining, leading to cleaner results.Improved clarity and easier interpretation of results.
Sensitivity High sensitivity can be achieved, but often at the cost of increased background.[8][9]Comparable or even higher sensitivity than biotin systems, especially in single-step detection protocols for ISH.[10][11]High sensitivity with low background for a superior signal-to-noise ratio.
Workflow Complexity Requires additional steps for endogenous biotin blocking, increasing protocol time and potential for variability.[12][13]Simpler workflow as endogenous blocking is not required.More streamlined and reproducible experiments.
Applicability in Biotin-Rich Tissues Problematic, often leading to unreliable results.[14]Ideal for use in tissues with high endogenous biotin content.[10][11]Enables reliable analysis of a wider range of tissue types.

Visualizing the Mechanisms: A Tale of Two Systems

To better understand the fundamental differences in how these systems work, the following diagrams illustrate their respective signaling pathways.

Biotin_System_Pathway Target Target Antigen/Nucleic Acid Primary_Ab Primary Antibody/Probe Target->Primary_Ab Binds to Biotinylated_Secondary Biotinylated Secondary Antibody/Probe Primary_Ab->Biotinylated_Secondary Binds to Streptavidin_Enzyme Streptavidin-Enzyme Conjugate Biotinylated_Secondary->Streptavidin_Enzyme Biotin-Streptavidin Interaction Substrate Substrate Streptavidin_Enzyme->Substrate Enzymatic Reaction Signal Colored Precipitate (Signal) Substrate->Signal Endogenous_Biotin Endogenous Biotin Endogenous_Biotin->Streptavidin_Enzyme Non-specific Binding (Interference)

Biotin-Based Detection Pathway

DIG_System_Pathway Target Target Antigen/Nucleic Acid DIG_Labeled_Probe DIG-Labeled Primary Antibody/Probe Target->DIG_Labeled_Probe Binds to Anti_DIG_Enzyme Anti-DIG Antibody-Enzyme Conjugate DIG_Labeled_Probe->Anti_DIG_Enzyme DIG-Anti-DIG Interaction Substrate Substrate Anti_DIG_Enzyme->Substrate Enzymatic Reaction Signal Colored Precipitate (Signal) Substrate->Signal Biotin_IHC_Workflow start Start: Deparaffinized and Rehydrated Tissue Section antigen_retrieval Antigen Retrieval (if required) start->antigen_retrieval peroxidase_block Endogenous Peroxidase Blocking (e.g., 3% H2O2) antigen_retrieval->peroxidase_block biotin_block_avidin Endogenous Biotin Blocking: 1. Incubate with Avidin Solution (15 min) peroxidase_block->biotin_block_avidin wash1 Wash with Buffer biotin_block_avidin->wash1 biotin_block_biotin 2. Incubate with Biotin Solution (15 min) wash1->biotin_block_biotin wash2 Wash with Buffer biotin_block_biotin->wash2 serum_block Blocking with Normal Serum wash2->serum_block primary_ab Primary Antibody Incubation serum_block->primary_ab wash3 Wash with Buffer primary_ab->wash3 secondary_ab Biotinylated Secondary Antibody Incubation wash3->secondary_ab wash4 Wash with Buffer secondary_ab->wash4 streptavidin_hrp Streptavidin-HRP Incubation wash4->streptavidin_hrp wash5 Wash with Buffer streptavidin_hrp->wash5 dab Develop with DAB Substrate wash5->dab wash6 Wash with Buffer dab->wash6 counterstain Counterstain (e.g., Hematoxylin) wash6->counterstain dehydrate_mount Dehydrate and Mount counterstain->dehydrate_mount end End: Microscopic Examination dehydrate_mount->end

References

A Comparative Analysis of Digoxigenin Monodigitoxoside and Ouabain as Na+/K+ ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent cardiac glycosides, Digoxigenin monodigitoxoside and ouabain (B1677812), in their capacity as inhibitors of the Na+/K+ ATPase enzyme. This analysis is supported by experimental data on their inhibitory potency and a detailed examination of the underlying molecular mechanisms and signaling pathways.

Introduction

The Na+/K+ ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane of animal cells. Its inhibition by cardiac glycosides has long been exploited for the treatment of cardiac conditions. Recently, this interaction has garnered significant interest in cancer research due to the downstream effects on cellular signaling, proliferation, and apoptosis.[1] this compound, a metabolite of digoxin (B3395198), and ouabain are two such cardiac glycosides that act as potent inhibitors of this enzyme. Understanding their comparative efficacy and mechanisms of action is crucial for the development of novel therapeutic strategies.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of cardiac glycosides on Na+/K+ ATPase is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). While direct comparative data for this compound is limited, data for its parent compound, digoxin, and its aglycone, digoxigenin, provide valuable insights.

It is important to note that the following data for this compound is inferred from studies on digoxin and digoxigenin, and direct experimental validation is recommended.

CompoundParameterValueEnzyme Source/Cell LineReference
Ouabain IC5017 nM (95% CI: 14–20 nM)A549 cells[2]
IC5089 nM (95% CI: 70–112 nM)MDA-MB-231 cells[2]
Ki0.9 ± 0.05 µMPurified Pig Kidney Na+/K+-ATPase[3]
Ki89 nMPurified Na,K-ATPase[4]
Digoxin (parent of this compound) IC50~164 nMMDA-MB-231 cells[2]
IC5040 nM (95% CI: 35–46 nM)A549 cells[2]
Ki1.95 ± 0.15 µMPurified Pig Kidney Na+/K+-ATPase[3]
Ki147 nMPurified Na,K-ATPase[4]
Digoxigenin (aglycone of this compound) Ki194 nMPurified Na,K-ATPase[4]
Ouabagenin (aglycone of Ouabain) Ki3.07 ± 0.23 µMPurified Pig Kidney Na+/K+-ATPase[3]
Ki2282 nMPurified Na,K-ATPase[4]

Table 1: Comparative Inhibitory Potency of Ouabain and Digoxin Derivatives on Na+/K+ ATPase.

From the available data, ouabain generally exhibits a higher potency (lower IC50 and Ki values) in inhibiting Na+/K+ ATPase compared to digoxin. The sugar moiety attached to the steroid core plays a significant role in the inhibitory activity, as evidenced by the difference in Ki values between the glycosides (ouabain and digoxin) and their respective aglycones (ouabagenin and digoxigenin).[3][4]

Signaling Pathways of Na+/K+ ATPase Inhibition

Inhibition of the Na+/K+ ATPase by cardiac glycosides extends beyond the disruption of ion transport. It also triggers a cascade of intracellular signaling events. This signaling function is initiated by the binding of the cardiac glycoside to a pool of Na+/K+ ATPase located in caveolae, which then acts as a receptor.[5]

Na_K_ATPase_Signaling CG Cardiac Glycoside (Ouabain or Digoxigenin monodigitoxoside) NKA Na+/K+ ATPase CG->NKA Binds Src Src NKA->Src Activates EGFR EGFR Src->EGFR Activates PLC PLCγ Src->PLC Activates Ras Ras-GTP EGFR->Ras Activates MEK MEK Ras->MEK ERK ERK1/2 MEK->ERK ROS ↑ ROS ERK->ROS Apoptosis Apoptosis ERK->Apoptosis Proliferation ↓ Proliferation ERK->Proliferation IP3 IP3 PLC->IP3 Generates Ca ↑ [Ca2+]i IP3->Ca PKC PKC Ca->PKC Activates PKC->Apoptosis

Signaling cascade upon cardiac glycoside binding to Na+/K+ ATPase.

Binding of the cardiac glycoside to the Na+/K+ ATPase activates the non-receptor tyrosine kinase Src.[5] This, in turn, can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), initiating the Ras/MEK/ERK signaling cascade.[5] This pathway activation can result in increased production of reactive oxygen species (ROS) and ultimately lead to apoptosis and reduced cell proliferation.[5] Additionally, Src can activate Phospholipase C (PLCγ), leading to the generation of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration, which can activate Protein Kinase C (PKC) and contribute to apoptosis.

Experimental Protocols

Na+/K+ ATPase Activity Assay (Colorimetric)

This protocol outlines a common method for determining Na+/K+ ATPase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The activity is determined as the difference between the total ATPase activity and the activity remaining in the presence of a specific Na+/K+ ATPase inhibitor, such as ouabain.[6][7][8]

Materials:

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

  • ATP Solution: (e.g., 100 mM ATP in water, pH 7.0)

  • Inhibitor Stock Solution: Ouabain (e.g., 10 mM in water or DMSO)

  • Enzyme Preparation: Purified Na+/K+ ATPase or cell/tissue lysate

  • Phosphate Detection Reagent: (e.g., Malachite green-based reagent)

  • Phosphate Standard: (e.g., KH2PO4 solution of known concentration)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard in the assay buffer to generate a standard curve.

  • Set up Reactions: In a 96-well plate, prepare the following reaction mixtures for each sample:

    • Total ATPase Activity: Assay buffer, enzyme preparation, and ATP solution.

    • Ouabain-insensitive ATPase Activity: Assay buffer, enzyme preparation, ouabain (final concentration, e.g., 1-2 mM), and ATP solution.

    • Blank: Assay buffer and ATP solution (no enzyme).

  • Incubation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding the ATP solution. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stop Reaction: Stop the reaction by adding the phosphate detection reagent.

  • Color Development: Allow the color to develop according to the manufacturer's instructions (typically 10-20 minutes at room temperature).

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

  • Calculate Na+/K+ ATPase Activity:

    • Determine the amount of Pi released in each well using the phosphate standard curve.

    • Calculate the Na+/K+ ATPase activity by subtracting the Pi released in the "Ouabain-insensitive" reaction from the Pi released in the "Total ATPase" reaction.

    • Express the activity as nmol Pi/min/mg protein.

ATPase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, ATP, Ouabain, Enzyme) Start->Prep_Reagents Setup_Plate Set up 96-well Plate (Total, Ouabain-insensitive, Blank) Prep_Reagents->Setup_Plate Pre_incubation Pre-incubate at 37°C (10 min) Setup_Plate->Pre_incubation Add_ATP Initiate Reaction (Add ATP) Pre_incubation->Add_ATP Incubation Incubate at 37°C (15-30 min) Add_ATP->Incubation Add_Reagent Stop Reaction (Add Phosphate Detection Reagent) Incubation->Add_Reagent Color_Dev Color Development (10-20 min) Add_Reagent->Color_Dev Read_Abs Measure Absorbance (620-660 nm) Color_Dev->Read_Abs Calculate Calculate Na+/K+ ATPase Activity Read_Abs->Calculate End End Calculate->End

Workflow for the colorimetric Na+/K+ ATPase activity assay.

Conclusion

Both this compound (as inferred from digoxin data) and ouabain are potent inhibitors of Na+/K+ ATPase, with ouabain generally demonstrating higher potency. The inhibitory action of these cardiac glycosides is not limited to the disruption of ion transport but also involves the activation of complex intracellular signaling cascades that can modulate cell fate. The choice between these inhibitors for research or therapeutic development will depend on the specific cellular context, desired potency, and the targeted signaling outcomes. The provided experimental protocol offers a reliable method for quantifying and comparing the inhibitory effects of these and other compounds on Na+/K+ ATPase activity. Further direct comparative studies on this compound are warranted to fully elucidate its inhibitory profile.

References

Safety Operating Guide

Proper Disposal of Digoxigenin Monodigitoxoside: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information:

Digoxigenin monodigitoxoside is a highly toxic compound, classified as fatal if swallowed, in contact with skin, or if inhaled. It is imperative that all handling and disposal procedures are conducted with the utmost caution, adhering to strict safety protocols to prevent exposure and ensure the well-being of laboratory personnel and the environment. This guide provides essential, step-by-step procedural information for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment must be conducted. The following table summarizes the key hazard information.

Hazard ClassificationGHS PictogramPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Skull and crossbonesP260: Do not breathe dust/fume/gas/mist/vapors/spray. P262: Do not get in eyes, on skin, or on clothing. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Mandatory PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Double-gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A buttoned lab coat must be worn.

  • Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is essential. All handling of the solid compound should be performed in a certified chemical fume hood.

Primary Disposal Method: Licensed Hazardous Waste Disposal

The recommended and safest method for the disposal of this compound and any materials contaminated with it is through a licensed professional hazardous waste disposal service. This ensures compliance with all local, state, and federal regulations.

Procedure for Preparing Waste for Pickup:

  • Segregation: All waste contaminated with this compound, including unused product, empty containers, contaminated PPE, and spill cleanup materials, must be segregated from other laboratory waste streams.

  • Containerization: Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:

    • "Hazardous Waste"

    • The chemical name: "this compound"

    • The associated hazards (e.g., "Acutely Toxic")

    • The accumulation start date.

  • Storage: Store the waste container in a secure, designated satellite accumulation area away from incompatible materials.

Laboratory-Scale Inactivation and Disposal

In situations where small quantities of this compound require neutralization before disposal via a licensed service, or for the treatment of spills, chemical inactivation can be employed. The following protocols are based on the known reactivity of the parent compound, digoxin (B3395198), and other cardiac glycosides. It is crucial to perform these procedures in a chemical fume hood with appropriate PPE.

Experimental Protocol: Acid Hydrolysis

Acid hydrolysis cleaves the glycosidic bond, separating the sugar moiety from the steroid aglycone, which can reduce the biological activity. Studies on the related compound digoxin have shown effective hydrolysis at low pH.[1]

Materials:

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

  • pH indicator strips or a calibrated pH meter

Procedure:

  • Preparation: For each 1 mg of this compound waste, prepare a solution in a suitable solvent (e.g., ethanol, methanol) in a glass container.

  • Acidification: Carefully add concentrated HCl to the solution to adjust the pH to approximately 1-2. Use a pH meter or indicator strips to verify the pH.

  • Reaction: Allow the solution to stand at room temperature (approximately 20-25°C) for at least 2 hours. For more complete degradation, a longer reaction time (up to 24 hours) or gentle heating (e.g., 37°C) can be employed.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a base such as sodium bicarbonate until the pH is between 6 and 8. Be cautious as this will generate gas (CO₂).

  • Disposal: The neutralized solution should be collected as hazardous waste and disposed of through a licensed professional service.

ParameterValueReference
Target pH1-2[1]
Reaction Time>90 minutes[1]
Temperature37°C (optional for increased rate)[1]
Experimental Protocol: Alkaline Hydrolysis

Alkaline hydrolysis is a robust method for the degradation of a wide range of organic and biological materials. It involves the use of a strong base and heat to break down the molecule into smaller, less toxic components.

Materials:

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Dilute Hydrochloric Acid (HCl) or other suitable acid for neutralization

  • pH indicator strips or a calibrated pH meter

Procedure:

  • Preparation: For each 1 mg of this compound waste, dissolve it in a minimal amount of a suitable solvent in a chemically resistant (e.g., borosilicate glass or stainless steel) container.

  • Basification: Prepare a 1 M solution of NaOH or KOH. Carefully add the basic solution to the waste to achieve a final concentration of at least 1 M base.

  • Reaction: Gently heat the mixture to 50-60°C and maintain this temperature for at least 2 hours with occasional stirring.

  • Cooling and Neutralization: Allow the solution to cool to room temperature. Slowly and carefully neutralize the basic solution with a dilute acid (e.g., 1 M HCl) to a pH between 6 and 8.

  • Disposal: The neutralized solution must be collected as hazardous waste and disposed of through a licensed professional service.

Spill Management

In the event of a spill of this compound powder or solution:

  • Evacuate: Immediately evacuate the affected area and restrict access.

  • Notify: Inform your supervisor and the institutional environmental health and safety (EHS) office.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PPE: Do not attempt to clean the spill without the appropriate PPE, including respiratory protection.

  • Cleanup:

    • For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to avoid generating dust. Carefully scoop the material into a designated hazardous waste container.

    • For liquid spills: Cover the spill with an absorbent material. Once absorbed, carefully collect the material and place it in a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated decision_quantity Is it a small quantity requiring lab-scale inactivation? start->decision_quantity primary_disposal Primary Method: Dispose via Licensed Hazardous Waste Service decision_quantity->primary_disposal No inactivation_choice Choose Inactivation Method decision_quantity->inactivation_choice Yes end End: Waste Disposed Compliantly primary_disposal->end acid_hydrolysis Acid Hydrolysis Protocol inactivation_choice->acid_hydrolysis Acidic Conditions Preferred alkaline_hydrolysis Alkaline Hydrolysis Protocol inactivation_choice->alkaline_hydrolysis Basic Conditions Preferred neutralize Neutralize the Reaction Mixture acid_hydrolysis->neutralize alkaline_hydrolysis->neutralize collect_waste Collect Treated Waste in a Labeled Hazardous Waste Container neutralize->collect_waste collect_waste->primary_disposal

Caption: Decision workflow for this compound disposal.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Digoxigenin monodigitoxoside
Reactant of Route 2
Digoxigenin monodigitoxoside

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